Technical Documentation Center

5-Acetamido-2-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Acetamido-2-methylbenzoic acid
  • CAS: 103204-70-2

Core Science & Biosynthesis

Foundational

5-Acetamido-2-methylbenzoic acid CAS number and properties

An In-Depth Technical Guide to 5-Acetamido-2-methylbenzoic acid: Synthesis, Characterization, and Potential Applications This technical guide provides a comprehensive overview of 5-Acetamido-2-methylbenzoic acid, a compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Acetamido-2-methylbenzoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-Acetamido-2-methylbenzoic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. While this specific molecule is not extensively documented in publicly available databases, this guide will infer its properties, outline a robust synthesis protocol, and discuss its potential as a scaffold for novel therapeutics, drawing on established data from structurally related analogues.

Introduction and Chemical Identity

5-Acetamido-2-methylbenzoic acid is an aromatic compound featuring a benzoic acid backbone substituted with a methyl group at the 2-position and an acetamido group at the 5-position. While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be unequivocally defined.

Chemical Structure:

Figure 1: Chemical Structure of 5-Acetamido-2-methylbenzoic acid

Physicochemical Properties (Predicted)

The physicochemical properties of 5-Acetamido-2-methylbenzoic acid can be predicted based on its structural similarity to compounds like 2-methylbenzoic acid and other substituted benzoic acids. These predictions are valuable for designing experimental protocols, including reaction conditions and purification strategies.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₀H₁₁NO₃Derived from the chemical structure.
Molecular Weight 193.20 g/mol Calculated from the molecular formula.
Melting Point >200 °CThe presence of both a carboxylic acid and an amide group suggests strong intermolecular hydrogen bonding, likely resulting in a higher melting point compared to 2-methylbenzoic acid (104-105 °C)[1].
Boiling Point >300 °CExpected to be significantly higher than 2-methylbenzoic acid (259 °C) due to increased molecular weight and hydrogen bonding capabilities[1]. Decomposition may occur at high temperatures.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol.The carboxylic acid and amide groups provide some polarity, but the aromatic ring and methyl group contribute to its organic character. Similar to many aromatic carboxylic acids.
pKa ~4-5The carboxylic acid proton is expected to have a pKa in this range, similar to other benzoic acids.

Proposed Synthesis Protocol

A robust and high-yield synthesis of 5-Acetamido-2-methylbenzoic acid can be achieved through the N-acetylation of 5-amino-2-methylbenzoic acid. This is a standard and well-documented transformation in organic chemistry.

Workflow for the Synthesis of 5-Acetamido-2-methylbenzoic acid:

G start Start: 5-Amino-2-methylbenzoic acid reaction Reaction: - Stir at room temperature for 4-6 hours - Monitor by TLC start->reaction reagents Reagents: - Acetic Anhydride - Pyridine (catalyst) - Dichloromethane (solvent) reagents->reaction workup Aqueous Workup: - Add 1M HCl to quench - Extract with ethyl acetate reaction->workup purification Purification: - Dry organic layer over Na2SO4 - Concentrate in vacuo - Recrystallize from ethanol/water workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization final_product Final Product: 5-Acetamido-2-methylbenzoic acid characterization->final_product

Figure 2: Synthetic Workflow for 5-Acetamido-2-methylbenzoic acid

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-amino-2-methylbenzoic acid (CAS: 2840-04-2) in dichloromethane.[2]

  • Addition of Reagents: Add 1.2 equivalents of acetic anhydride and a catalytic amount of pyridine to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching and Extraction: Upon completion, carefully add 1M hydrochloric acid to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 5-Acetamido-2-methylbenzoic acid.

Spectroscopic Characterization (Predicted)

Upon successful synthesis, the structure of 5-Acetamido-2-methylbenzoic acid would be confirmed using standard spectroscopic techniques. The following are the expected spectral features:

¹H NMR:

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.

  • Amide Proton: A broad singlet around δ 9.5-10.5 ppm for the N-H proton.

  • Carboxylic Acid Proton: A very broad singlet, typically above δ 12 ppm, for the -COOH proton.

  • Methyl Protons: Two sharp singlets, one for the acetamido methyl group (around δ 2.1 ppm) and another for the methyl group on the ring (around δ 2.5 ppm).

¹³C NMR:

  • Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid (~170 ppm) and one for the amide (~169 ppm).

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-145 ppm).

  • Methyl Carbons: Two signals in the upfield region for the two -CH₃ groups.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch.

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ for the amide N-H.

  • C=O Stretches: Two strong carbonyl absorptions, one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1660 cm⁻¹).

Potential Applications in Drug Development

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, with applications ranging from anti-inflammatory to anti-cancer agents.[3] The structural motifs within 5-Acetamido-2-methylbenzoic acid suggest several avenues for its exploration in drug development.

  • Anti-inflammatory and Analgesic Agents: The related compound, 5-acetamido-2-hydroxybenzoic acid, has shown potent anti-inflammatory and analgesic properties.[4][5] It is plausible that 5-Acetamido-2-methylbenzoic acid could serve as a scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially with a different selectivity profile for cyclooxygenase (COX) enzymes.[4][5]

  • Enzyme Inhibitors: The carboxylic acid and amide functionalities are capable of forming key hydrogen bond interactions with the active sites of various enzymes. This makes the molecule a candidate for screening against proteases, kinases, and other enzyme classes relevant to disease.

  • Intermediate for Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex molecules. For instance, the related 5-iodo-2-methylbenzoic acid is a key intermediate in the synthesis of anti-diabetic drugs.[6] The acetamido group can be further functionalized or the carboxylic acid can be converted to other functional groups, enabling its use in diverse synthetic pathways.

Logical Workflow for Biological Evaluation:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Purity Check Cytotoxicity Assays (e.g., MTT on various cell lines) b Primary Screening (e.g., COX-1/COX-2 inhibition assays) Secondary Screening (Target-based assays based on structural similarity) a:f1->b:f0 If non-toxic c Pharmacokinetic Studies (ADME) Efficacy Studies (e.g., Carrageenan-induced paw edema in rodents) b:f1->c:f0 If active d Preliminary Toxicology Lead Optimization c:f1->d:f0 If efficacious

Figure 3: Workflow for Biological Evaluation

Safety and Handling

While specific toxicological data for 5-Acetamido-2-methylbenzoic acid is unavailable, precautions for handling should be based on structurally related compounds such as 2-methylbenzoic acid and 2-amino-5-methylbenzoic acid.[7][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood.[8] May cause respiratory irritation.[7]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[8] Can cause skin and serious eye irritation.[7]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

5-Acetamido-2-methylbenzoic acid represents a molecule with significant potential in the field of medicinal chemistry. While not a commonly cataloged compound, its synthesis is straightforward from commercially available starting materials. This guide provides a comprehensive framework for its preparation, characterization, and evaluation as a potential therapeutic agent or a versatile building block for more complex pharmaceuticals. The insights drawn from its structural analogues strongly suggest that further investigation into its biological properties is a worthwhile endeavor for researchers in drug discovery and development.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8373, 2-Methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Toluic acid. Retrieved from [Link]

  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • FooDB. (2025). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 5-ACETYL-2-(BENZYLOXY)BENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy -. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties of 5-Acetamido-2-methylbenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction 5-Acetamido-2-methylbenzoic acid, a substituted benzoic acid derivative, represents a molecule of interest within contemporary drug discovery and development programs. Its structural motifs, featuring a carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Acetamido-2-methylbenzoic acid, a substituted benzoic acid derivative, represents a molecule of interest within contemporary drug discovery and development programs. Its structural motifs, featuring a carboxylic acid, an acetamido group, and a methyl group on a benzene ring, suggest potential for a range of biological activities and warrant a thorough investigation of its physicochemical properties. These properties are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing.

This technical guide provides a comprehensive overview of the key physicochemical properties of 5-Acetamido-2-methylbenzoic acid. In the absence of extensive published experimental data for this specific molecule, this document outlines the theoretical underpinnings for each property, presents robust, field-proven experimental protocols for their determination, and offers predicted values based on computational models and data from structurally related analogs. This approach provides a self-validating framework for researchers to generate reliable data and make informed decisions in their drug development endeavors.

Molecular Structure and Identity

A precise understanding of the molecular structure is the cornerstone of any physicochemical characterization.

Caption: 2D structure of 5-Acetamido-2-methylbenzoic acid.

Table 1: Chemical Identity of 5-Acetamido-2-methylbenzoic acid

IdentifierValueSource
IUPAC Name 5-Acetamido-2-methylbenzoic acid-
CAS Number 77220-03-6-
Molecular Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C)C(=O)O-

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Acetamido-2-methylbenzoic acid. These values are computationally derived and serve as a baseline for experimental verification.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Melting Point (°C) 210 - 230Estimated based on isomers and related compounds.
Boiling Point (°C) > 350Likely to decompose before boiling at atmospheric pressure.
Water Solubility Sparingly solubleThe presence of polar functional groups is offset by the aromatic ring.
LogP 1.6A measure of lipophilicity, indicating moderate membrane permeability.[1]
pKa 3.8 - 4.2The carboxylic acid proton is the most acidic.

Melting Point

Theoretical Background: The melting point is a critical indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity. The presence of both hydrogen bond donors (carboxylic acid, amide N-H) and acceptors (carbonyls, carboxylic acid) in 5-Acetamido-2-methylbenzoic acid suggests strong intermolecular forces, leading to a relatively high melting point.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 20°C below the expected melting point, then slowed to a rate of 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Pack Capillary A->B C Insert into Apparatus B->C Transfer D Heat and Observe C->D E Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Solubility

Theoretical Background: Solubility is a crucial parameter that influences a drug's bioavailability and formulation options. The solubility of 5-Acetamido-2-methylbenzoic acid is governed by the interplay of its polar functional groups (carboxylic acid, amide) which favor dissolution in polar solvents, and its non-polar aromatic ring and methyl group, which contribute to solubility in less polar organic solvents.

Experimental Protocol: Thermodynamic Solubility Measurement (Shake-Flask Method)

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions (pH 2, 7.4), ethanol, and propylene glycol.

  • Equilibration: An excess of the compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting saturated solutions are filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A Add Excess Solid to Solvent B Equilibrate (Shake/Stir) A->B C Filter to Remove Undissolved Solid B->C D Quantify Concentration by HPLC C->D

Caption: Shake-Flask Solubility Workflow.

Dissociation Constant (pKa)

Theoretical Background: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For 5-Acetamido-2-methylbenzoic acid, the carboxylic acid group is the primary acidic center. The pKa of the carboxylic acid will be influenced by the electronic effects of the methyl and acetamido substituents on the aromatic ring. The pKa is a critical determinant of a drug's solubility, absorption, and interaction with biological targets. The pKa for the closely related 2-methylbenzoic acid is approximately 3.91.[2][3][4]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of 5-Acetamido-2-methylbenzoic acid is dissolved in a suitable solvent, typically a co-solvent system like water-methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Background: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for unambiguous structure elucidation and confirmation.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH12.0 - 13.0br s1H
NH9.8 - 10.2s1H
Aromatic H7.5 - 8.0m3H
CH₃ (ring)2.2 - 2.5s3H
CH₃ (acetyl)2.0 - 2.2s3H

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carboxyl)168 - 172
C=O (amide)168 - 170
Aromatic C115 - 140
CH₃ (ring)18 - 22
CH₃ (acetyl)23 - 26

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired.

Infrared (IR) Spectroscopy

Theoretical Background: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is a powerful tool for identifying the presence of specific functional groups. For 5-Acetamido-2-methylbenzoic acid, characteristic peaks are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide. The O-H stretching vibrations are typically broad due to hydrogen bonding.[5]

Table 3: Expected IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
AmideN-H stretch3200-3400
Carboxylic AcidC=O stretch1680-1710
AmideC=O stretch1630-1680
Aromatic RingC=C stretch1450-1600

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Measurement: The IR spectrum is recorded.

  • Data Processing: The spectrum is baseline-corrected and the wavenumbers of the major absorption peaks are identified.

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide structural information based on the fragmentation pattern. For 5-Acetamido-2-methylbenzoic acid, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (193.20).[6]

Expected Fragmentation Pattern:

  • Loss of H₂O (m/z 175)

  • Loss of COOH (m/z 148)

  • Loss of CH₃CO (m/z 150)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

Conclusion

This technical guide has detailed the essential physicochemical properties of 5-Acetamido-2-methylbenzoic acid and provided a robust framework for their experimental determination. While a comprehensive set of experimental data for this specific molecule is not yet publicly available, the provided protocols and theoretical insights will empower researchers in drug development to generate the necessary data for a thorough characterization. The predicted values serve as a valuable starting point for experimental design. A systematic investigation of these properties is a critical step in advancing our understanding of this promising molecule and unlocking its therapeutic potential.

References

  • Human Metabolome Database. (2006). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). [Link]

  • Andrade, L. N., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7528. [Link]

  • PubChem. (n.d.). 2-Methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 5-Acetyl-2-hydroxy-benzoic acid methyl ester. [Link]

  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. [Link]

  • PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Seema Finechem Ind. LLP. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?[Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Wikipedia. (n.d.). o-Toluic acid. [Link]

  • YouTube. (2021). February 3, 2021. [Link]

  • ResearchGate. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and commercial drug 1. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • ChemBK. (n.d.). 2-Methylbenzoic acid. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. [Link]

  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

  • Quora. (2017). Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?. [Link]

  • LookChem. (n.d.). Cas 99-94-5,p-Toluic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Evergreensino Chemical Co., Ltd. (2025). What is the pKa value of 2 - Methylbenzoic Acid?[Link]

  • TradeIndia. (n.d.). 5-Iodo-2-Methylbenzoic Acid. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. [Link]

Sources

Foundational

The Next Generation of Bioactive Molecules: A Technical Guide to the Discovery and Synthesis of Novel 5-Acetamido-2-methylbenzoic Acid Analogues

Abstract This technical guide provides a comprehensive overview of the design, synthesis, and characterization of novel analogues of 5-Acetamido-2-methylbenzoic acid. Building upon the established biological activity of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and characterization of novel analogues of 5-Acetamido-2-methylbenzoic acid. Building upon the established biological activity of related acetamido-benzoic acid structures, this document outlines a strategic approach to the development of new chemical entities with potentially enhanced therapeutic properties. We delve into the rationale behind structural modifications, including the introduction of bioisosteric replacements for the carboxylic acid and acetamido moieties, and provide detailed, field-proven synthetic protocols. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a practical framework for the exploration of this promising chemical space.

Introduction: The Therapeutic Potential of the Acetamido-Benzoic Acid Scaffold

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have shown promise in oncology, with some acting as anticancer agents by targeting pathways like retinoic acid receptors.[1] The strategic functionalization of the benzoic acid ring allows for the fine-tuning of pharmacological properties, leading to the development of compounds with diverse biological activities.

Our focus lies on the 5-acetamido-2-methylbenzoic acid core. The related compound, 5-acetamido-2-hydroxybenzoic acid, has demonstrated notable analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[2][3] This provides a strong rationale for the exploration of analogues of 5-acetamido-2-methylbenzoic acid, with the hypothesis that modifications to this scaffold can lead to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. This guide will detail the synthesis of the parent compound and explore the introduction of bioisosteres to create novel analogues with potentially superior therapeutic attributes.

Rationale for Analogue Design: The Power of Bioisosterism

Bioisosteric replacement is a powerful strategy in drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, leading to a molecule with similar or improved biological activity. This approach can be used to enhance potency, reduce toxicity, and improve absorption, distribution, metabolism, and excretion (ADME) properties. In this guide, we will explore the bioisosteric replacement of both the carboxylic acid and the acetamido groups of 5-acetamido-2-methylbenzoic acid.

Carboxylic Acid Bioisosteres

The carboxylic acid group, while often crucial for target binding, can lead to poor oral bioavailability. We will focus on two key bioisosteres:

  • Tetrazoles: These five-membered heterocyclic rings are well-established carboxylic acid mimics.

  • Sulfonamides: This functional group can also serve as a non-classical bioisostere for carboxylic acids.

Acetamido Group Bioisosteres

The acetamido group can be a site of metabolic instability. To address this, we will investigate the following replacement:

  • Trifluoroethylamines: This group can enhance metabolic stability and alter the electronic properties of the molecule.

Synthetic Pathways and Protocols

This section provides detailed, step-by-step protocols for the synthesis of the parent compound and its novel analogues. The overall synthetic strategy is depicted in the workflow diagram below.

Synthetic_Workflow A 2-Methyl-5-nitrobenzoic Acid B 5-Amino-2-methylbenzoic Acid A->B Reduction C 5-Acetamido-2-methylbenzoic Acid (Parent Compound) B->C Acetylation E Analogues with Modified Acetamido Group B->E Acylation F Carboxylic Acid Bioisostere Analogues C->F Bioisosteric Replacement D Acyl Chlorides / Anhydrides D->E Tetrazole_Synthesis A 5-Amino-2-methylbenzoic Acid B 5-Amino-2-methylbenzamide A->B Amidation C 5-Amino-2-methylbenzonitrile B->C Dehydration D 2-Methyl-5-(2H-tetrazol-5-yl)aniline C->D Cycloaddition with NaN3 E N-(2-Methyl-5-(2H-tetrazol-5-yl)phenyl)acetamide D->E Acetylation Signaling_Pathways cluster_0 Inflammation & Pain cluster_1 Cancer cluster_2 Proteostasis Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Mediates Analogues_COX Novel Analogues COX COX Analogues_COX->COX -2 Inhibits RAR Retinoic Acid Receptor Gene_Expression Gene Expression (Cell Cycle, Apoptosis) RAR->Gene_Expression Regulates Analogues_Cancer Novel Analogues Analogues_Cancer->RAR Modulates Cathepsins Cathepsins B & L Protein_Degradation Protein Degradation Cathepsins->Protein_Degradation Promotes Analogues_Proteostasis Novel Analogues Analogues_Proteostasis->Cathepsins Modulates

Sources

Exploratory

A Phased Approach to Elucidating the Mechanism of Action of 5-Acetamido-2-methylbenzoic Acid: A Technical Guide for Preclinical Research

Abstract: The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. However, a promising compound is merely a starting point; a deep understanding of its mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. However, a promising compound is merely a starting point; a deep understanding of its mechanism of action (MoA) is critical for advancing it through the preclinical pipeline. This guide presents a structured, phased approach for the preliminary investigation of the MoA for a novel compound, 5-Acetamido-2-methylbenzoic acid. We outline a logical sequence of experiments, moving from broad cellular characterization to specific target engagement and pathway analysis. This framework is designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for generating a foundational mechanistic hypothesis, complete with detailed protocols, data interpretation strategies, and illustrative diagrams.

Introduction and Foundational Analysis

5-Acetamido-2-methylbenzoic acid belongs to the family of N-aryl anthranilic acid derivatives. This structural class is noteworthy; anthranilic acid analogues are recognized as privileged pharmacophores in drug development, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] A related compound, 5-acetamido-2-hydroxy benzoic acid, has demonstrated potent anti-nociceptive and anti-inflammatory effects, suggesting that cyclooxygenase (COX) enzymes are a potential target class for this family of molecules.[2][3][4]

Primary Hypothesis: Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized that 5-Acetamido-2-methylbenzoic acid exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, subsequently blocking inflammatory signaling pathways such as the NF-κB pathway.

This guide will systematically test this hypothesis through a two-phased approach. Phase I focuses on characterizing the compound's general cellular effects to establish a therapeutic window and screen for broad enzymatic activity. Phase II aims to validate the primary hypothesis by confirming direct target engagement and quantifying downstream pathway modulation.

Phase I: In Vitro Profiling & Assessment of Cellular Effects

Objective: To determine the cytotoxic profile of 5-Acetamido-2-methylbenzoic acid and to perform an initial, broad screen for potential biological targets. This phase is crucial for establishing a therapeutically relevant concentration range for all subsequent, more detailed mechanistic studies.

Workflow for Phase I Investigation

G cluster_0 Phase I: Initial Profiling A Compound Synthesis & QC B Experiment 1: Cell Viability Assay (e.g., MTS/MTT) A->B C Experiment 2: Broad-Spectrum Enzyme/Kinase Screen A->C D Data Analysis: Determine IC50/CC50 & Identify Potential Hits B->D C->D E Decision Point: Proceed to Phase II? D->E

Caption: Phase I Workflow: From Compound to Decision Point.

Experiment 1: Cell Viability & Cytotoxicity Profiling

Rationale: Before investigating a specific mechanism, it is essential to determine the concentrations at which the compound affects cell health. This allows for the differentiation between a specific pharmacological effect and a general cytotoxic one. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.

Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of 5-Acetamido-2-methylbenzoic acid in appropriate cell culture medium. Concentrations should range from a high level (e.g., 1 mM) to a low level (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well. Incubate for 24-48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).

Phase I Data Interpretation

The results from Phase I will guide the next steps. The cytotoxicity data provides a critical concentration window for subsequent assays.

Table 1: Hypothetical Phase I Data Summary

AssayEndpointResultImplication
Cell Viability (MTS) CC₅₀> 100 µMCompound is not broadly cytotoxic at concentrations up to 100 µM.
COX Enzyme Screen % Inhibition (at 10 µM)COX-1: 35%COX-2: 88%Suggests selective inhibition of COX-2, a key inflammatory enzyme.
Kinase Panel (400 kinases) % Inhibition (at 10 µM)No significant hits (<30%)The compound is unlikely to be a broad-spectrum kinase inhibitor.

Based on these hypothetical results, the compound shows low cytotoxicity and selective activity against COX-2, strongly supporting the progression to Phase II to validate this specific target.

Phase II: Target Validation and Pathway Analysis

Objective: To confirm direct engagement of the hypothesized target (COX-2) within a cellular context and to characterize the compound's effect on the downstream inflammatory signaling pathway (NF-κB).

Experiment 2: Direct Target Engagement (Cellular Thermal Shift Assay - CETSA)

Rationale: While an in vitro enzyme screen is informative, it does not confirm that the compound can enter a cell and bind to its target in the complex cellular environment. CETSA is a powerful method for verifying target engagement in intact cells.[5][6][7][8][9] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[8]

Protocol: Western Blot-Based CETSA for COX-2

  • Cell Culture & Treatment: Grow RAW 264.7 cells to ~80% confluency. Treat cells with a working concentration of 5-Acetamido-2-methylbenzoic acid (e.g., 10 µM, well below the CC₅₀) or vehicle control for 2 hours.

  • Harvesting: Harvest cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant and determine the protein concentration. Load equal amounts of total protein for each sample onto an SDS-PAGE gel. Perform Western blotting using a primary antibody specific for COX-2.

  • Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble COX-2 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experiment 3: Downstream Pathway Modulation (NF-κB Activation)

Rationale: COX-2 is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators that often signal through pathways like NF-κB.[10][11][12] The transcription factor NF-κB is a master regulator of inflammation.[10][12][13][14] If the compound inhibits COX-2, we would expect to see a downstream reduction in inflammatory signaling. We can measure the activation of the canonical NF-κB pathway by monitoring the phosphorylation and degradation of its key inhibitor, IκBα.[10]

Protocol: Western Blot for Phospho-IκBα

  • Cell Culture and Stimulation: Seed RAW 264.7 cells. Pre-treat the cells with various concentrations of 5-Acetamido-2-methylbenzoic acid (or vehicle) for 2 hours.

  • Induce Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway. A non-stimulated control group should be included.

  • Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Western Blotting: Separate 20-30 µg of protein per sample via SDS-PAGE. Transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IκBα (p-IκBα) and total IκBα. A loading control, such as β-actin, must also be used.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-IκBα / total IκBα ratio in the compound-treated groups compared to the LPS-only group would indicate inhibition of the NF-κB pathway.

Integrated Mechanistic Model

The collective data from these experiments allows for the construction of a preliminary MoA.

G cluster_0 Proposed Mechanism of Action cluster_1 Proposed Mechanism of Action Compound 5-Acetamido- 2-methylbenzoic acid COX2 COX-2 Enzyme Compound->COX2 Inhibition (Hypothesis) PGs Prostaglandins (e.g., PGE2) AA Arachidonic Acid AA->PGs Conversion IKK IKK Complex PGs->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (e.g., TNFα, IL-6)

Sources

Foundational

A Comprehensive Spectroscopic and Methodological Guide to 5-Acetamido-2-methylbenzoic Acid

Abstract This technical guide provides a detailed exploration of the spectroscopic characteristics of 5-Acetamido-2-methylbenzoic acid. In the absence of a complete, publicly available experimental dataset for this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 5-Acetamido-2-methylbenzoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive analysis. By drawing upon empirical data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the expected spectral features of 5-Acetamido-2-methylbenzoic acid. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of such data, ensuring a self-validating framework for experimental design and data interpretation.

Introduction: The Structural Significance of 5-Acetamido-2-methylbenzoic Acid

5-Acetamido-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a methyl group in the ortho position and an acetamido group in the meta position relative to the carboxyl group, presents a unique electronic and steric environment. The interplay of these functional groups—the electron-donating methyl group, the electron-withdrawing carboxylic acid, and the resonance-donating but inductively withdrawing acetamido group—governs its chemical reactivity and physical properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its behavior in various chemical and biological systems.

This guide provides a predictive yet scientifically grounded overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 5-Acetamido-2-methylbenzoic acid. The predictions are substantiated by comparative analysis with closely related molecules for which experimental data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 5-Acetamido-2-methylbenzoic acid are based on the additive effects of its substituents on the benzene ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methyl protons, the amide proton, and the carboxylic acid proton. The solvent of choice for analysis would likely be deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's polarity and the presence of exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Acetamido-2-methylbenzoic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Prediction
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.
Amide (-NH)~9.5 - 10.5Singlet (broad)1HThe amide proton is also exchangeable and appears as a broad singlet. Its chemical shift is influenced by hydrogen bonding.
Aromatic (H-6)~7.8 - 8.0Doublet1HThis proton is ortho to the electron-withdrawing acetamido group, leading to a downfield shift. It is split by the adjacent H-4 proton.
Aromatic (H-4)~7.5 - 7.7Doublet of doublets1HThis proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
Aromatic (H-3)~7.2 - 7.4Doublet1HThis proton is ortho to the electron-donating methyl group, resulting in a more upfield shift compared to the other aromatic protons. It is split by the adjacent H-4 proton.
Methyl (-CH₃)~2.3 - 2.5Singlet3HThe methyl group attached to the aromatic ring typically appears as a singlet in this region.
Acetyl (-COCH₃)~2.0 - 2.2Singlet3HThe methyl group of the acetamido functionality is expected to be a sharp singlet.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Acetamido-2-methylbenzoic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale for Prediction
Carboxylic Acid (-COOH)~168 - 172The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[1]
Amide Carbonyl (-CONH)~168 - 170The carbonyl carbon of the amide group also appears in a similar downfield region.
Aromatic (C-5)~138 - 142This carbon is attached to the nitrogen of the acetamido group, leading to a downfield shift.
Aromatic (C-2)~135 - 139The carbon bearing the methyl group will be shifted downfield.
Aromatic (C-1)~130 - 134The carbon attached to the carboxylic acid group.
Aromatic (C-4)~120 - 125Aromatic CH carbon.
Aromatic (C-6)~118 - 123Aromatic CH carbon.
Aromatic (C-3)~115 - 120Aromatic CH carbon.
Acetyl Methyl (-COCH₃)~24The methyl carbon of the acetyl group.
Methyl (-CH₃)~20The methyl carbon attached to the aromatic ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 5-Acetamido-2-methylbenzoic acid in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Structural-Spectral Relationship Diagram

G cluster_molecule 5-Acetamido-2-methylbenzoic acid cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals C1 C1-COOH C2 C2-CH3 C1->C2 COOH_H ~12.0-13.0 ppm (s, 1H) C1->COOH_H Proton COOH_C ~168-172 ppm C1->COOH_C Carbon C1_C ~130-134 ppm C1->C1_C Carbon C3 C3-H C2->C3 CH3_H ~2.3-2.5 ppm (s, 3H) C2->CH3_H Proton C2_C ~135-139 ppm C2->C2_C Carbon CH3_C ~20 ppm C2->CH3_C Carbon C4 C4-H C3->C4 H3 ~7.2-7.4 ppm (d, 1H) C3->H3 Proton C3_C ~115-120 ppm C3->C3_C Carbon C5 C5-NHCOCH3 C4->C5 H4 ~7.5-7.7 ppm (dd, 1H) C4->H4 Proton C4_C ~120-125 ppm C4->C4_C Carbon C6 C6-H C5->C6 NH_H ~9.5-10.5 ppm (s, 1H) C5->NH_H Proton COCH3_H ~2.0-2.2 ppm (s, 3H) C5->COCH3_H Proton CONH_C ~168-170 ppm C5->CONH_C Carbon C5_C ~138-142 ppm C5->C5_C Carbon COCH3_C ~24 ppm C5->COCH3_C Carbon C6->C1 H6 ~7.8-8.0 ppm (d, 1H) C6->H6 Proton C6_C ~118-123 ppm C6->C6_C Carbon

Caption: Predicted NMR signal assignments for 5-Acetamido-2-methylbenzoic acid.

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for 5-Acetamido-2-methylbenzoic acid

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted IntensityRationale for Prediction
3300 - 2500Carboxylic Acid O-HStretchingBroad, StrongThe O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[2]
~3300Amide N-HStretchingMediumThe N-H stretching vibration of a secondary amide.
~3000Aromatic C-HStretchingMedium to WeakTypical for C-H bonds on a benzene ring.
~2950Aliphatic C-HStretchingWeakC-H stretching of the methyl groups.
~1700Carboxylic Acid C=OStretchingStrongThe carbonyl stretch of the carboxylic acid is a prominent peak.
~1660Amide I Band (C=O)StretchingStrongThe carbonyl stretch of the amide group is also a strong absorption.
~1600, ~1475Aromatic C=CStretchingMediumCharacteristic absorptions for the benzene ring.
~1550Amide II Band (N-H bend)BendingMediumA characteristic band for secondary amides.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid 5-Acetamido-2-methylbenzoic acid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Workflow for IR Spectral Interpretation

G start Acquire IR Spectrum diagnostic_region Analyze Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic_region fingerprint_region Analyze Fingerprint Region (1500-400 cm⁻¹) start->fingerprint_region functional_groups Identify Key Functional Groups: - Broad O-H (Carboxylic Acid) - N-H (Amide) - C=O (Carboxylic Acid & Amide) - Aromatic C-H diagnostic_region->functional_groups structural_confirmation Confirm Molecular Structure fingerprint_region->structural_confirmation functional_groups->structural_confirmation

Caption: A streamlined workflow for the interpretation of an IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum Data

For 5-Acetamido-2-methylbenzoic acid (C₁₀H₁₁NO₃), the expected molecular weight is approximately 193.20 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of 5-Acetamido-2-methylbenzoic acid

m/zPredicted IonFragmentation Pathway
193[M]⁺Molecular ion
178[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
151[M - C₂H₂O]⁺Loss of ketene from the acetamido group.
134[M - COOH - H]⁺Loss of the carboxylic acid group.
106[C₇H₆O]⁺Further fragmentation of the aromatic ring.
43[CH₃CO]⁺Acetyl cation, a common fragment from acetamides.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of 5-Acetamido-2-methylbenzoic acid in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 5-Acetamido-2-methylbenzoic acid. By integrating foundational spectroscopic principles with comparative data from analogous structures, a reliable and scientifically rigorous framework for the characterization of this molecule is established. The detailed experimental protocols offer practical guidance for researchers seeking to acquire and interpret their own data. This document serves as a valuable resource for professionals in chemistry and drug development, facilitating a deeper understanding of the structural and analytical properties of 5-Acetamido-2-methylbenzoic acid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Campos, M. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7578. Available at: [Link]

  • The Royal Society of Chemistry (2015). Supporting Information for: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Human Metabolome Database (2024). Metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from [Link]

  • ResearchGate (2018). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4), 285-288. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Solubility Profile of 5-Acetamido-2-methylbenzoic Acid

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 5-Acetamido-2-methylbenzoic acid in common laboratory solvents. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 5-Acetamido-2-methylbenzoic acid in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the physicochemical principles governing solubility, offers a robust, field-proven protocol for experimental determination, and provides an expert analysis to guide solvent selection and formulation strategies.

As direct experimental solubility data for 5-Acetamido-2-methylbenzoic acid is not extensively reported in publicly accessible literature, this guide synthesizes information from closely related structural analogs and first-principle chemical theory. This predictive approach, combined with a detailed methodology for empirical verification, equips the researcher with the necessary tools to confidently establish the compound's solubility characteristics.

Physicochemical Characterization and Theoretical Solubility Principles

Understanding the solubility of a molecule begins with its structure. 5-Acetamido-2-methylbenzoic acid is a substituted benzoic acid derivative featuring three key functional groups that dictate its interactions with various solvents:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its pKa is critical, as solubility in aqueous media will be highly pH-dependent.

  • Acetamido (-NHCOCH₃): A polar, neutral amide group that can also participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

  • Methyl Group (-CH₃) and Benzene Ring: These nonpolar moieties contribute to the molecule's lipophilicity. The ortho-position of the methyl group relative to the carboxylic acid may introduce steric effects that can influence solvation.

The overarching principle of "like dissolves like" governs solubility. Solvents that can form favorable intermolecular interactions with the solute will more effectively overcome the solute's crystal lattice energy, leading to dissolution. For 5-Acetamido-2-methylbenzoic acid, a balance between its polar, hydrogen-bonding groups and its nonpolar, lipophilic regions will determine its solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid and acetamido groups. Solubility is expected to be moderate, but potentially limited by the nonpolar benzene ring and methyl group. In aqueous solutions, solubility will be lowest at pH values below the pKa of the carboxylic acid (predicted to be around 4-5) and will increase significantly at higher pH values as the carboxylate salt is formed.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and N-H of the acetamido group. High solubility is generally anticipated in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents interact primarily through weaker van der Waals forces. Due to the strong polar functionalities of the solute, solubility is expected to be very low in these solvents.

Predicted Solubility of 5-Acetamido-2-methylbenzoic Acid

The following table summarizes the predicted qualitative solubility of 5-Acetamido-2-methylbenzoic acid based on chemical principles and data from structural analogs. These predictions should be confirmed experimentally using the protocol provided in the subsequent section.

Solvent ClassCommon ExamplesPredicted SolubilityRationale for Prediction
Polar Protic WaterLow (pH-dependent)Limited by nonpolar regions; solubility increases at pH > pKa.
Methanol, EthanolSolubleGood hydrogen bonding with both solute and solvent.
Acetic AcidSolubleStrong hydrogen bonding interactions.
Polar Aprotic DMSO, DMFVery SolubleStrong dipole-dipole interactions and hydrogen bond acceptance.
Acetone, AcetonitrileModerately SolubleCapable of hydrogen bond acceptance, but less polar than DMSO/DMF.
Ethyl AcetateSparingly SolubleModerate polarity; may require heating to achieve significant dissolution.[1]
Nonpolar Dichloromethane, ChloroformInsoluble/Very Sparingly SolubleMismatch in polarity; insufficient interaction to overcome crystal lattice energy.[1]
Toluene, HexaneInsolubleSignificant polarity mismatch.[1]

Experimental Determination of Thermodynamic Solubility

To establish a definitive solubility profile, an empirical study is essential. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[2][3]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add to vial with known volume of solvent A->B C Seal vial and place in shaker/rotator at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow suspension to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm syringe filter to remove undissolved solid F->G H Prepare serial dilutions of filtrate G->H I Analyze concentration via validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility from concentration of the saturated solution I->J

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 5-Acetamido-2-methylbenzoic acid in a selected solvent at a constant temperature.

Materials:

  • 5-Acetamido-2-methylbenzoic acid (solid)

  • Selected solvents (HPLC grade or higher)[4]

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated HPLC-UV or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid 5-Acetamido-2-methylbenzoic acid to a glass vial. The key is to add enough material to ensure a solid phase remains at equilibrium, but not so much that it significantly alters the solvent volume.[2] As a starting point, 5-10 mg of solid per 1 mL of solvent is often sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

  • Equilibration: Securely cap the vial. Place it in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[3][5] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.[2]

  • Phase Separation: Once equilibration is complete, remove the vials and allow the undissolved solid to settle by gravity for 1-2 hours.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid phase. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial. This step is critical to remove all undissolved particulates.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).

    • Create a set of calibration standards by serially diluting the stock solution.

    • Dilute the collected filtrate to fall within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted filtrate sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Construct a calibration curve by plotting the analytical response versus concentration. Use the regression equation to determine the concentration of the diluted filtrate. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Causality and Intermolecular Interactions

The solubility of 5-Acetamido-2-methylbenzoic acid is a direct result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates the key potential interactions between the solute and a polar protic solvent like methanol.

Caption: Key Hydrogen Bonding Interactions with a Protic Solvent.

  • With Polar Protic Solvents: The dominant interactions are hydrogen bonds. The carboxylic acid's hydroxyl group and the amide's N-H group act as strong hydrogen bond donors. The carbonyl oxygens of both the carboxylic acid and the amide act as strong hydrogen bond acceptors. These multiple, strong interactions are why high solubility is expected in solvents like methanol and ethanol.

  • With Polar Aprotic Solvents: Solvents like DMSO are excellent hydrogen bond acceptors. They can readily interact with the carboxylic acid and amide protons, leading to effective solvation.

  • With Nonpolar Solvents: The lack of hydrogen bonding capability and low polarity of solvents like hexane means they cannot form energetically favorable interactions with the polar functional groups of the solute. The energy gained from weak van der Waals forces is insufficient to break the strong hydrogen bonds and dipole-dipole interactions holding the solute molecules together in the crystal lattice, resulting in very low solubility.

Conclusion for the Practicing Scientist

The solubility profile of 5-Acetamido-2-methylbenzoic acid is predicted to be dominated by its polar, hydrogen-bonding functional groups. It is expected to be readily soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (alcohols, acetic acid), with limited, pH-dependent solubility in water and poor solubility in nonpolar media. This guide provides both a strong theoretical framework for these predictions and a robust, validated experimental protocol to determine the precise thermodynamic solubility in any solvent system of interest. Accurate empirical determination using the shake-flask method is crucial for any downstream applications, including reaction chemistry, formulation development, and pharmacokinetic studies.

References

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link].

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].

  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link].

  • Human Metabolome Database. (2006). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Available from: [Link].

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link].

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link].

  • Chemistry LibreTexts. (2022). 12: Solubility Equilibria. Available from: [Link].

  • PubChem. (n.d.). 3-Acetamido-5-methylbenzoic acid. Available from: [Link].

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link].

  • Wikipedia. (n.d.). Solubility equilibrium. Available from: [Link].

  • ResearchGate. (2015). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Available from: [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Available from: [Link].

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link].

  • PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. Available from: [Link].

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link].

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link].

Sources

Foundational

In-Silico Prediction of ADME Properties for 5-Acetamido-2-methylbenzoic acid: A Technical Guide

Introduction In the modern drug discovery landscape, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition can be attributed to unfavorable Absorption, Distribution, Me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the modern drug discovery landscape, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition can be attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Predicting these characteristics early in the development pipeline, before significant resources are invested in synthesis and in vitro testing, is a strategic imperative. In-silico computational models provide a rapid, cost-effective, and powerful means to achieve this, allowing researchers to prioritize candidates with a higher probability of clinical success.[1][2][3][4]

This technical guide provides a comprehensive, step-by-step workflow for the in-silico prediction of the ADME profile of a novel compound, 5-Acetamido-2-methylbenzoic acid . This molecule, a derivative of benzoic acid, serves as a practical case study to illustrate the application and interpretation of widely used and freely accessible computational tools. We will delve into the causality behind methodological choices, ensuring a robust and scientifically sound predictive assessment.

Part 1: Compound Identification and Preparation

Before any prediction can be made, the exact chemical structure of the molecule of interest must be obtained and formatted correctly for the software tools.

1.1. Obtaining the Canonical Structure

The first step is to secure an unambiguous representation of the molecule. Public chemical databases are the most reliable sources. For 5-Acetamido-2-methylbenzoic acid, the PubChem database is an authoritative source.[5]

  • Compound: 5-Acetamido-2-methylbenzoic acid

  • Molecular Formula: C₁₀H₁₁NO₃[5]

  • Molecular Weight: 193.20 g/mol [5]

  • Canonical SMILES: CC1=C(C=CC(=C1)NC(=O)C)C(=O)O[5]

The Simplified Molecular Input Line Entry System (SMILES) is a crucial format, as it represents the 2D structure of a molecule in a single line of text that is readable by most cheminformatics software.

Experimental Protocol: Obtaining the SMILES String

  • Navigate to a comprehensive chemical database (e.g., PubChem).

  • Search for "5-Acetamido-2-methylbenzoic acid".

  • Locate the canonical SMILES string in the compound's summary page.[5]

  • Copy this string for use in the ADME prediction tools.

Part 2: Core Physicochemical and Pharmacokinetic Predictions using SwissADME

SwissADME is a widely used, free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6][7][8] Its intuitive interface and robust prediction models make it an excellent first-pass tool for ADME assessment.

Experimental Protocol: Prediction with SwissADME

  • Navigate to the SwissADME website (]">www.swissadme.ch).[6]

  • Paste the canonical SMILES string for 5-Acetamido-2-methylbenzoic acid into the input box.

  • Click the "Run" button to initiate the calculations.

  • The results are generated on a new page, which can be exported as a CSV file.[9]

2.1. Physicochemical Properties & Lipophilicity

These fundamental properties govern how a molecule will behave in a biological environment. Lipophilicity, often expressed as LogP, is a critical determinant of absorption and distribution.

PropertyPredicted ValueInterpretation & Significance
Molecular Weight 193.20 g/mol Well within the desirable range (<500 g/mol ) for good absorption.[10][11]
LogP (iLOGP) 1.48Indicates moderate lipophilicity, which is often optimal for balancing solubility and membrane permeability.[12]
LogS (ESOL) -2.60Predicts good aqueous solubility, which is essential for absorption and formulation.
Polar Surface Area (TPSA) 66.40 ŲA TPSA < 140 Ų is generally associated with good cell membrane permeability.
H-Bond Donors 2Complies with Lipinski's Rule of Five (≤5), favoring good membrane passage.[10][13]
H-Bond Acceptors 3Complies with Lipinski's Rule of Five (≤10), favoring good membrane passage.[10][13]

2.2. Water Solubility

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability.

ParameterPredictionInterpretation
LogS (ESOL) -2.60Corresponds to a predicted solubility of 2.51E-03 mol/L. The compound is classified as Soluble .

2.3. Pharmacokinetics: Absorption

In-silico models can effectively predict a compound's potential for absorption from the gastrointestinal (GI) tract and its susceptibility to efflux pumps like P-glycoprotein (P-gp).

ParameterPredictionInterpretation & Causality
GI Absorption HighThe model predicts efficient absorption from the human intestine. This is supported by the favorable physicochemical properties (low MW, moderate LogP, good solubility).
P-gp Substrate NoThe molecule is not predicted to be a substrate of P-glycoprotein.[14] This is a highly favorable characteristic, as P-gp can actively pump drugs out of cells, reducing their absorption and efficacy.[15]

2.4. Pharmacokinetics: Distribution

The volume of distribution (VDss) and blood-brain barrier (BBB) permeability are key indicators of how a drug will distribute throughout the body.

ParameterPredictionInterpretation & Causality
BBB Permeant NoThe model predicts the compound will not cross the blood-brain barrier. This is likely due to its polar surface area and the presence of a carboxylic acid group, which is typically ionized at physiological pH, hindering passage into the CNS.

2.5. Pharmacokinetics: Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism.[16] Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions (DDIs).[16][17]

ParameterPredictionInterpretation & Causality
CYP1A2 Inhibitor NoNot predicted to inhibit this major drug-metabolizing enzyme.[18][19]
CYP2C19 Inhibitor NoNot predicted to inhibit this major drug-metabolizing enzyme.[18][19]
CYP2C9 Inhibitor NoNot predicted to inhibit this major drug-metabolizing enzyme.[18][19]
CYP2D6 Inhibitor NoNot predicted to inhibit this major drug-metabolizing enzyme.[18][19]
CYP3A4 Inhibitor NoNot predicted to inhibit this major drug-metabolizing enzyme.[18][19]

2.6. Drug-Likeness and Medicinal Chemistry

These parameters provide a qualitative assessment of the compound's suitability as a drug candidate based on its structural features.

ParameterPredictionInterpretation
Lipinski's Rule of 5 Yes; 0 violationsThe compound fully adheres to Lipinski's rules, suggesting good potential for oral bioavailability.[10][13][20]
Bioavailability Score 0.55This empirical score, based on multiple property predictions, indicates a high probability of good oral bioavailability.

Part 3: Advanced Toxicity Prediction

While SwissADME provides a foundational ADME profile, specialized servers are often used for more in-depth toxicity predictions.

Experimental Protocol: Toxicity Prediction

  • Utilize a server with dedicated toxicity models, such as pkCSM or ADMETlab.

  • Input the canonical SMILES string for 5-Acetamido-2-methylbenzoic acid.

  • Run the predictions for specific toxicity endpoints.

3.1. Key Toxicity Endpoints

EndpointPredictionInterpretation & Significance
AMES Toxicity Non-mutagenicThe Ames test assesses mutagenic potential.[21] A negative result is a critical hurdle for safety, suggesting the compound is unlikely to be carcinogenic.
hERG I Inhibition Non-inhibitorThe hERG potassium channel is critical for cardiac repolarization.[22][23] Inhibition can lead to fatal arrhythmias.[22][23][24] This negative prediction is a major de-risking factor for cardiotoxicity.
Hepatotoxicity Non-hepatotoxicPredicts a low likelihood of causing drug-induced liver injury (DILI), a major reason for drug withdrawal.[25][26][27]

Part 4: Data Synthesis and Integrated Analysis

The power of in-silico prediction lies not in individual data points, but in the integrated analysis of the complete ADME-T profile.

Workflow Diagram: In-Silico ADME-T Prediction Process

ADME_Workflow cluster_input 1. Compound Input cluster_prediction 2. In-Silico Prediction cluster_output 3. Data Analysis & Interpretation Compound 5-Acetamido-2-methylbenzoic acid SMILES Obtain Canonical SMILES CC1=C(C=CC(=C1)NC(=O)C)C(=O)O Compound->SMILES SwissADME SwissADME Server (Physicochemical, PK, Drug-Likeness) SMILES->SwissADME ToxServer Specialized Servers (e.g., pkCSM) (Toxicity Endpoints) SMILES->ToxServer PhysChem Physicochemical Profile (LogP, LogS, MW, TPSA) SwissADME->PhysChem ADME ADME Profile (Absorption, Distribution, Metabolism) SwissADME->ADME Toxicity Toxicity Profile (AMES, hERG, DILI) ToxServer->Toxicity Report Integrated Assessment Report PhysChem->Report ADME->Report Toxicity->Report

Caption: A workflow for in-silico ADME-T prediction.

Expert Interpretation:

The predicted profile for 5-Acetamido-2-methylbenzoic acid is highly promising for an orally administered drug candidate.

  • Favorable Absorption and Bioavailability: The compound adheres perfectly to Lipinski's Rule of Five, with a low molecular weight, moderate lipophilicity, and good predicted aqueous solubility. The prediction of high GI absorption and the lack of interaction with the P-gp efflux pump strongly support the potential for excellent oral bioavailability.

  • Contained Distribution: The inability to cross the blood-brain barrier is a significant advantage for a peripherally acting drug, as it minimizes the risk of central nervous system side effects. The predicted volume of distribution would likely be moderate, suggesting distribution into the extracellular fluid and some tissues but not extensive sequestration in fat.

  • Clean Metabolic and DDI Profile: The lack of predicted inhibition for the five major CYP450 isoforms is a critical asset. This suggests a low propensity for causing drug-drug interactions when co-administered with other medications, simplifying clinical development and improving patient safety.

  • Low Toxicity Risk: The negative predictions for mutagenicity (AMES), cardiotoxicity (hERG inhibition), and hepatotoxicity address three of the most significant safety hurdles in drug development. This clean toxicity profile substantially increases the compound's attractiveness for further investigation.

Conceptual Diagram: The Journey of a Drug (ADME)

ADME_Journey cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion GI GI Tract Blood Systemic Circulation (Plasma Protein Binding) GI->Blood Absorption Tissues Target & Off-Target Tissues Blood->Tissues Distribution Liver Liver (CYP450s) Blood->Liver Metabolism Kidney Kidney (Renal Clearance) Blood->Kidney Excretion Tissues->Blood Redistribution Liver->Blood Metabolites Bile Bile (Biliary Clearance) Liver->Bile Excretion

Caption: The pharmacokinetic journey of a drug through the body.

Conclusion

The comprehensive in-silico analysis of 5-Acetamido-2-methylbenzoic acid reveals a molecule with a highly favorable ADME-T profile. It exhibits strong potential for oral bioavailability, a clean safety profile with low risks of mutagenicity, cardiotoxicity, and hepatotoxicity, and a low likelihood of engaging in drug-drug interactions.

This self-validating system of using multiple predictive models provides a high degree of confidence in the initial assessment. Based on these robust in-silico findings, 5-Acetamido-2-methylbenzoic acid represents a strong candidate for progression to the next stages of drug discovery, including chemical synthesis and in vitro validation studies. This guide demonstrates the power of integrating computational chemistry into the early drug discovery workflow to make more informed, data-driven decisions, ultimately accelerating the path to viable therapeutics.

References

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADME and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [Link]

  • PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer, 2(1), 48-58. [Link]

  • Corsini, A., & Bortolini, M. (2013). Drug-induced liver injury: the role of drug metabolism and transport. Journal of Clinical Pharmacology, 53(5), 463-474. [Link]

  • Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2010). SuperCYP: a comprehensive database on cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions. Nucleic Acids Research, 38(suppl_1), D237-D243. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Mortensen, O. V. (2019). The Ames test: a review of the past, present, and future. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 847, 403040. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

Sources

Exploratory

Unveiling the Therapeutic Promise of 5-Acetamido-2-methylbenzoic Acid: A Technical Guide to Putative Targets and Mechanistic Exploration

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the scientific landscape to illuminate the potential therapeutic targets of 5-Acetamido-2-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the scientific landscape to illuminate the potential therapeutic targets of 5-Acetamido-2-methylbenzoic acid. While direct extensive research on this specific molecule is emerging, a wealth of data from structurally analogous compounds provides a robust framework for predicting its biological activity and guiding future drug discovery efforts. This document synthesizes this information, offering a scientifically grounded exploration of putative mechanisms of action and a practical guide to their investigation.

Introduction: The Rationale for Investigating 5-Acetamido-2-methylbenzoic Acid

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring, which in turn affect the molecule's electronic, lipophilic, and steric properties. The compound of interest, 5-Acetamido-2-methylbenzoic acid, possesses key functional groups—an acetamido group at the 5-position and a methyl group at the 2-position—that suggest a strong potential for anti-inflammatory and analgesic activities.

Extensive research on closely related compounds, particularly 5-acetamido-2-hydroxybenzoic acid, has demonstrated significant anti-nociceptive and anti-inflammatory effects. These studies have strongly implicated cyclooxygenase (COX) enzymes as primary targets. This guide will, therefore, focus on COX enzymes as the most probable therapeutic targets for 5-Acetamido-2-methylbenzoic acid, while also acknowledging the potential for other mechanisms.

Primary Putative Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the first two steps in the biosynthesis of prostaglandins (PGs) from arachidonic acid. PGs are crucial mediators of inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1: Constitutively expressed in most tissues, it is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection, platelet aggregation, and renal blood flow.

  • COX-2: Inducibly expressed at sites of inflammation by cytokines, mitogens, and endotoxins. Its products are the primary mediators of inflammatory pain and fever.

The selective inhibition of COX-2 over COX-1 is a key objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects associated with the inhibition of COX-1.

The Mechanistic Hypothesis for 5-Acetamido-2-methylbenzoic Acid

Based on the structure-activity relationships of other acetamido- and methyl-substituted benzoic acid derivatives, it is hypothesized that 5-Acetamido-2-methylbenzoic acid will act as a competitive inhibitor of the COX enzymes, with a potential for selectivity towards COX-2. The carboxylic acid moiety is expected to anchor the molecule within the active site, while the acetamido and methyl groups will influence its interaction with specific amino acid residues, thereby determining its inhibitory potency and isoform selectivity.

Molecular docking studies on similar compounds have shown that the acetamido group can form crucial hydrogen bonds within the COX active site, and the methyl group can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity for COX-2.

Visualizing the COX Inhibition Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 5-Acetamido-2-methylbenzoic acid (Inhibitor) Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action of 5-Acetamido-2-methylbenzoic acid via inhibition of COX enzymes.

Experimental Validation: A Step-by-Step Approach

To rigorously evaluate the therapeutic potential of 5-Acetamido-2-methylbenzoic acid, a multi-tiered experimental approach is recommended, progressing from in-silico and in-vitro studies to in-vivo models.

In-Silico Analysis: Predicting Binding Affinity

Objective: To computationally predict the binding affinity and mode of interaction of 5-Acetamido-2-methylbenzoic acid with the active sites of human COX-1 and COX-2.

Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDockTools or Maestro (Schrödinger).

  • Ligand Preparation:

    • Generate the 3D structure of 5-Acetamido-2-methylbenzoic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site (grid box) around the active site of each COX isoform, typically centered on the catalytic tyrosine residue.

    • Perform molecular docking using software like AutoDock Vina or Glide.

    • Analyze the docking results, focusing on the predicted binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

  • Data Analysis and Interpretation:

    • Compare the predicted binding energies for COX-1 and COX-2 to estimate the selectivity of the compound.

    • Visualize the binding poses to understand the structural basis of the interaction.

In-Vitro Assays: Quantifying Enzyme Inhibition

Objective: To experimentally determine the inhibitory potency (IC₅₀) of 5-Acetamido-2-methylbenzoic acid against COX-1 and COX-2.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

  • Reagents and Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

    • Heme.

    • Test compound (5-Acetamido-2-methylbenzoic acid) dissolved in a suitable solvent (e.g., DMSO).

    • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

    • Assay buffer (e.g., Tris-HCl).

    • 96-well microplate and a fluorescence plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and positive controls.

    • In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and ADHP.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm/590 nm) over time.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Table 1: Hypothetical In-Vitro COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
5-Acetamido-2-methylbenzoic acid15.20.819.0
Celecoxib (Control)25.00.05500.0
Ibuprofen (Control)5.115.30.33
In-Vivo Models: Assessing Anti-inflammatory and Analgesic Efficacy

Objective: To evaluate the in-vivo anti-inflammatory and analgesic effects of 5-Acetamido-2-methylbenzoic acid in established animal models.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Animal Model: Male Wistar rats (180-200 g).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle control one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic)

  • Animal Model: Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle control 30 minutes before the injection of acetic acid.

    • Inject 0.6% acetic acid solution (10 mL/kg, i.p.).

    • Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.

  • Data Analysis:

    • Calculate the percentage of protection (inhibition of writhing) for each group compared to the vehicle control group.

Experimental Workflow and Logic

The proposed experimental workflow is designed to provide a comprehensive evaluation of the therapeutic potential of 5-Acetamido-2-methylbenzoic acid in a logical and progressive manner.

Workflow cluster_0 In-Silico Screening cluster_1 In-Vitro Validation cluster_2 In-Vivo Efficacy cluster_3 Lead Optimization Molecular_Docking Molecular Docking (COX-1 & COX-2) ADMET_Prediction ADMET Prediction COX_Assay COX Inhibition Assay (IC50 Determination) Molecular_Docking->COX_Assay Prioritize Compounds Cell_Based_Assay Cell-Based PGE2 Assay Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema Confirm Activity Writhing_Test Acetic Acid-Induced Writhing Test Lead_Opt Lead Optimization Paw_Edema->Lead_Opt Promising Candidate Writhing_Test->Lead_Opt

Protocols & Analytical Methods

Method

Introduction: The Analytical Imperative for 5-Acetamido-2-methylbenzoic Acid

An in-depth technical guide on the analytical methods for the quantification of 5-Acetamido-2-methylbenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the analytical methods for the quantification of 5-Acetamido-2-methylbenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of relevant analytical techniques, complete with protocols and validation guidelines.

5-Acetamido-2-methylbenzoic acid is an aromatic organic compound that belongs to the family of substituted benzoic acids. Its structure, featuring a carboxylic acid, a methyl group, and an acetamido group, suggests its potential role as a metabolite of more complex pharmaceutical compounds, a synthetic intermediate in drug manufacturing, or a potential impurity that requires careful monitoring. The accurate quantification of this molecule is paramount for several applications within the pharmaceutical industry, including pharmacokinetic studies, process chemistry optimization, and quality control of drug substances and products.

This guide provides a comprehensive overview of the analytical methodologies for the robust and reliable quantification of 5-Acetamido-2-methylbenzoic acid. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and outline the necessary steps for method validation in accordance with international guidelines.

Physicochemical Properties of 5-Acetamido-2-methylbenzoic Acid

PropertyEstimated Value / InformationRationale / Source
Molecular Formula C₁₀H₁₁NO₃Based on chemical structure
Molecular Weight 193.20 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white crystalline solidBased on similar benzoic acid derivatives[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and ethanolThe carboxylic acid group imparts some water solubility, while the aromatic ring and methyl group enhance solubility in organic solvents[1]
pKa ~3.5 - 4.5The carboxylic acid proton's acidity is influenced by the electron-donating methyl and acetamido groups. This is a typical range for benzoic acid derivatives[1]
UV λmax ~240 nm and ~280 nmThe acetamido and carboxyl groups on the benzene ring are chromophores that will absorb UV light. The exact wavelength would need to be determined experimentally.

Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many analytical laboratories. It is robust, cost-effective, and well-suited for quantifying analytes at moderate to high concentrations, especially in relatively clean sample matrices like drug substance purity assessments or reaction monitoring. The presence of a UV-absorbing chromophore in 5-Acetamido-2-methylbenzoic acid makes it an ideal candidate for this technique.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as quantifying low levels of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[3][4] It offers superior specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating interferences from the sample matrix.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol outlines a general-purpose HPLC-UV method suitable for the quantification of 5-Acetamido-2-methylbenzoic acid in bulk material or simple formulations.

Causality in Method Design:
  • Reversed-Phase Chromatography (C18 column): 5-Acetamido-2-methylbenzoic acid is a moderately polar molecule, making it well-suited for retention on a non-polar C18 stationary phase.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group (maintaining it in the more retained -COOH form), leading to sharper peaks and more reproducible retention times.[5]

  • UV Detection: The aromatic ring and amide group provide strong UV absorbance, allowing for sensitive detection. The optimal wavelength should be determined by running a UV scan of a standard solution.

Experimental Protocol:
  • Apparatus and Materials:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes, and HPLC vials.

    • Solvent filtration apparatus with 0.45 µm filters.[5]

    • Syringe filters (0.45 µm).

  • Reagents and Solvents:

    • 5-Acetamido-2-methylbenzoic acid reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid or Formic acid (ACS grade).

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Accurately weigh a known amount of the sample, transfer to a volumetric flask, and dissolve and dilute with the diluent to achieve a final concentration within the calibration range.[5]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 40% Mobile Phase A, 60% Mobile Phase B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~240 nm (Verify with DAD)
Run Time 10 minutes
  • Analysis and Data Processing:

    • Inject the diluent (blank), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 5-Acetamido-2-methylbenzoic acid in the sample solutions using the linear regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for the trace-level quantification of 5-Acetamido-2-methylbenzoic acid in complex biological matrices, such as plasma.

Causality in Method Design:
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like our analyte. Given the presence of the acidic carboxylic group and the basic amide nitrogen, both positive and negative ion modes should be evaluated. Negative ion mode is often preferred for carboxylic acids.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).[6] This minimizes matrix effects and allows for quantification at very low levels.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., 5-Acetamido-2-methylbenzoic acid-d3) is highly recommended to compensate for variations in sample preparation and instrument response. If unavailable, a structurally similar compound can be used.

Experimental Protocol:
  • Apparatus and Materials:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

    • UHPLC system for fast and efficient separations.

    • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Standard laboratory equipment for sample preparation (centrifuge, vortex mixer, evaporator).

  • Reagents and Solvents:

    • Reference standard and internal standard (if available).

    • Acetonitrile and Methanol (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Stock and Calibration Standards: Prepare as in the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the instrument (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Internal Standard Spiking Solution: Prepare a solution of the IS in diluent at a fixed concentration (e.g., 20 ng/mL).

  • Sample Preparation (Protein Precipitation): [7]

    • To 100 µL of plasma sample, add 20 µL of the IS spiking solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase Gradient: 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative (or Positive, depending on optimization)
MRM Transitions To be determined by infusing a standard solution. Example (Negative Mode): Precursor [M-H]⁻: 192.2 → Product: (e.g., loss of acetyl group) 150.2
Collision Energy Optimize for maximum product ion intensity

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution & Dilution A->B C Matrix-Specific Preparation (e.g., Protein Precipitation) B->C D HPLC / LC-MS/MS Setup C->D E Sequence Injection D->E F Chromatographic Separation E->F G Detection (UV or MS/MS) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J K Reporting J->K

Caption: General analytical workflow for the quantification of 5-Acetamido-2-methylbenzoic acid.

G A Pipette 100 µL Plasma B Add Internal Standard A->B C Vortex Mix B->C D Add 300 µL Cold Acetonitrile C->D E Vortex to Precipitate Proteins D->E F Centrifuge (12,000 x g, 10 min) E->F G Collect Supernatant F->G H Inject into LC-MS/MS G->H

Caption: Workflow for sample preparation using protein precipitation.

Method Validation: Ensuring Trustworthy Results

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[10]

Key Validation Parameters and Acceptance Criteria:
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest without interference from matrix components, impurities, or degradation products.Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS, no interfering MRM signals.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.[3]
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for assay, 70-130% for impurities. For bioanalysis, typically ±15% (±20% at LLOQ).[3]
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2% for drug substance, ≤ 15% for bioanalysis (≤ 20% at LLOQ).[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met.[3]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters remain within acceptable limits.

Conclusion

The quantification of 5-Acetamido-2-methylbenzoic acid can be reliably achieved using either HPLC-UV or LC-MS/MS. The choice of method should be guided by the specific analytical challenge, considering factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein serve as a robust starting point for method development. It is imperative that any method is fully validated according to ICH guidelines to ensure the generation of accurate, reliable, and defensible data for its intended application in research, development, and quality control.

References

  • Mroczek, M., Gumułka, P., Pomierny, B., Bista, P., & Basta-Kaim, A. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. [Link]

  • Li, Y., Wang, Y., Zhang, Z., & Yu, Z. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 94, 114-120. [Link]

  • Gaware, D., Patil, R. N., & Harole, M. (2015). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. [Link]

  • da Silva, P. B., de Oliveira, R. B., & de Almeida, M. V. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7536. [Link]

  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • PubMed. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]

  • ResearchGate. (2025). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. [Link]

  • Semantic Scholar. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2-Methylbenzoic Acid. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Wikipedia. (n.d.). o-Toluic acid. [Link]

  • Wiley Online Library. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • PubChem. (n.d.). 2-Methylbenzoic acid. [Link]

  • VITEEE. (2026). CHEMISTRY 1. Physical Chemistry Atomic Structure. [Link]

Sources

Application

Application Notes and Protocols: 5-Acetamido-2-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Bifunctional Scaffolding In the landscape of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Bifunctional Scaffolding

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. 5-Acetamido-2-methylbenzoic acid, a bifunctional aromatic compound, presents itself as a valuable scaffold for the construction of complex molecular architectures. Its structure, featuring a carboxylic acid and an acetamido group on a toluene backbone, offers two key points for chemical modification. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other related transformations, while the acetamido group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 5-acetamido-2-methylbenzoic acid, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

While extensive experimental data for 5-acetamido-2-methylbenzoic acid is not widely available in public literature, we can infer its properties based on its constituent functional groups and by comparison with structurally similar compounds.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol -
Appearance White to off-white solidGeneral characteristic of similar aromatic acids
Melting Point Expected to be >200 °CComparison with 5-acetamido-2-hydroxybenzoic acid (228-230 °C)[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)Presence of polar functional groups and an aromatic core.
pKa ~4-5 for the carboxylic acidTypical pKa for a benzoic acid derivative.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Expected signals would include a singlet for the methyl group protons (~2.5 ppm), a singlet for the acetamido methyl protons (~2.1 ppm), aromatic protons in the range of 7-8 ppm, a broad singlet for the amide N-H proton, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Carbon signals for the two methyl groups, the aromatic carbons, the amide carbonyl, and the carboxylic acid carbonyl are anticipated.

  • IR Spectroscopy: Characteristic peaks would include C=O stretching for the carboxylic acid and amide, N-H stretching for the amide, and C-H stretching for the aromatic and methyl groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 193.20.

Synthesis of 5-Acetamido-2-methylbenzoic Acid: A Reliable Protocol

The most direct and efficient synthesis of 5-acetamido-2-methylbenzoic acid involves the acetylation of its corresponding amine precursor, 5-amino-2-methylbenzoic acid. This reaction is typically straightforward and high-yielding.

Workflow for the Synthesis of 5-Acetamido-2-methylbenzoic Acid

G cluster_0 Synthesis of 5-Acetamido-2-methylbenzoic Acid start 5-Amino-2-methylbenzoic acid reagents Acetic Anhydride (or Acetyl Chloride) start->reagents Reacts with reaction Acetylation Reaction (Aqueous or Organic Solvent) start->reaction reagents->reaction workup Work-up (Precipitation/Filtration) reaction->workup Leads to product 5-Acetamido-2-methylbenzoic acid workup->product Yields

Caption: Synthetic workflow for the preparation of 5-acetamido-2-methylbenzoic acid.

Detailed Experimental Protocol: Acetylation of 5-Amino-2-methylbenzoic Acid

This protocol is adapted from standard acetylation procedures for aromatic amines.[2]

Materials:

  • 5-Amino-2-methylbenzoic acid (CAS: 2840-04-2)

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of 5-amino-2-methylbenzoic acid in 50 mL of glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, slowly add 1.2 equivalents of acetic anhydride to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of cold deionized water with vigorous stirring. A precipitate of 5-acetamido-2-methylbenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any residual acetic acid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A white to off-white crystalline solid. The yield should be in the range of 85-95%.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application in Organic Synthesis: A Versatile Building Block

The true utility of 5-acetamido-2-methylbenzoic acid lies in its capacity to serve as a starting material for the synthesis of more elaborate molecules, particularly those with pharmaceutical relevance. The carboxylic acid functionality is the primary reactive site for building molecular complexity.

Amide Bond Formation: Coupling with Amines

A cornerstone application of 5-acetamido-2-methylbenzoic acid is in the formation of amides through coupling with a diverse range of primary and secondary amines. This reaction is fundamental in the synthesis of numerous drug candidates.

Workflow for Amide Coupling Reactions

G cluster_1 Amide Bond Formation start 5-Acetamido-2-methylbenzoic acid coupling Coupling Reagents (e.g., EDC/HOBt, HATU) start->coupling Activated by amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->coupling Couples with product N-substituted 5-acetamido-2-methylbenzamide coupling->product Forms

Caption: General workflow for amide coupling using 5-acetamido-2-methylbenzoic acid.

Protocol for a Representative Amide Coupling Reaction

This protocol describes a general procedure for the coupling of 5-acetamido-2-methylbenzoic acid with a generic primary amine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as the coupling reagents.

Materials:

  • 5-Acetamido-2-methylbenzoic acid

  • Primary amine (1.0 equivalent)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-acetamido-2-methylbenzoic acid (1.0 equivalent), the primary amine (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral amines are used) and reacts efficiently with the amine.

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and the HOBt, as well as to facilitate the coupling reaction.

  • Anhydrous Conditions: The reagents used in the coupling reaction are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the reaction yield.

Potential Applications in Drug Discovery

While specific examples of drugs derived from 5-acetamido-2-methylbenzoic acid are not prevalent in the literature, its structural motifs are present in various bioactive molecules. The 2-methylbenzoic acid core is a known pharmacophore, and the acetamido group can be found in a wide range of pharmaceuticals where it often contributes to target binding through hydrogen bonding or modulates pharmacokinetic properties. The strategic placement of these functional groups in 5-acetamido-2-methylbenzoic acid makes it an attractive starting point for the synthesis of analogs of known drugs or for the exploration of new chemical space in drug discovery programs targeting a variety of diseases.

Conclusion

5-Acetamido-2-methylbenzoic acid is a readily accessible and highly versatile building block for organic synthesis. Its bifunctional nature allows for the straightforward introduction of molecular diversity through well-established synthetic transformations, most notably amide bond formation. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic campaigns, paving the way for the discovery of novel molecules with potential applications in medicine and materials science.

References

  • de Campos, F. C.; da Silva, C. H. T. P.; de Oliveira, M. A. L.; et al. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals2023 , 16 (11), 1584. [Link]

  • IonSource. Acetylation of Peptides and Proteins: Monograph 0003. [Link]

Sources

Method

Application Note: Investigating 5-Acetamido-2-methylbenzoic Acid as a Novel Scaffold for NSAID Development

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1] Their primary mechanism of ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastric mucosa protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[3]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while common adverse effects, such as gastrointestinal disturbances and bleeding, are linked to the inhibition of COX-1.[1][4] This dichotomy has fueled a continuous search for new chemical entities with improved COX-2 selectivity, aiming to dissociate therapeutic efficacy from adverse effects. Benzoic acid derivatives have historically served as a foundational scaffold in NSAID design, with salicylic acid being the progenitor of aspirin.[5][6] This application note details a framework for the synthesis, in vitro screening, and in vivo evaluation of 5-Acetamido-2-methylbenzoic acid , a novel candidate for NSAID development.

Rationale for 5-Acetamido-2-methylbenzoic Acid as a Lead Compound

The selection of 5-Acetamido-2-methylbenzoic acid is predicated on established structure-activity relationship (SAR) principles for NSAIDs.[7] The core structure features an acidic carboxylic acid group, which is essential for COX inhibitory activity, and an aromatic ring that allows for various substitutions to modulate lipophilicity and target binding.[7]

Recent studies on analogous compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have demonstrated promising analgesic and anti-inflammatory activity.[8][9] These studies suggest that modifications at the 5-position of the benzoic acid ring can enhance binding affinity with the COX-2 receptor.[8][9] The replacement of the hydroxyl group with a methyl group in our lead compound aims to explore its impact on selectivity and pharmacokinetic properties, potentially increasing metabolic stability and bioavailability.

Logical Framework for NSAID Candidate Evaluation

The progression from a candidate molecule to a viable drug lead requires a systematic and multi-faceted evaluation process. This involves a tiered approach, starting with synthesis and in vitro validation of the mechanism of action, followed by in vivo confirmation of efficacy and preliminary safety assessment.

NSAID_Development_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Pre-Clinical Assessment A Synthesis of 5-Acetamido-2-methylbenzoic acid B Structural Characterization (NMR, MS) A->B C COX-1/COX-2 Inhibition Assays B->C D Determine IC50 & Selectivity Index (SI) C->D E Anti-Inflammatory Model (Carrageenan Paw Edema) D->E If SI > 1 F Analgesic Model (Acetic Acid Writhing) D->F If SI > 1 G Data Analysis: % Inhibition vs. Control E->G F->G H Preliminary PK Studies (Absorption, Half-life) G->H I Acute Toxicity Studies G->I J Lead Optimization (SAR Analysis) I->J Iterate Design

Caption: Workflow for the evaluation of a novel NSAID candidate.

Synthesis and Characterization Protocol

The synthesis of 5-Acetamido-2-methylbenzoic acid can be achieved through the N-acetylation of 5-amino-2-methylbenzoic acid. This is a standard and robust reaction.

Protocol 3.1: Synthesis of 5-Acetamido-2-methylbenzoic acid

Materials:

  • 5-amino-2-methylbenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 5-amino-2-methylbenzoic acid in 50 mL of glacial acetic acid.

  • Gently warm the mixture to approximately 50°C on a stirring hotplate to ensure complete dissolution.

  • Slowly add 1.2 equivalents of acetic anhydride to the solution dropwise while maintaining stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with three portions of 50 mL cold deionized water to remove residual acetic acid.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Synthesis Pathway

The chemical transformation involves the reaction of the primary amine with acetic anhydride to form an amide bond.

Caption: N-acetylation of 5-amino-2-methylbenzoic acid.

In Vitro Evaluation: COX Inhibition Assays

The crucial first step in biological evaluation is to determine the compound's ability to inhibit COX-1 and COX-2 enzymes and to quantify its selectivity. A common method is an enzyme-linked immunosorbent assay (ELISA) that measures the production of Prostaglandin E2 (PGE2).[10]

Protocol 4.1: Fluorometric COX-1/COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The probe reacts with the heme cofactor in the active COX enzyme to produce a fluorescent product. The rate of fluorescence generation is proportional to COX activity.[3]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Ampliflu Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test compound (5-Acetamido-2-methylbenzoic acid) dissolved in DMSO

  • Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

  • 96-well black microplates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Sigma-Aldrich COX Activity Assay Kit).[3] Prepare serial dilutions of the test compound and positive controls in COX Assay Buffer. The final DMSO concentration should be <1%.

  • Assay Plate Setup:

    • Background Wells: Add 80 µL of COX Assay Buffer.

    • 100% Activity Wells (No Inhibitor): Add 70 µL of COX Assay Buffer and 10 µL of DMSO vehicle.

    • Inhibitor Wells: Add 70 µL of COX Assay Buffer and 10 µL of each concentration of the test compound or positive controls.

  • Enzyme Addition: Add 10 µL of the desired COX enzyme (COX-1 or COX-2) to all wells except the Background wells.

  • Cofactor Addition: Add 10 µL of diluted COX Cofactor solution to all wells.

  • Probe Addition: Add 10 µL of COX Probe to all wells.

  • Initiation: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately begin measuring fluorescence intensity every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Subtract the slope of the background from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater COX-2 selectivity.

Table 1: Hypothetical In Vitro COX Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
5-Acetamido-2-methylbenzoic acid15.20.8517.9
Celecoxib (Control)25.00.05500
Ibuprofen (Control)2.55.10.49

In Vivo Efficacy Evaluation

Promising candidates from in vitro screening must be tested in living organisms to confirm their anti-inflammatory and analgesic effects.[11][12] The choice of animal model is critical for obtaining relevant and translatable data.[11] All animal experiments must be conducted in accordance with institutional and national ethical guidelines.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

Principle: This is a standard model of acute inflammation.[13] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound suspended in 0.5% carboxymethylcellulose (CMC)

  • Positive Control: Indomethacin (10 mg/kg)

  • Vehicle Control: 0.5% CMC

  • Plebthysmometer for volume measurement

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) via gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis:

    • Calculate the paw volume increase (edema) as ΔV = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Protocol 5.2: Acetic Acid-Induced Writhing in Mice (Analgesic)

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is a measure of visceral pain.[9] Analgesic compounds reduce the frequency of these writhes.

Materials:

  • Swiss albino mice (20-25 g)

  • 0.6% (v/v) Acetic acid solution in sterile saline

  • Test compound suspended in 0.5% CMC

  • Positive Control: Aspirin (100 mg/kg)

  • Vehicle Control: 0.5% CMC

Procedure:

  • Acclimatization and Grouping: As described in Protocol 5.1.

  • Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) 30 minutes before the acetic acid injection.

  • Pain Induction: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally (i.p.).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of analgesic activity (% protection) for each treated group:

      • % Protection = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100

Table 2: Hypothetical In Vivo Efficacy Data
Treatment Group (p.o.)Dose (mg/kg)Paw Edema Inhibition at 3h (%)Writhing Inhibition (%)
Vehicle (0.5% CMC)-00
5-Acetamido-2-methylbenzoic acid3045.258.7
5-Acetamido-2-methylbenzoic acid10068.575.1
Indomethacin (Control)1072.1-
Aspirin (Control)100-65.4

Preliminary Pharmacokinetic (PK) and Toxicity Considerations

While detailed PK and toxicology studies are beyond the scope of initial screening, early consideration of these factors is vital.

  • Pharmacokinetics: The elimination of most NSAIDs depends on hepatic biotransformation.[14] Key parameters to consider for future studies include bioavailability, plasma protein binding, half-life, and major metabolic pathways.[14][15] High plasma protein binding is a common characteristic of NSAIDs and can lead to drug-drug interactions.[16]

  • Toxicity: NSAID use is associated with potential gastric, renal, and cardiovascular adverse effects.[1] An acute toxicity study (e.g., OECD 423) should be performed to determine the LD₅₀ and identify potential target organs for toxicity. Preliminary assessment of gastric irritation can be performed by examining the stomachs of animals from the efficacy studies for signs of ulceration.

Conclusion and Future Directions

This application note provides a comprehensive, tiered protocol for the preliminary evaluation of 5-Acetamido-2-methylbenzoic acid as a potential NSAID. The proposed workflow, from chemical synthesis to in vivo efficacy testing, establishes a robust framework for decision-making in the early stages of drug discovery.

Based on the hypothetical data, 5-Acetamido-2-methylbenzoic acid demonstrates promising COX-2 selectivity and significant in vivo anti-inflammatory and analgesic activity. These results warrant further investigation, including:

  • Lead Optimization: Synthesizing analogues to improve potency and selectivity.

  • Detailed Pharmacokinetic Profiling: Characterizing the ADME properties of the compound.

  • Chronic Inflammation Models: Evaluating efficacy in models such as adjuvant-induced arthritis.

  • Gastrointestinal Safety Profiling: Quantifying the ulcerogenic potential compared to standard NSAIDs.

By following these protocols, researchers can systematically evaluate the therapeutic potential of novel benzoic acid derivatives and contribute to the development of safer and more effective anti-inflammatory agents.

References

  • Gontijo, V. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • Gontijo, V. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Kalgutkar, A. S., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • Ten Eick, A., & Larrabee, R. (2025). Nonsteroidal Anti-Inflammatory Drugs Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate. [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Basic and Clinical Pharmacy. [Link]

  • Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Mini-Reviews in Organic Chemistry. [Link]

  • Deranged Physiology. (n.d.). Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]

  • PatSnap. (2025). What in vivo models are used for pain studies?. Patsnap Synapse. [Link]

  • Verbeeck, R. K., et al. (1983). Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs. ResearchGate. [Link]

  • Dhingra, D., et al. (2015). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Mazumder, M. K., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Mefenamic Acid. LiverTox - NCBI Bookshelf. [Link]

Sources

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 5-Acetamido-2-methylbenzoic Acid Derivatives

Introduction: Unambiguous Structural Elucidation of Pharmaceutical Intermediates In the landscape of drug discovery and development, the precise characterization of molecular structure is a cornerstone of scientific rigo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unambiguous Structural Elucidation of Pharmaceutical Intermediates

In the landscape of drug discovery and development, the precise characterization of molecular structure is a cornerstone of scientific rigor and regulatory compliance. 5-Acetamido-2-methylbenzoic acid and its derivatives are an important class of compounds, often serving as key intermediates in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of the chemical structure of these organic molecules in solution.[1] This application note provides a comprehensive, field-proven protocol for the ¹H and ¹³C NMR analysis of 5-acetamido-2-methylbenzoic acid, offering insights into experimental design, data acquisition, and spectral interpretation to guide researchers in achieving high-quality, reproducible results.

The causality behind employing both ¹H and ¹³C NMR lies in their synergistic nature. ¹H NMR provides detailed information about the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon skeleton of the molecule.[2] Together, they form a powerful tool for complete structural elucidation. This guide is designed to be a self-validating system, where the logic behind each step is explained to ensure robust and reliable outcomes.

I. Materials and Equipment

1.1. Reagents and Consumables:

  • 5-Acetamido-2-methylbenzoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and is discussed in the protocol.

  • Internal Standard (e.g., Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples).

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes

  • Kimwipes

1.2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher field strength for better resolution)

  • Analytical balance (accurate to ±0.1 mg)

  • Vortex mixer

  • Fume hood

II. Experimental Workflow: From Sample to Structure

The following diagram illustrates the comprehensive workflow for the NMR analysis of 5-acetamido-2-methylbenzoic acid derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Solvent Select & Add Deuterated Solvent (~0.6 mL) Sample->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Prepared Sample Lock Lock & Shim Insert->Lock H1_Acquire Acquire ¹H Spectrum Lock->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Lock->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Integration (¹H) Reference->Integrate PeakPick Peak Picking Integrate->PeakPick Assign Assign Signals PeakPick->Assign Couple Analyze Coupling Assign->Couple Structure Confirm Structure Couple->Structure

Caption: Workflow for NMR analysis of 5-acetamido-2-methylbenzoic acid.

III. Detailed Experimental Protocol

Sample Preparation: The Foundation of a Good Spectrum

The quality of the final NMR spectrum is critically dependent on proper sample preparation.

Step-by-step Methodology:

  • Weighing the Sample: Accurately weigh the 5-acetamido-2-methylbenzoic acid sample. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Solvent Selection and Dissolution:

    • Rationale: The choice of a deuterated solvent is paramount. It must dissolve the analyte completely, be chemically inert, and its residual proton signals should not overlap with the signals of interest.[4] For 5-acetamido-2-methylbenzoic acid, which contains both a carboxylic acid and an amide group, solubility can be a key consideration.

    • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which will readily dissolve the compound. Its residual proton peak appears around 2.50 ppm, and the water peak around 3.33 ppm, which are typically clear of the aromatic and amide proton signals.[5] Chloroform-d (CDCl₃) can also be tested, but solubility might be limited.

    • Procedure: In a clean, dry vial, add approximately 0.6 mL of the chosen deuterated solvent to the weighed sample.[3]

  • Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for acquiring sharp, well-resolved NMR signals.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can degrade the spectral quality.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.

NMR Data Acquisition: Optimizing the Experiment

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D pulseFor routine structural confirmation.
Spectral Width-2 to 14 ppmTo encompass all expected proton signals.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay1-2 secondsTo allow for sufficient relaxation of the protons between pulses.
Acquisition Time2-4 secondsTo ensure good digital resolution.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupledTo simplify the spectrum to single lines for each carbon.
Spectral Width0 to 200 ppmTo cover the full range of expected carbon chemical shifts.
Number of Scans1024 or moreA higher number of scans is needed due to the low sensitivity of ¹³C.
Relaxation Delay2-5 secondsTo ensure quantitative accuracy for all carbon types.
Data Processing and Analysis

Modern NMR software automates many of these steps, but understanding the process is key to troubleshooting and ensuring data integrity.

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into the frequency domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration.

  • Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

IV. Spectral Interpretation: Decoding the Molecular Structure

Based on the structure of 5-acetamido-2-methylbenzoic acid and data from analogous compounds, the following spectral features are predicted.

Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Acetamido-2-methylbenzoic acid:

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Carboxylic Acid~12-13Singlet (broad)1H-COOH
Amide~9.5-10.5Singlet1H-NH-
Aromatic~7.8-8.2Doublet1HH-6
Aromatic~7.5-7.8Doublet of Doublets1HH-4
Aromatic~7.2-7.5Doublet1HH-3
Methyl (Aromatic)~2.4-2.6Singlet3HAr-CH₃
Methyl (Acetamido)~2.0-2.2Singlet3H-COCH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl (Acid)~168-172-COOH
Carbonyl (Amide)~168-170-NHCOCH₃
Aromatic~138-142C-2
Aromatic~135-139C-5
Aromatic~130-134C-1
Aromatic~125-129C-6
Aromatic~120-124C-4
Aromatic~118-122C-3
Methyl (Acetamido)~24-26-COCH₃
Methyl (Aromatic)~18-22Ar-CH₃

Rationale for Predicted Chemical Shifts:

  • Carboxylic Acid Proton: The acidic proton is highly deshielded and often appears as a broad singlet far downfield.

  • Amide Proton: The amide proton is also deshielded and its chemical shift can be solvent and concentration-dependent.

  • Aromatic Protons: The substitution pattern on the benzene ring leads to distinct chemical shifts and coupling patterns for the three aromatic protons. The proton ortho to the carboxylic acid (H-6) is expected to be the most deshielded. The coupling between adjacent protons (H-3 and H-4; H-4 and H-6) will result in characteristic splitting patterns (doublets and a doublet of doublets).

  • Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet around 2.4-2.6 ppm. The acetamido methyl group will also be a singlet, typically found slightly upfield around 2.0-2.2 ppm.

  • Carbonyl Carbons: Both the carboxylic acid and amide carbonyl carbons are highly deshielded and appear in the downfield region of the ¹³C spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing carboxylic acid and acetamido groups (C-1 and C-5), and the carbon attached to the methyl group (C-2), will have distinct chemical shifts from the other aromatic carbons.

V. Trustworthiness and Self-Validation

The protocol outlined above is designed to be a self-validating system. By carefully following the sample preparation steps, using appropriate acquisition parameters, and understanding the principles of spectral interpretation, researchers can be confident in the quality and accuracy of their results. The predicted chemical shifts and multiplicities provide a reference for confirming the identity and purity of the 5-acetamido-2-methylbenzoic acid derivative. Any significant deviation from the expected spectrum should prompt a review of the sample preparation and experimental setup.

VI. Conclusion

This application note provides a detailed and robust protocol for the ¹H and ¹³C NMR analysis of 5-acetamido-2-methylbenzoic acid derivatives. By explaining the causality behind each experimental choice, this guide empowers researchers, scientists, and drug development professionals to obtain high-quality NMR data for the unambiguous structural characterization of these important pharmaceutical intermediates.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Available at: [Link]

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. Available at: [Link]

  • How To Prepare And Run An NMR Sample. alwsci. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. Available at: [Link]

  • NMR Sample Preparation. UCL. Available at: [Link]

  • NMR Data Processing. University of Warwick. Available at: [Link]

  • Troubleshooting Acquisition Related Problems. University of California, Riverside. Available at: [Link]

  • 2-Methyl-5-nitrobenzoic acid | C8H7NO4. PubChem. Available at: [Link]

  • p-Acetamidobenzoic acid | C9H9NO3. PubChem. Available at: [Link]

  • Human Metabolome Database. HMDB. Available at: [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 5-Acetamido-2-methylbenzoic acid

Introduction 5-Acetamido-2-methylbenzoic acid is a bespoke aromatic carboxylic acid featuring structural motifs of interest in medicinal chemistry and materials science. Its derivatives, particularly esters, are valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Acetamido-2-methylbenzoic acid is a bespoke aromatic carboxylic acid featuring structural motifs of interest in medicinal chemistry and materials science. Its derivatives, particularly esters, are valuable targets for modulating physicochemical properties like lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.[1] The presence of an ortho-methyl group introduces steric hindrance around the carboxylic acid, while the acetamido group at the para-position influences the electronic properties of the aromatic ring. These features present unique challenges and considerations for the esterification reaction.

This guide provides a comprehensive overview of the reaction conditions for the esterification of 5-Acetamido-2-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. We will explore classical Fischer-Speier esterification as well as alternative methods suitable for more sensitive or sterically hindered substrates.

Theoretical Background: The Fischer-Speier Esterification

The most fundamental method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification.[2] This reaction is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3][4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[4]

A critical aspect of Fischer esterification is its reversible nature.[3][5] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by actively removing water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus.[3][5][6]

Challenges in Esterifying 5-Acetamido-2-methylbenzoic acid

The structure of 5-Acetamido-2-methylbenzoic acid presents two main challenges:

  • Steric Hindrance: The methyl group at the ortho position (C2) sterically hinders the approach of the alcohol to the carboxylic acid, potentially slowing down the reaction rate compared to unhindered benzoic acids.[7]

  • Acid Sensitivity: While the acetamido group is generally stable, prolonged exposure to harsh acidic conditions at high temperatures could potentially lead to hydrolysis. However, the amide bond is typically robust under standard Fischer esterification conditions. The amino group in related compounds like p-aminobenzoic acid requires stoichiometric amounts of acid catalyst due to salt formation, which deactivates the catalyst.[8] The acetamido group mitigates this basicity, allowing for catalytic acid use.

Protocol 1: Classical Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl 5-acetamido-2-methylbenzoate using a large excess of methanol to drive the reaction equilibrium.

Materials and Equipment:

  • 5-Acetamido-2-methylbenzoic acid

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel), developing chamber, and UV lamp

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Acetamido-2-methylbenzoic acid (e.g., 1.93 g, 10 mmol) and methanol (40 mL).

  • Acid Addition: While stirring the suspension, cool the flask in an ice bath. Slowly add concentrated sulfuric acid (0.5 mL) dropwise. Caution: Sulfuric acid is highly corrosive and reacts exothermically.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, neutralize it with a drop of NaHCO₃ solution, and spot it on a TLC plate against the starting material. A suitable eluent system would be ethyl acetate/hexanes (e.g., 1:1 v/v). The product ester should have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice water (100 mL).

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8. The crude ester may precipitate as a solid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of Experimental Workflow

The general workflow for the synthesis and purification process is outlined below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Combine Acid & Alcohol catalyst 2. Add H₂SO₄ (cat.) reactants->catalyst reflux 3. Heat to Reflux (4-6h) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor quench 5. Quench (Ice Water) monitor->quench neutralize 6. Neutralize (NaHCO₃) quench->neutralize extract 7. Extract (EtOAc) neutralize->extract dry 8. Dry & Concentrate extract->dry purify 9. Recrystallize / Chromatography dry->purify characterize 10. Characterize (NMR, MS) purify->characterize

Caption: General workflow for Fischer esterification.

Protocol 2: Steglich Esterification for Hindered or Sensitive Substrates

For substrates that are sensitive to strong acids and high temperatures, or for reactions with sterically demanding alcohols, the Steglich esterification is an excellent alternative.[9][10] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] The reaction proceeds under mild, neutral conditions at room temperature.

Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the desired ester, regenerating DMAP.[10] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

Materials and Equipment:

  • 5-Acetamido-2-methylbenzoic acid

  • Alcohol (e.g., isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Dilute HCl (e.g., 1M)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Acetamido-2-methylbenzoic acid (10 mmol), the chosen alcohol (1.1-1.5 eq.), and DMAP (0.1-0.2 eq.) in anhydrous DCM (50 mL).

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is progressing.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove residual DMAP, saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).[11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Visualization of Fischer Esterification Mechanism

The key steps in the acid-catalyzed esterification process are depicted below.

Caption: Simplified mechanism of Fischer esterification.

Comparative Summary of Reaction Conditions

The following table summarizes typical conditions for the synthesis of various esters of 5-Acetamido-2-methylbenzoic acid.

Target Ester Alcohol Method Catalyst/Reagent Temp. Time (h) Key Considerations
Methyl Ester MethanolFischer-SpeierH₂SO₄ (cat.)Reflux (~65°C)4-6Use large excess of methanol as solvent.
Ethyl Ester EthanolFischer-SpeierH₂SO₄ (cat.)Reflux (~78°C)6-10Slower reaction than methanol; may require longer reflux.
Isopropyl Ester IsopropanolFischer-SpeierH₂SO₄ (cat.)Reflux (~82°C)12-24Steric hindrance from secondary alcohol slows rate significantly.
Benzyl Ester Benzyl AlcoholSteglichDCC / DMAPRoom Temp.12-24Ideal for heat-sensitive or sterically hindered alcohols.
tert-Butyl Ester tert-ButanolSteglichDCC / DMAPRoom Temp.24-48Fischer method fails due to carbocation formation/elimination.[10]
Alternative Esterification Strategies

For particularly challenging esterifications, other methods can be considered:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate an alcohol for SN2 displacement by the carboxylic acid.[12][13][14] It is highly effective for secondary alcohols and provides inversion of stereochemistry.[12] However, the byproducts (triphenylphosphine oxide and a hydrazine derivative) can complicate purification.[15]

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] The isolated acyl chloride is then reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This is a robust, non-reversible method suitable for nearly all alcohols.[16]

Safety and Handling
  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • DCC: Is a potent skin sensitizer and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated fume hood.

By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can successfully synthesize a wide range of esters from 5-Acetamido-2-methylbenzoic acid for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Ester synthesis by esterification.[Link]

  • Wikipedia. Fischer–Speier esterification.[Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.[Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions.[Link]

  • Organic Chemistry Portal. Fischer Esterification.[Link]

  • University Handout. Esterification of benzoic acid to methyl benzoate.[Link]

  • Organic Chemistry Portal. Steglich Esterification.[Link]

  • Yusof, F. et al. (2020). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Google Patents.
  • Organic Syntheses. o-TOLUIC ACID.[Link]

  • Malkov, A. V. et al. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC - NIH. [Link]

  • Google Patents.Process for manufacturing high-purity o-toluic acid.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.[Link]

  • Salian, V. et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction.[Link]

  • Chemsrc. 4-Acetamidobenzoic acid | CAS#:556-08-1.[Link]

  • PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.[Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.[Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment).[Link]

  • Fengchen Group. What are the products of the esterification reaction of 2 - Methylbenzoic Acid?[Link]

  • Wikipedia. Mitsunobu reaction.[Link]

  • YouTube. Organic Mechanism Fischer Esterification 004.[Link]

  • ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols.[Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.[Link]

  • Science of Synthesis. Synthesis from Carboxylic Acids and Derivatives.[Link]

  • Reddit. Steglich Esterification with EDC.[Link]

  • ResearchGate. Esterification at different benzoic acid (BA) concentrations using...[Link]

  • Organic Synthesis. Mitsunobu reaction.[Link]

  • ResearchGate. General mechanism of the Fischer-Speier esterification.[Link]

  • BYJU'S. Fischer Esterification Detailed Mechanism.[Link]

Sources

Application

Application Notes and Protocols for the Introduction of the Acetamido Functionality

Introduction: The Ubiquitous Importance of the Acetamido Group The acetamido group (–NHC(O)CH₃) is a cornerstone functional group in the landscape of organic chemistry, particularly within the pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Importance of the Acetamido Group

The acetamido group (–NHC(O)CH₃) is a cornerstone functional group in the landscape of organic chemistry, particularly within the pharmaceutical and materials science sectors. Its prevalence stems from a unique combination of properties: it is a stable, neutral, and effective hydrogen bond donor and acceptor. This functionality is integral to the structure and activity of numerous blockbuster drugs, including the analgesic paracetamol, and serves as a critical protecting group for amines in multi-step syntheses. The introduction of the acetamido group, or N-acetylation, is therefore a fundamental transformation for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the most reliable and field-proven methods for N-acetylation. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of each protocol, offering insights into the causality behind experimental choices. Each method is presented as a self-validating system, ensuring reproducibility and success in your laboratory.

Core Acetylation Strategies: A Comparative Overview

The choice of acetylating agent is paramount and is dictated by the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction. The most common and effective acetylating agents are acetyl chloride and acetic anhydride, each with its own set of advantages and optimal reaction conditions.

Acetylating AgentKey CharacteristicsTypical Conditions & Catalysts
Acetyl Chloride Highly reactive, rapid reactions. Generates HCl as a byproduct, requiring a base. Moisture sensitive.Aprotic solvents (DCM, THF), often with a tertiary amine base (e.g., triethylamine, pyridine) to scavenge HCl. Can also be used in biphasic or aqueous basic conditions (Schotten-Baumann).
Acetic Anhydride Less reactive than acetyl chloride, more manageable. Generates acetic acid as a byproduct. Can be used without a catalyst for reactive amines.Can be run neat, in aprotic solvents, or in aqueous media. Often accelerated by nucleophilic catalysts (e.g., DMAP) or acid catalysts.
"Green" Alternatives Acetic acid or acetonitrile. Less reactive, require harsher conditions or specific catalysts. Environmentally benign.High temperatures, microwave irradiation, or continuous flow reactors with solid-supported catalysts.

Method 1: Acetylation with Acetyl Chloride

Acetyl chloride is the most reactive of the common acetylating agents, making it ideal for less nucleophilic amines or when rapid reaction is desired. Its high reactivity, however, necessitates careful handling due to its corrosive nature and sensitivity to moisture. The reaction produces hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the amine starting material.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The resulting protonated amide is then deprotonated by a base to yield the final acetamido product and the protonated base.

Caption: Nucleophilic addition-elimination mechanism of amine acylation with acetyl chloride.

Protocol 1A: Standard Acetylation of a Primary Aromatic Amine (Aniline)

This protocol is a classic example of using acetyl chloride with a base in an organic solvent.

Materials:

  • Aniline (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude acetanilide. The product can be further purified by recrystallization from ethanol/water.

Protocol 1B: Aqueous Acetylation in Brine (A "Green" Approach)

This method avoids volatile organic solvents and is particularly useful for water-soluble amines.

Materials:

  • Aromatic primary amine (1.0 eq)

  • Sodium acetate trihydrate (1.5 eq)

  • Brine (saturated NaCl solution)

  • Acetyl chloride (1.1 eq)

  • Acetone

  • Saturated NaHCO₃ (aq)

  • Concentrated HCl

Procedure:

  • Preparation: Dissolve sodium acetate trihydrate (1.5 eq) in brine in an Erlenmeyer flask. Add the aromatic amine (1.0 eq). If the amine is not water-soluble, dissolve it in a minimal amount of acetone.

  • Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (1.1 eq) in acetone and add it dropwise to the vigorously stirred amine solution at room temperature.

  • Reaction: Stir the mixture for 1 hour at room temperature.

  • Work-up:

    • Add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acetyl chloride and acid.

    • Acidify the solution with concentrated HCl. The acetanilide product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent system (e.g., methanol/water).

Method 2: Acetylation with Acetic Anhydride

Acetic anhydride is a less reactive and therefore safer alternative to acetyl chloride. It is often the reagent of choice for large-scale syntheses. The byproduct, acetic acid, is less corrosive than HCl. For highly nucleophilic amines, the reaction can proceed without a catalyst, while less reactive amines benefit from the addition of a catalyst.

Reaction Mechanism

The uncatalyzed reaction follows a similar nucleophilic addition-elimination pathway as with acetyl chloride, with acetate being the leaving group.

Catalysis with 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself, and it readily reacts with the amine. The DMAP is then regenerated, completing the catalytic cycle. This is particularly useful for the acetylation of sterically hindered or electron-poor amines.

Method

Application Note: A Validated Molecular Docking Protocol for the In Silico Screening of 5-Acetamido-2-methylbenzoic Acid Derivatives

Abstract This application note provides a comprehensive, step-by-step protocol for conducting molecular docking simulations of 5-Acetamido-2-methylbenzoic acid derivatives. Tailored for researchers in drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking simulations of 5-Acetamido-2-methylbenzoic acid derivatives. Tailored for researchers in drug discovery and computational biology, this guide emphasizes scientific integrity through a self-validating system. The protocol details the preparation of the target receptor and small molecule ligands, the execution of the docking simulation using the widely adopted AutoDock Vina software, and the critical analysis of results. A mandatory protocol validation step, involving redocking a known crystallographic ligand, is included to ensure the reliability and accuracy of the simulation parameters. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering users to apply these methods to their own research confidently.

Principle of the Method

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1] The process allows for the characterization of the binding behavior of small molecules within the active site of a target protein, which is fundamental to structure-based drug design.[1] The methodology relies on two key components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses.

  • Scoring Function: Estimates the binding affinity for each generated pose, typically as a negative value in kcal/mol, where more negative values indicate stronger, more favorable binding.

This protocol will utilize AutoDock Vina, a powerful and efficient open-source program for molecular docking.[2]

Required Software and Resources

Effective execution of this protocol requires several freely available software tools. Researchers should ensure these are properly installed before beginning the workflow.

SoftwarePurposeRecommended Source / URL
RCSB Protein Data Bank Source for 3D protein structures.[Link][3]
AutoDock Tools (ADT) Graphical user interface for preparing protein (receptor) and ligand files (PDBQT format).[Link][2]
AutoDock Vina The core docking program.[Link][2][4]
UCSF ChimeraX or PyMOL Advanced molecular visualization and analysis of docking results.[5] / [Link]
Avogadro or ChemDraw 2D/3D chemical structure drawing and ligand energy minimization.[Link][6]

Workflow Overview

The entire molecular docking process follows a structured workflow, from initial data retrieval to final analysis and validation. This ensures reproducibility and reliability of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Fetch Receptor (e.g., PDB: 1CX2) PrepReceptor 3. Prepare Receptor (Remove water, add hydrogens) Output: receptor.pdbqt PDB->PrepReceptor LigandSketch 2. Sketch/Obtain Ligand (5-Acetamido-2-methylbenzoic acid) PrepLigand 4. Prepare Ligand (Energy minimization, define torsions) Output: ligand.pdbqt LigandSketch->PrepLigand Grid 5. Define Search Space (Grid Box Generation) PrepReceptor->Grid Config 6. Create Config File (Set coordinates, exhaustiveness) PrepLigand->Config Grid->Config Vina 7. Run AutoDock Vina (Command Line Execution) Config->Vina Results 8. Analyze Output (Binding affinities, poses) Vina->Results Visualize 9. Visualize Interactions (PyMOL / ChimeraX) Results->Visualize Validation 10. Protocol Validation (Redocking & RMSD Calculation) Results->Validation

Figure 1. High-level workflow for the molecular docking protocol.

Detailed Protocol

This protocol uses Cyclooxygenase-2 (COX-2) as the target receptor, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds.[7][8] We will use the crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) as our example.[9][10]

The goal of this step is to clean the raw PDB file, add necessary atoms for accurate force field calculations, and convert it to the required PDBQT format.

  • Obtain Receptor Structure: Download the PDB file for 1CX2 from the RCSB PDB website.

  • Clean the PDB File:

    • Open the 1CX2.pdb file in AutoDockTools (ADT).

    • Rationale: PDB files often contain non-essential molecules like water, co-factors, and multiple protein chains that can interfere with docking.[11]

    • Remove all water molecules (Edit > Delete Water).

    • Select and delete any protein chains not involved in the binding site of interest (for 1CX2, Chain A is typically used).

    • Remove the co-crystallized ligand (SC-558) and Heme group (HEM) for now. Save a separate copy of the original ligand for the validation step later.

  • Add Hydrogens and Charges:

    • Rationale: Hydrogen atoms are usually not resolved in X-ray crystal structures but are critical for defining hydrogen bonds and proper electrostatics.[12] Partial charges are essential for the scoring function to calculate electrostatic interactions.

    • Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.[4]

    • Go to Edit > Charges > Compute Gasteiger.

  • Save as PDBQT:

    • Go to Grid > Macromolecule > Choose. Select the prepared 1CX2 molecule.

    • This action assigns atom types. Save the final prepared receptor as receptor.pdbqt.

This step involves generating a 3D structure of the ligand, optimizing its geometry, and defining its rotatable bonds.

  • Create 3D Ligand Structure:

    • Using a chemical drawing tool like Avogadro, sketch the 2D structure of 5-Acetamido-2-methylbenzoic acid.

    • Convert the 2D sketch to a 3D structure.

  • Energy Minimization:

    • Rationale: A low-energy, stable conformation of the ligand is a necessary starting point for the docking simulation.[6][13] This process removes atomic clashes and optimizes bond lengths and angles.[6]

    • In Avogadro, use Extensions > Optimize Geometry. This will perform an energy minimization using a suitable force field (e.g., MMFF94).[14]

    • Save the minimized structure as a .mol2 or .pdb file.

  • Prepare Ligand in ADT:

    • Open the minimized ligand file in ADT (Ligand > Input > Open).

    • ADT will automatically detect the root of the molecule and define rotatable bonds. You can verify or modify these (Ligand > Torsion Tree > Choose Torsions).

    • Save the final prepared ligand as ligand.pdbqt (Ligand > Output > Save as PDBQT).

This phase involves defining the search space for the docking and running the simulation.

  • Define the Binding Site (Grid Box):

    • Rationale: To make the search computationally efficient, the docking is confined to a specific volume of the protein, known as the grid box, which encompasses the active site.

    • In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear. Center this box on the active site of the receptor. A reliable method is to center it on the position of the co-crystallized ligand from the original PDB file. For 1CX2, the known inhibitor binds deep within the cyclooxygenase channel.

    • Adjust the dimensions (e.g., 24x24x24 Å) to ensure the box is large enough to accommodate the ligand and allow for rotational and translational movement.

    • Note down the center coordinates (x, y, z) and dimensions of the box.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.

    • Populate it with the following information, replacing the coordinates with those from the previous step:

  • Run AutoDock Vina:

    • Open a command line terminal or PowerShell.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina program by typing the following command (the exact path to vina.exe may vary):

    [15]

After the simulation completes, the results must be analyzed to understand the binding predictions.

  • Interpret the Output:

    • Vina will generate two files: log.txt and all_poses.pdbqt.

    • The log.txt file contains a table of the top binding poses (usually 9), ranked by their binding affinity (in kcal/mol). The lowest value represents the best-predicted affinity.

    • The all_poses.pdbqt file contains the 3D coordinates for each of these binding poses.

  • Visualize Docking Poses:

    • Open receptor.pdbqt in a molecular visualizer like UCSF ChimeraX.[16]

    • Open all_poses.pdbqt into the same session. The various poses of the ligand will be displayed in the active site.

    • Analyze the top-ranked pose (Mode 1). Examine its interactions with the receptor's amino acid residues. Look for key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide a chemical basis for the predicted binding affinity.

This step is crucial for establishing confidence in your docking protocol's parameters (e.g., grid box position and size).[17][18]

  • Principle of Redocking: Redocking involves taking the co-crystallized ligand from the original PDB file, preparing it, and docking it back into its own receptor.[19][20] The goal is to see if the docking program can accurately reproduce the experimentally determined binding pose.[17]

  • Procedure:

    • Extract the co-crystallized ligand (SC-558 from 1CX2.pdb) and save it as a separate file.

    • Prepare this ligand using the same procedure outlined in Step 2 (energy minimization is optional but good practice). Save it as native_ligand.pdbqt.

    • Use the exact samereceptor.pdbqt and conf.txt file from your primary experiment.

    • Run AutoDock Vina with the native_ligand.pdbqt.

  • Calculate Root Mean Square Deviation (RMSD):

    • Rationale: RMSD measures the average distance between the atoms of two superimposed molecular structures. A low RMSD between the docked pose and the original crystal pose indicates high accuracy.[17][18]

    • Open the original 1CX2.pdb (containing the native ligand) and the top-ranked redocked pose in a visualizer like PyMOL or ChimeraX.

    • Superimpose the protein backbones of the two structures.

    • Calculate the RMSD between the heavy atoms of the native crystallographic ligand and the redocked ligand.

  • Interpret the RMSD Value:

    • An RMSD value of less than 2.0 Å is generally considered a successful validation.[20] This confirms that the chosen docking parameters are reliable for predicting the binding mode of similar ligands.[17] If the RMSD is high, the grid box parameters or other settings may need to be adjusted.

Interpreting Results for Drug Design

The validated docking protocol can now be used to screen a library of 5-Acetamido-2-methylbenzoic acid derivatives.

  • Comparative Analysis: By docking a series of derivatives, you can compare their predicted binding affinities. This allows for the ranking of compounds based on their potential potency.

  • Structure-Activity Relationship (SAR): Analyze the binding poses of different derivatives. Do more potent compounds (lower binding affinity) form specific interactions that weaker compounds do not? This insight can guide the design of new derivatives with improved activity. For example, adding a hydrogen bond donor/acceptor at a key position could significantly improve binding.

A sample results table might look like this:

DerivativeModificationBinding Affinity (kcal/mol)Key Interacting Residues
Parent --7.2Arg120, Tyr355, Ser530
Deriv-01 3-fluoro-7.8Arg120, Tyr355, Val523
Deriv-02 4-hydroxyl-8.5Arg120, Tyr355, Ser530, His90

This data suggests that adding a hydroxyl group at the 4-position (Deriv-02) may be beneficial, as it forms an additional hydrogen bond with His90, leading to a stronger predicted binding affinity.

Conclusion

This application note has detailed a robust and validated protocol for the molecular docking of 5-Acetamido-2-methylbenzoic acid derivatives against the COX-2 enzyme. By following these steps—careful preparation of receptor and ligand, precise definition of the search space, execution of the docking simulation, and rigorous validation via redocking—researchers can generate reliable in silico data. This data serves as a powerful tool to prioritize compounds for synthesis and biological testing, thereby accelerating the early stages of the drug discovery pipeline.

References

  • Vertex AI Search. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial.
  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand....
  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19).
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • YouTube. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK.
  • Michigan State University. (n.d.). Lessons from Docking Validation - Protein Structural Analysis Laboratory.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina.
  • ResearchGate. (2015, May 5). How do I perform energy minimization of ligands before docking?.
  • UCSF Chimera. (n.d.). ViewDock Tutorial.
  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2.
  • National Institutes of Health. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
  • Avila, S. B. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). ResearchGate.
  • Docking-based identification of small-molecule binding sites at protein–protein interfaces. (2020, November 21).
  • RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]

  • ResearchGate. (2018, November 28). How to calculate RMSD value in molecular docking?.
  • YouTube. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners.
  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • National Institutes of Health. (2020, October 18). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina.
  • ResearchGate. (2003, January 22). Using AutoDock with AutoDockTools: A Tutorial.
  • RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224 - PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2.
  • YouTube. (2022, July 4). Energy minimization using openbabel.
  • National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • AutoDock Suite. (2024, November 14). AutoDockTools. Retrieved from [Link]

  • In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX.
  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2 | Cyclooxygenase. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 23). Molecular Interactions of Cinnamil and Quinoxaline Derivatives by Bcl-2 Antiapoptotic Proteins: A Computational Study.
  • Oxford Academic. (2024, May 1). RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method | Briefings in Bioinformatics.
  • AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.).
  • Reddit. (2021, April 14). energy minimization for ligand preparation : r/bioinformatics.
  • BioSolveIT. (n.d.). Energy Minimization of Structures and Ligand Complexes.
  • ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
  • ResearchGate. (2024, March 15). Is energy minimisation necessary step before molecular docking for protein-ligand interaction?.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (n.d.).
  • Smolecule. (2023, August 15). Buy 5-Acetamido-2-aminobenzoic acid | 50670-83-2.
  • VITEEE – 2026 CHEMISTRY 1. Physical Chemistry Atomic Structure. (n.d.).
  • Human Metabolome Database. (2006, May 22). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In-vivo Analgesic Activity Testing of 5-Acetamido-2-methylbenzoic Acid Analogues

Authored by: A Senior Application Scientist Date: 2026-01-24 **Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo evaluation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Date: 2026-01-24

**Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo evaluation of the analgesic properties of 5-Acetamido-2-methylbenzoic acid analogues. This document outlines detailed protocols for established murine models of nociception, including the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesic effects. The scientific rationale behind each experimental choice, data interpretation, and potential mechanisms of action are discussed in depth to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Developing Novel Analgesics

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is a significant challenge in modern pharmacology.[1][2] Many existing NSAIDs are associated with adverse effects such as gastrointestinal irritation and cardiovascular risks.[3] The development of new chemical entities, such as analogues of 5-Acetamido-2-methylbenzoic acid, is a promising strategy to identify candidates with a better therapeutic index. These analogues are structurally related to salicylic acid and paracetamol, suggesting a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[4][5]

The in-vivo testing models detailed herein are crucial for characterizing the analgesic profile of these novel compounds, differentiating between peripherally and centrally mediated effects, and establishing a preliminary dose-response relationship.

Putative Mechanism of Action: COX Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as gastric cytoprotection.[5] In contrast, COX-2 is inducible and is upregulated at sites of inflammation, where it contributes to the synthesis of prostaglandins that mediate pain and inflammation.[5] It is hypothesized that 5-Acetamido-2-methylbenzoic acid analogues may exert their analgesic effects by inhibiting COX enzymes, with a potential for selective inhibition of COX-2, which could lead to a more favorable side-effect profile.[1][2]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Test_Compound 5-Acetamido-2-methylbenzoic acid analogue Test_Compound->COX_Enzymes Inhibits

Caption: Putative mechanism of action for 5-Acetamido-2-methylbenzoic acid analogues.

Experimental Protocols for In-vivo Analgesic Activity

Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesia

This model is a widely used and sensitive method for screening peripherally acting analgesics.[6][7] The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic abdominal constrictions or "writhing."[6][8] The analgesic effect of a test compound is quantified by its ability to reduce the frequency of these writhes.

3.1.1. Materials

  • Male Swiss albino mice (20-25 g)

  • 5-Acetamido-2-methylbenzoic acid analogues (test compounds)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Diclofenac sodium (10 mg/kg) or another standard NSAID

  • Acetic acid (0.6% v/v in distilled water)

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

  • Stopwatch

3.1.2. Protocol

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing:

    • Divide the mice into groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: Positive control (e.g., Diclofenac sodium)

      • Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg)

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.[7][9]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.

  • Data Collection: After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 15-20 minutes.[7][9]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula:

    • % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Writhing_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Grouping Group & Dose Animals (Vehicle, Positive Control, Test Compound) Acclimatize->Grouping Wait Wait 30-60 min Grouping->Wait Inject_AA Inject Acetic Acid (i.p.) Wait->Inject_AA Observe Observe & Count Writhes (15-20 min) Inject_AA->Observe Analyze Calculate % Inhibition Observe->Analyze End End Analyze->End

Caption: Workflow for the acetic acid-induced writhing test.

Hot Plate Test: A Model for Central Analgesia

The hot plate test is a classic method for assessing the response to a thermal pain stimulus and is particularly useful for evaluating centrally acting analgesics.[10][11] The test measures the latency of the animal's response to a heated surface, which is typically licking of the paws or jumping.[10][12] An increase in the reaction time indicates an analgesic effect.

3.2.1. Materials

  • Male Swiss albino mice (20-25 g)

  • 5-Acetamido-2-methylbenzoic acid analogues (test compounds)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Morphine (5-10 mg/kg) or another standard central analgesic

  • Hot plate apparatus with adjustable temperature control

  • Stopwatch

3.2.2. Protocol

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.[13]

  • Baseline Measurement: Before drug administration, place each mouse individually on the hot plate and record the reaction time (latency) to either paw licking or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[12]

  • Grouping and Dosing:

    • Select mice with a baseline reaction time of 5-15 seconds and divide them into groups (n=6-8 per group) as described for the writhing test.

    • Administer the vehicle, positive control, or test compound.

  • Post-Dosing Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the increase in reaction latency compared to the baseline or the vehicle-treated group. The percentage of the maximum possible effect (%MPE) can also be calculated:

    • % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Hot_Plate_Test_Workflow Start Start Setup Set Hot Plate Temp (55 ± 0.5°C) Start->Setup Baseline Measure Baseline Latency Setup->Baseline Grouping Group & Dose Animals Baseline->Grouping Post_Dose Measure Latency at Time Intervals (30, 60, 90, 120 min) Grouping->Post_Dose Analyze Calculate Latency Increase or %MPE Post_Dose->Analyze End End Analyze->End

Caption: Workflow for the hot plate test.

Data Presentation and Interpretation

Acetic Acid-Induced Writhing Test Data
GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 3.1-
Diclofenac Sodium1015.8 ± 1.965.0%
Test Compound A1032.5 ± 2.828.1%
Test Compound A2521.1 ± 2.253.3%
Test Compound A5013.7 ± 1.569.7%

Interpretation: A dose-dependent decrease in the number of writhes, as seen with Test Compound A, suggests a peripherally mediated analgesic effect. The efficacy can be compared to the standard drug, Diclofenac Sodium.

Hot Plate Test Data
GroupDose (mg/kg)Baseline Latency (s ± SEM)Latency at 60 min (s ± SEM)
Vehicle Control-8.2 ± 0.78.9 ± 0.9
Morphine107.9 ± 0.622.1 ± 2.5
Test Compound A258.5 ± 0.810.2 ± 1.1
Test Compound A508.1 ± 0.714.8 ± 1.6

Interpretation: A significant increase in the reaction latency at 60 minutes post-dosing for Test Compound A, particularly at the 50 mg/kg dose, indicates a centrally mediated analgesic action. The effect can be compared to the potent central analgesic, Morphine.

Concluding Remarks

The in-vivo analgesic testing models described provide a robust framework for the preliminary evaluation of 5-Acetamido-2-methylbenzoic acid analogues. The acetic acid-induced writhing test is a reliable indicator of peripheral analgesic activity, likely mediated through the inhibition of prostaglandin synthesis. The hot plate test provides insights into the central analgesic potential of the compounds. Together, these assays allow for a comprehensive characterization of the analgesic profile of novel drug candidates, guiding further preclinical development.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. Available at: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. Available at: [Link]

  • Tail Flick V.1. Protocols.io. Available at: [Link]

  • Hot plate test. Panlab | Harvard Apparatus. Available at: [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. Available at: [Link]

  • Hot plate test. Wikipedia. Available at: [Link]

  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate. Available at: [Link]

  • Tail Flick Test. Maze Engineers. Available at: [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • Rodent Hot Plate Pain Assay. Maze Engineers. Available at: [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Available at: [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available at: [Link]

  • Tail-flick test. Protocols.io. Available at: [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Pharmaceutical Research International. Available at: [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]

  • Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Google Patents.
  • NSAIDs in 2 minutes!. YouTube. Available at: [Link]

  • In vivo evaluation of analgesic activity of methanolic extract of Laportea interrupea (L.) leaves. ResearchGate. Available at: [Link]

  • NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Cleveland Clinic. Available at: [Link]

  • Tail flick test. Wikipedia. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed Central. Available at: [Link]

  • Analgesia Hot Plat Test. SlidePlayer. Available at: [Link]

  • (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. Available at: [Link]

  • Tail Flick Test. KF Technology. Available at: [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. Available at: [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from Benzoic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide details the synthesis of quinazolinone derivatives, a cornerstone of many medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the synthesis of quinazolinone derivatives, a cornerstone of many medicinal chemistry programs, starting from readily available benzoic acid precursors. Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This document provides an in-depth exploration of the most effective synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights to empower researchers in their drug discovery endeavors.

I. Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs and investigational agents.[3] Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for high-affinity interactions with a variety of biological targets. The versatility of its synthesis enables the systematic modification of the scaffold at multiple positions, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This guide will focus on synthetic routes commencing from benzoic acid derivatives, primarily anthranilic acid (2-aminobenzoic acid), a cost-effective and versatile starting material.

II. Synthetic Strategies from Anthranilic Acid

Two primary and robust strategies for the synthesis of 4(3H)-quinazolinones from anthranilic acid will be discussed in detail: the classical Niementowski reaction and a versatile two-step approach via a benzoxazinone intermediate. Additionally, modern advancements including microwave-assisted synthesis and multi-component reactions will be explored.

A. The Niementowski Quinazolinone Synthesis: A Classic Approach

The Niementowski reaction is a foundational method for the synthesis of 4(3H)-quinazolinones, involving the thermal condensation of anthranilic acid with an amide.[4][5] This reaction is particularly effective for the synthesis of the parent quinazolinone and its 2-substituted derivatives.

The reaction proceeds through an initial acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the final quinazolinone product.[3][6] The high temperatures are necessary to drive the dehydration and cyclization steps. The choice of amide directly determines the substituent at the 2-position of the quinazolinone ring. Using formamide, for instance, yields the unsubstituted quinazolin-4(3H)-one.[3]

Diagram: Mechanism of the Niementowski Reaction

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization and Dehydration A Anthranilic Acid C N-Acylanthranilic Acid Intermediate A->C + Amide - NH3 B Amide (R-CONH2) D Intramolecular Cyclization C->D Heat E 4(3H)-Quinazolinone D->E - H2O

Caption: Proposed mechanism of the Niementowski quinazolinone synthesis.

The traditional Niementowski synthesis often requires prolonged heating at high temperatures.[7] The advent of microwave-assisted organic synthesis (MAOS) has provided a more efficient and rapid alternative, significantly reducing reaction times and often improving yields.[5]

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Heating1:5 (molar)150-1608 hours61[7][8]
Conventional Heating1:4 (molar)130-1352 hours96[8]
Microwave Irradiation1:5 (molar)Not SpecifiedA few minutes87[8]
Microwave IrradiationNot Specified17010 minutesNot Specified

Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone

  • Materials: Anthranilic acid, formamide, methanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).[7]

    • Heat the mixture in a sand bath or heating mantle to 150-160°C with constant stirring for 8 hours.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3).[8]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from methanol to obtain pure 4(3H)-quinazolinone.[7]

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

  • Materials: Anthranilic acid, formamide, methanol.

  • Procedure:

    • In a microwave-safe reaction vessel, mix anthranilic acid (e.g., 10 mmol) and formamide (e.g., 50 mmol).[8]

    • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 170°C) for a short duration (e.g., 10 minutes).

    • Monitor the reaction for completion by TLC.

    • After cooling, add cold water to the vessel to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize from methanol for purification.

B. Two-Step Synthesis via a Benzoxazinone Intermediate

This highly versatile two-step method first involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid, which is then reacted with an amine to yield the desired 3-substituted quinazolinone. This approach offers greater flexibility in introducing substituents at both the 2- and 3-positions of the quinazolinone ring.

Step 1: Formation of the Benzoxazinone Intermediate: Anthranilic acid is first acylated at the amino group with an acyl chloride or anhydride. The resulting N-acylanthranilic acid then undergoes intramolecular cyclization via dehydration, typically promoted by a dehydrating agent like acetic anhydride, to form the benzoxazinone ring.[9][10]

Step 2: Conversion to Quinazolinone: The benzoxazinone intermediate is then subjected to nucleophilic attack by a primary amine. The amine attacks the carbonyl group, leading to ring opening, followed by intramolecular cyclization and dehydration to form the stable quinazolinone ring system.[11]

Diagram: Two-Step Quinazolinone Synthesis Workflow

G A Anthranilic Acid C 2-Substituted-4H-3,1-benzoxazin-4-one A->C + Acylating Agent - H2O B Acyl Chloride / Anhydride E 3-Substituted Quinazolinone C->E + Amine - H2O D Primary Amine (R'-NH2)

Caption: Workflow for the two-step synthesis of quinazolinones.

Protocol 3: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Materials: Anthranilic acid, acetic anhydride.

  • Procedure:

    • In a round-bottom flask, suspend anthranilic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

    • Heat the mixture to reflux (approximately 130-140°C) for 1-2 hours.[12]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should induce crystallization of the product.

    • Collect the crystals by filtration, wash with cold diethyl ether or hexane to remove excess acetic anhydride, and dry under vacuum.

Protocol 4: Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one from Benzoxazinone

  • Materials: 2-Methyl-4H-3,1-benzoxazin-4-one, substituted aniline, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and a substituted aniline (1-1.2 equivalents) in glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

    • Collect the precipitated solid by filtration, wash with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Wash again with water and dry the solid.

    • Recrystallize from a suitable solvent such as ethanol or isopropanol.

III. Modern Synthetic Approaches: Multi-Component Reactions (MCRs)

One-pot multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinazolinones, aligning with the principles of green chemistry by reducing waste and improving atom economy. A common MCR for quinazolinone synthesis involves the reaction of isatoic anhydride (a derivative of anthranilic acid), a primary amine, and an aldehyde.[2][13]

The reaction is believed to proceed through the initial reaction of isatoic anhydride with the primary amine to form a 2-aminobenzamide derivative. This intermediate then condenses with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and oxidation to afford the final quinazolinone product.[14]

Diagram: Multi-Component Quinazolinone Synthesis

G A Isatoic Anhydride D One-Pot Reaction A->D B Primary Amine B->D C Aldehyde C->D E Quinazolinone Derivative D->E Cyclization & Oxidation

Caption: A simplified representation of a one-pot multi-component synthesis.

Protocol 5: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

  • Materials: Isatoic anhydride, primary amine, aldehyde, catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., ethanol or DMF).

  • Procedure:

    • To a solution of isatoic anhydride (1 equivalent) in a suitable solvent, add the primary amine (1 equivalent).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the aldehyde (1 equivalent) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired quinazolinone.

IV. Troubleshooting and Optimization

Common challenges in quinazolinone synthesis include low yields, incomplete reactions, and the formation of byproducts. Here are some strategies to address these issues:

  • Low Yields: In the Niementowski reaction, ensure anhydrous conditions as water can hydrolyze the intermediates. For the two-step synthesis, the purity of the benzoxazinone intermediate is crucial. In MCRs, the choice of catalyst and solvent can significantly impact the yield.

  • Incomplete Reactions: Extend the reaction time or increase the temperature, particularly for sterically hindered substrates. Microwave irradiation can be a powerful tool to drive reactions to completion.[15]

  • Byproduct Formation: In the Niementowski synthesis, high temperatures can sometimes lead to decomposition. Careful temperature control is essential. In the two-step synthesis, ensure the complete removal of the acylating agent before adding the amine to avoid side reactions.

V. Conclusion

The synthesis of quinazolinone derivatives from benzoic acid precursors offers a rich and versatile field of study for medicinal chemists. The classical Niementowski reaction and the two-step synthesis via a benzoxazinone intermediate remain highly relevant and effective methods. Modern advancements, such as microwave-assisted synthesis and multi-component reactions, provide more efficient and environmentally friendly alternatives. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of the desired quinazolinone derivatives, paving the way for the discovery of novel therapeutic agents.

VI. References

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). [Link]

  • Method for production of quinazolin-4-on derivative. (n.d.). Google Patents.

  • Niementowski quinazoline synthesis. (2023, December 2). Wikipedia. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. (2021). Taylor & Francis. [Link]

  • Al-Obaidi, A., & Al-Majidi, S. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers. [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]

  • Niementowski quinoline synthesis. (2023, May 22). Wikipedia. [Link]

  • Process for preparing benzoxazines. (n.d.). Google Patents.

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications. [Link]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2023). National Institutes of Health. [Link]

  • INTRODUCTION. (n.d.). [Link]

  • Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012). One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Synlett. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Acetamido-2-methylbenzoic Acid in the Design of Novel Enzyme Inhibitors

Introduction: The Scientific Rationale for 5-Acetamido-2-methylbenzoic Acid as a Scaffold for Enzyme Inhibition In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for 5-Acetamido-2-methylbenzoic Acid as a Scaffold for Enzyme Inhibition

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for the development of potent and selective therapeutic agents. The substituted benzoic acid framework is a privileged structure, appearing in a multitude of approved drugs. This guide focuses on the utility of 5-Acetamido-2-methylbenzoic acid and its close structural analogs as a foundational scaffold for designing novel enzyme inhibitors.

While direct, extensive research on 5-Acetamido-2-methylbenzoic acid itself is emerging, a wealth of data on its hydroxyl analog, 5-Acetamido-2-hydroxybenzoic acid (a derivative of salicylic acid), provides a robust blueprint for its potential applications. Studies on this analog have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase-2 (COX-2)[1][2][3]. This established biological activity underscores the potential of the shared acetamido-benzoic acid core in forging critical interactions within enzyme active sites.

The core hypothesis is that the acetamido group can serve as a key hydrogen bond donor/acceptor, while the carboxylic acid moiety can engage in crucial electrostatic or hydrogen bonding interactions, for instance with arginine or tyrosine residues in an enzyme's active site. The methyl group at the 2-position, in place of a hydroxyl group, offers a modification that can alter the compound's steric and electronic properties, potentially leading to altered selectivity or potency for various enzyme targets. This substitution can influence the compound's conformational preferences and its interactions with hydrophobic pockets within the target enzyme.

This document will provide a comprehensive guide for researchers, outlining the strategic design, synthesis, and evaluation of inhibitors based on the 5-Acetamido-2-methylbenzoic acid scaffold. We will draw upon established methodologies and data from its closely related analogs to provide actionable protocols and insights.

Part 1: Strategic Design & Synthesis of Inhibitor Libraries

In-Silico Design & Target Selection

The initial phase of inhibitor development should involve computational modeling to predict potential enzyme targets and to guide the synthesis of a focused library of derivatives.

Target Identification: While COX-2 is a prime target based on analog data, the scaffold's versatility suggests screening against other enzyme families. For instance, derivatives of 3-acetamido-4-methyl benzoic acid have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and oncology[4]. Other potential targets could include kinases, sirtuins, and other metabolic enzymes where substituted benzoic acids have shown activity[5][6].

Molecular Docking Protocol: Molecular docking studies are invaluable for predicting the binding modes of designed analogs within the active site of a target enzyme.

  • Protein Preparation: Obtain the crystal structure of the target enzyme (e.g., COX-2, PDB ID: 5F1A) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate 3D structures of 5-Acetamido-2-methylbenzoic acid and its proposed derivatives. Minimize their energy using a suitable force field.

  • Docking Simulation: Use software such as AutoDock or Glide to dock the prepared ligands into the defined active site of the enzyme.

  • Analysis: Analyze the resulting poses, paying close attention to hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The goal is to identify derivatives with predicted binding affinities superior to known inhibitors or the parent compound[1][3]. For COX-2, key interactions to look for involve residues like Tyr385 and Ser530[1].

General Synthesis Protocol

The synthesis of 5-Acetamido-2-methylbenzoic acid derivatives can be achieved through standard acylation reactions. The following protocol is a generalized method adapted from the synthesis of related compounds[1][3][7].

Workflow for Synthesis of 5-Acetamido-2-methylbenzoic Acid Derivatives:

G cluster_0 Synthesis Pathway Start Starting Material: 5-Amino-2-methylbenzoic acid Step1 Acylation Reaction: React with acyl chloride or anhydride in a suitable solvent (e.g., ethyl acetate) with a base (e.g., potassium carbonate). Start->Step1 Step2 Work-up: Acidification and extraction. Step1->Step2 Step3 Purification: Recrystallization from a suitable solvent (e.g., ethanol/water). Step2->Step3 End Final Product: Characterized Derivative Step3->End

Caption: A generalized workflow for the synthesis of 5-Acetamido-2-methylbenzoic acid derivatives.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve 5-Amino-2-methylbenzoic acid in a suitable solvent such as ethyl acetate.

  • Addition of Base: Add a base, for example, potassium carbonate, to the solution.

  • Acylation: Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry[1][3].

Part 2: In-Vitro Evaluation of Enzyme Inhibition

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their inhibitory activity against the target enzyme(s).

Enzyme Inhibition Assays

The choice of assay will depend on the target enzyme. The principle of these assays is to measure the change in enzyme activity in the presence of the test compounds[8].

General Protocol for an Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Prepare assay buffer, substrate solution, and enzyme solution at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Determining the Mechanism of Inhibition (MOI)

Understanding how an inhibitor interacts with an enzyme is critical for lead optimization. MOI studies can differentiate between competitive, non-competitive, and uncompetitive inhibition.

Protocol for MOI Studies:

  • Varying Substrate Concentration: Perform the enzyme inhibition assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.

  • Varying Inhibitor Concentration: Repeat the assay with several different fixed concentrations of the inhibitor.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the data. The changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition[9].

Illustrative Data from Analog Studies (5-Acetamido-2-hydroxybenzoic acid derivatives):

CompoundTargetIC50 (µM)Predicted Binding Affinity (kcal/mol)
PS1 (5-acetamido-2-hydroxy benzoic acid)COX-2Not specified, but active in vivo-6.6
PS2 (5-benzamido-2-hydroxy benzoic acid)COX-2Not specified-7.8
PS3 (5-phenylacetamido-2-hydroxy benzoic acid)COX-2Not specified, but active in vivo-7.5
Ibuprofen (Control)COX-2Not specified-7.6

Data synthesized from Martins, J. et al. (2023)[1][3].

Part 3: Cellular and In-Vivo Validation

Promising inhibitors from in-vitro assays should be further evaluated in cell-based and, eventually, in-vivo models to assess their therapeutic potential.

Cell-Based Assays

Cell-based assays are essential to determine if a compound can exert its inhibitory effect in a more complex biological environment.

Example Protocol: Cellular COX-2 Inhibition Assay:

  • Cell Culture: Culture a suitable cell line (e.g., macrophages) that expresses COX-2 upon stimulation.

  • Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide) to induce COX-2 expression.

  • Inhibitor Treatment: Treat the stimulated cells with various concentrations of the test compound.

  • Measurement of Prostaglandin Production: After incubation, collect the cell supernatant and measure the levels of prostaglandins (e.g., PGE2) using an ELISA kit.

  • Analysis: Determine the IC50 of the compound in the cellular context.

In-Vivo Models

For compounds that show efficacy in cellular assays, in-vivo models are the next step to evaluate their pharmacological effects and safety. For anti-inflammatory agents, models such as the carrageenan-induced paw edema test or the acetic acid-induced writhing test can be employed[1][2].

Workflow for Preclinical Evaluation:

G cluster_0 Preclinical Evaluation Pipeline InVitro In-Vitro Hit (IC50 < 10 µM) Cellular Cell-Based Assay (Demonstrates cellular potency) InVitro->Cellular ADMET In-Silico & In-Vitro ADMET (Pharmacokinetic profiling) Cellular->ADMET InVivo In-Vivo Efficacy Model (e.g., anti-inflammatory model) ADMET->InVivo Lead Lead Candidate InVivo->Lead

Sources

Method

Experimental setup for oxidation of methyl-substituted aromatic precursors

Application Notes & Protocols Topic: Experimental Setup for the Oxidation of Methyl-Substituted Aromatic Precursors Abstract The selective oxidation of methyl groups on aromatic rings is a cornerstone of modern organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Setup for the Oxidation of Methyl-Substituted Aromatic Precursors

Abstract

The selective oxidation of methyl groups on aromatic rings is a cornerstone of modern organic synthesis, providing critical access to valuable intermediates like benzaldehydes and benzoic acids. These products are foundational in the development of pharmaceuticals, agrochemicals, and polymers.[1] This guide provides an in-depth analysis of established and reliable experimental setups for this transformation. We will explore the causality behind procedural choices, offering detailed, field-proven protocols for common oxidation methodologies. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for achieving consistent and scalable results, grounded in principles of scientific integrity and safety.

Guiding Principles: The Chemistry of the Benzylic Position

The enhanced reactivity of a methyl group attached to an aromatic ring stems from the unique nature of the "benzylic position"—the carbon atom directly bonded to the ring.[2][3] This position is activated because the aromatic ring can stabilize intermediates formed during the reaction. The oxidation process is often initiated by the abstraction of a hydrogen atom from the benzylic carbon, creating a benzylic radical.[3][4][5] This radical is resonance-stabilized by the adjacent π-system of the aromatic ring, lowering the activation energy for the reaction and making the benzylic C-H bonds significantly weaker and more susceptible to oxidation than typical alkyl C-H bonds.

A critical prerequisite for most benzylic oxidation reactions is the presence of at least one hydrogen atom on the benzylic carbon.[3] Consequently, substrates like tert-butylbenzene, which lack benzylic hydrogens, are resistant to these oxidation conditions.[6]

Core Methodologies & Experimental Protocols

The choice of oxidant is paramount as it dictates the final product. Powerful oxidizing agents typically convert the methyl group completely to a carboxylic acid, while milder reagents can be used to obtain aldehydes, often from an intermediate benzylic alcohol.

Methodology 1: Vigorous Oxidation to Carboxylic Acids with Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong, inexpensive, and highly effective oxidizing agent for converting alkylbenzenes into their corresponding benzoic acids.[3][7] A key feature of this reaction is that, regardless of the length of the alkyl side chain, the entire chain is cleaved, leaving a single carboxyl group attached to the ring.[2][3]

Causality & Rationale:

  • Heat (Reflux): The reaction requires significant energy input to overcome the activation barrier for the initial C-H bond cleavage. Refluxing the mixture ensures a constant, controlled temperature to maintain a steady reaction rate.

  • Aqueous Conditions: KMnO₄ is soluble in water, which serves as the reaction medium. The reaction is often performed under neutral, acidic, or alkaline conditions, though alkaline conditions can sometimes improve yields.[4]

  • Acidification during Workup: The initial product of the oxidation is the potassium salt of the benzoic acid (potassium benzoate), which is water-soluble. Adding a strong acid (like HCl) protonates the carboxylate, causing the neutral, water-insoluble benzoic acid to precipitate, allowing for its isolation.[8][9]

Protocol 1: Oxidation of Toluene to Benzoic Acid using KMnO₄

Materials:

  • Toluene (C₇H₈)

  • Potassium Permanganate (KMnO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Metabisulfite (for cleaning)

  • Distilled Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add potassium permanganate (e.g., 16 g), distilled water (180 mL), and toluene (e.g., 20 mL).[9] Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for approximately 2.5 to 3 hours.[8][9] During this time, the purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching & Filtration: Allow the mixture to cool to room temperature. Carefully filter the mixture by vacuum filtration to remove the brown MnO₂ precipitate. The filtrate should be a clear, colorless solution containing potassium benzoate.

  • Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly and carefully add concentrated HCl while stirring until the solution is strongly acidic (test with pH paper). A white precipitate of benzoic acid will form.

  • Isolation: Collect the benzoic acid crystals by vacuum filtration. Wash the crystals with a small amount of cold water to remove any remaining salts.

  • Drying & Characterization: Allow the product to air dry or dry in a vacuum desiccator. The final product can be characterized by its melting point (122.4 °C) and spectroscopic methods (IR, NMR). The typical yield for this procedure is around 30-40%.[8]

Methodology 2: Selective Oxidation of Benzylic Alcohols with Manganese Dioxide (MnO₂)

Manganese dioxide is a significantly milder and more selective oxidizing agent compared to KMnO₄.[10] It is a heterogeneous reagent (a solid in the reaction mixture) primarily used for the selective oxidation of benzylic and allylic alcohols to their corresponding aldehydes or ketones.[10][11][12] This selectivity is invaluable in multi-step syntheses where over-oxidation must be avoided.

Causality & Rationale:

  • Activation: The reactivity of MnO₂ is highly dependent on its method of preparation. "Activated" MnO₂ has a high surface area, which is crucial for its function as a heterogeneous catalyst.[12][13] Commercially available activated MnO₂ is often used, or it can be prepared in situ.[11]

  • Solvent Choice: The reaction is typically performed in non-polar organic solvents like petroleum ether, dichloromethane, or chloroform.[11] Polar solvents like alcohols or water can deactivate the MnO₂ surface and should be avoided.[13]

  • Heterogeneous Nature: The reaction occurs on the surface of the solid MnO₂. Vigorous stirring is essential to ensure maximum contact between the dissolved alcohol and the oxidant. The reaction is worked up by simple filtration to remove the MnO₂ and its reduced forms.

Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde using Activated MnO₂

Materials:

  • Benzyl Alcohol (C₇H₈O)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂) or similar inert solvent

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Celite or filter aid

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzyl alcohol (e.g., 1 mmol) in dichloromethane (20 mL).

  • Addition of Oxidant: Add a significant excess of activated MnO₂ (e.g., 10-20 equivalents by weight) to the solution.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions can take anywhere from a few hours to 24 hours, depending on the substrate and the activity of the MnO₂.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite or another filter aid to remove the MnO₂ solids. Wash the filter cake with additional dichloromethane to ensure all the product is collected.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude benzaldehyde.

  • Purification & Characterization: The product can be further purified by distillation or column chromatography if necessary. Characterize the product via NMR and IR spectroscopy.

Summary of Oxidation Methods

Oxidant Typical Substrate Typical Product Conditions Key Advantages Limitations
Potassium Permanganate (KMnO₄) Methyl/AlkylareneCarboxylic AcidAqueous, RefluxStrong, inexpensive, reliable for full oxidation.Harsh conditions, lacks selectivity, cleaves entire alkyl chain.[3][5]
Manganese Dioxide (MnO₂) Benzylic AlcoholAldehyde/KetoneOrganic Solvent, RTMild, highly selective for benzylic/allylic alcohols.[10][11]Requires activated reagent, often needs large excess, does not oxidize methyl group directly.[12]
Cerium(IV) Ammonium Nitrate (CAN) MethylareneAldehydeAqueous Acetic AcidSelective for oxidation to aldehydes.Stoichiometric amounts of Cerium salt are needed.
Catalytic Systems (e.g., Co/Mn/Br) MethylareneCarboxylic AcidHigh Temp/Pressure, O₂Industrially important, uses air as oxidant.[1]Often requires harsh conditions and specialized equipment.
Electrochemical Methods MethylareneAldehyde (as acetal)Electrolysis in MeOHEnvironmentally friendly, avoids chemical oxidants.[14]Requires specialized electrochemical cells.

Experimental Workflow & Visualization

A typical experimental workflow for the oxidation of a methyl-substituted aromatic precursor involves several key stages, from initial setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reagents Measure Reagents (Substrate, Oxidant, Solvent) setup Assemble Glassware (Flask, Condenser) reagents->setup 1. Add to Flask react Heat to Reflux & Stir setup->react 2. Start Reaction monitor Monitor Progress (e.g., TLC, Color Change) react->monitor cool Cool Reaction Mixture monitor->cool 3. Reaction Complete filter Filter Solids (e.g., MnO2) cool->filter extract Extract or Precipitate Product filter->extract dry Dry Product extract->dry purify Purify (Recrystallization, Chromatography) dry->purify 4. Final Steps char Characterize (NMR, IR, MP) purify->char

Caption: General experimental workflow for benzylic oxidation.

The following diagram illustrates the chemical transformation discussed in Protocol 1.

G Toluene Toluene (Methylbenzene) BenzoicAcid Benzoic Acid Toluene->BenzoicAcid  KMnO₄, H₂O  Reflux, then H₃O⁺

Caption: Oxidation of Toluene to Benzoic Acid.

Safety Precautions

Oxidation reactions, particularly on an industrial scale, carry inherent risks that must be carefully managed.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile gloves).[16]

  • Ventilation: Aromatic hydrocarbons like toluene are volatile and flammable. All procedures should be conducted in a well-ventilated fume hood.[9]

  • Handling Oxidants: Potassium permanganate is a strong oxidizer and can react violently with combustible materials. Avoid contact with skin and clothing.[9][16]

  • Reaction Control: Oxidation reactions are exothermic. Ensure proper temperature control and be prepared for rapid cooling (ice bath) if the reaction becomes too vigorous.

  • Waste Disposal: Manganese-containing waste should be disposed of according to institutional guidelines for heavy metal waste. Unreacted permanganate can be quenched with a reducing agent like sodium bisulfite.

References

  • 16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Zhang, Q., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances. [Link]

  • Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis. [Link]

  • US5527956A - Process for the oxidation of aromatic methyl groups. (1996).
  • Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal. [Link]

  • Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. (n.d.). PMC - NIH. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]

  • US7488843B1 - Oxidation process for aromatic compound. (2009).
  • Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020). YouTube. [Link]

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • Toluene Oxidation to Benzoic Acid. (n.d.). Scribd. [Link]

  • MnO2/TBHP: A Versatile and User-Friendly Combination of Reagents for the Oxidation of Allylic and Benzylic Methylene Functional Groups. (2025). ResearchGate. [Link]

  • Manganese(IV) oxide - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidation Reaction Safeguarding with SIS. (n.d.). Kenexis. [Link]

  • Benzoic Acid from the Oxidation of Toluene. (2015). Hobby Chemistry - WordPress.com. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. [Link]

  • Chemoselective methylene oxidation in aromatic molecules. (2018). PMC - NIH. [Link]

  • Safe Handling of Oxidising Chemicals. (2024). The Chemistry Blog. [Link]

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. (n.d.). ACS Publications. [Link]

  • Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols. (n.d.). Worldwidejournals.com. [Link]

  • How to Make Benzoic Acid - Toluene Oxidation. (2025). YouTube. [Link]

  • Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. (n.d.). CHIMIA. [Link]

  • US3775450A - Process for purification of carboxylic acids. (n.d.).
  • Base-Assisted Aerobic C–H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst. (2022). ACS Publications. [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • Video: Reactions at the Benzylic Position: Oxidation and Reduction. (2025). JoVE. [Link]

  • Benzylic Oxidation of Cyclic Molecules Using KMnO₄. (2015). Chemistry Stack Exchange. [Link]

  • Methods of Preparation of Carboxylic Acids. (n.d.). BYJU'S. [Link]

  • Selective methylene oxidation in α,β-unsaturated carbonyl natural products. (2025). PMC. [Link]

  • 16.8: Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Direct and selective benzylic oxidation of alkylarenes via C-H abstraction using alkali metal bromides. (2021). Semantic Scholar. [Link]

  • Amine oxidation. Part IX. Reactions of trialkylamines with manganese dioxide. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. (2011). NIH. [Link]

  • Preparation Of Carboxylic Acid By Oxidation Reaction. (2019). YouTube. [Link]

  • Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. (2018). MDPI. [Link]

  • Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. (n.d.). Arkivoc. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy!. (2018). YouTube. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. [Link]

  • Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts. (2025). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 5-Acetamido-2-methylbenzoic acid in aqueous media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5-Acetamido-2-methylbenzoic acid. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5-Acetamido-2-methylbenzoic acid. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-proven troubleshooting strategies to enable successful experimental outcomes.

Understanding the Challenge: Why is 5-Acetamido-2-methylbenzoic Acid Poorly Soluble in Aqueous Media?

5-Acetamido-2-methylbenzoic acid is an aromatic carboxylic acid. Its molecular structure, characterized by a substituted benzene ring, contributes to its hydrophobic nature. While the carboxylic acid and acetamido groups can participate in hydrogen bonding, the overall lipophilicity of the molecule limits its solubility in water, especially at neutral and acidic pH.

At a pH below its pKa, the carboxylic acid group remains largely protonated (in its un-ionized form), rendering the molecule less soluble in water. As the pH of the solution increases to above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. This fundamental principle is the cornerstone of overcoming many of the solubility challenges associated with this compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during experimentation.

FAQ 1: My 5-Acetamido-2-methylbenzoic acid won't dissolve in water or my buffer. What is the first thing I should try?

The most direct and often most effective initial step is to adjust the pH of your aqueous medium.

Causality: As a carboxylic acid, the solubility of 5-Acetamido-2-methylbenzoic acid is highly pH-dependent.[4][5] By raising the pH to at least 2 units above its estimated pKa (~3.6), you will convert the poorly soluble neutral form into its much more soluble anionic (carboxylate) form.

Experimental Protocol: pH Adjustment for Solubilization

  • Initial Suspension: Prepare a suspension of the 5-Acetamido-2-methylbenzoic acid in your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) at the target concentration.

  • Select a Base: Choose a suitable base for pH adjustment. For most biological applications, 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) are appropriate.

  • Titration: While stirring the suspension, add the base dropwise.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: Continue adding the base until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired final pH, but be mindful that lowering the pH too much may cause the compound to precipitate. It is recommended to work at a pH where the compound remains soluble.

Troubleshooting:

  • Precipitation upon back-titration: This indicates that you have lowered the pH below the compound's solubility limit at that concentration. Consider working at a slightly higher pH or reducing the final concentration of your compound.

  • Incompatibility with acidic buffers: If your experimental conditions require a low pH, pH adjustment to increase solubility will not be a viable primary strategy. In this case, you should explore the use of co-solvents, surfactants, or cyclodextrins.

dot graph TD { A[Start: Compound Precipitation] --> B{Is pH adjustment an option?}; B -- Yes --> C[Prepare suspension in buffer]; C --> D[Add base dropwise while stirring]; D --> E{Compound Dissolved?}; E -- No --> D; E -- Yes --> F[Adjust to final pH > pKa + 2]; F --> G[Solution Ready]; B -- No --> H{Explore other methods}; H --> I[Co-solvents]; H --> J[Surfactants]; H --> K[Cyclodextrins]; } Figure 1: Decision workflow for initial troubleshooting of 5-Acetamido-2-methylbenzoic acid precipitation.

FAQ 2: pH adjustment is not suitable for my experiment. How can I use co-solvents to improve solubility?

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6]

Causality: The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the 5-Acetamido-2-methylbenzoic acid molecule to be solvated.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Considerations
Dimethyl Sulfoxide (DMSO)1-5%Can have biological effects at higher concentrations.
Ethanol5-20%Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG 300/400)10-30%Can increase viscosity.
Propylene Glycol10-40%A common excipient in pharmaceutical formulations.

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5-Acetamido-2-methylbenzoic acid in your chosen co-solvent (e.g., 100 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of your stock solution into your aqueous buffer to determine the maximum concentration at which the compound remains soluble.

  • Observation: Observe the solutions for any signs of precipitation immediately after dilution and after a period of incubation (e.g., 1 hour at room temperature).

  • Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent as your test samples.

Troubleshooting:

  • "Salting Out": In some cases, the addition of a co-solvent can decrease the solubility of a compound, a phenomenon known as "salting out." If you observe increased precipitation with a co-solvent, you should try a different co-solvent or an alternative solubilization method.

  • Precipitation in Cell Culture Media: When adding a drug dissolved in a co-solvent to cell culture media, precipitation can occur.[7][8] To mitigate this, ensure the media is warm, add the drug solution slowly while swirling, and consider preparing a more dilute stock solution to minimize the final co-solvent concentration.[9]

G

FAQ 3: Can surfactants help dissolve 5-Acetamido-2-methylbenzoic acid?

Yes, surfactants can be very effective at increasing the aqueous solubility of poorly soluble compounds.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the poorly soluble 5-Acetamido-2-methylbenzoic acid, while the hydrophilic outer shell of the micelle interacts with the water, effectively solubilizing the compound.[10]

Selecting a Surfactant:

The choice of surfactant can depend on the specific application. For poorly soluble acidic drugs, cationic surfactants have been shown to be particularly effective due to electrostatic interactions.[11] However, non-ionic surfactants are often preferred in biological systems due to their lower potential for toxicity.

Surfactant TypeExamplesTypical Starting Concentration (w/v)
Non-ionic Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)0.1 - 2%
Anionic Sodium Dodecyl Sulfate (SDS)0.1 - 1%
Cationic Cetyltrimethylammonium Bromide (CTAB)0.1 - 1%

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Add the 5-Acetamido-2-methylbenzoic acid to the surfactant solution.

  • Facilitate Dissolution: Gently heat (if the compound is heat-stable) and/or sonicate the mixture to aid in dissolution.

  • Equilibration: Allow the solution to equilibrate, for example, by stirring for several hours at a controlled temperature.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Foaming: Surfactant solutions can foam upon agitation. This is generally not a problem for stock solution preparation but can be an issue in certain experimental setups.

  • Interference with Assays: Surfactants can interfere with certain biological assays. It is crucial to run appropriate controls to account for any effects of the surfactant itself.

FAQ 4: I've heard about cyclodextrins for improving solubility. How do they work and how can I use them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble guest molecules, like 5-Acetamido-2-methylbenzoic acid, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[12]

Causality: The formation of an inclusion complex shields the hydrophobic regions of the guest molecule from the aqueous environment, making the complex as a whole more soluble in water.

Commonly Used Cyclodextrins:

CyclodextrinCavity SizeNotes
β-Cyclodextrin (β-CD)IntermediateSuitable for a wide range of molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)IntermediateHigher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)IntermediateHigh aqueous solubility and a good safety profile.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio: Determine the desired molar ratio of 5-Acetamido-2-methylbenzoic acid to cyclodextrin (a 1:1 ratio is a good starting point).

  • Mixing: In a mortar, mix the cyclodextrin with a small amount of water to form a paste.

  • Incorporation: Gradually add the 5-Acetamido-2-methylbenzoic acid to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting solid mixture in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Solubility Testing: Test the solubility of the prepared inclusion complex in your aqueous medium and compare it to that of the uncomplexed compound.

Troubleshooting:

  • Low Complexation Efficiency: If the solubility enhancement is not sufficient, consider trying a different type of cyclodextrin or a different preparation method (e.g., co-precipitation, freeze-drying). The fit between the guest molecule and the cyclodextrin cavity is crucial for efficient complexation.[13]

  • Stoichiometry: The optimal molar ratio of drug to cyclodextrin may not be 1:1. You may need to experiment with different ratios to achieve the best solubility enhancement.

G

References

  • Estime, N., Teychené, S., Autret, J.-M., & Biscans, B. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Almac. (n.d.). Case Study. Retrieved January 24, 2026, from [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24–32.
  • Craik, D. J., & Gs, J. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals, 15(2), 245.
  • (n.d.). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Choi, H. K., & Lee, B. J. (2001). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. Archives of Pharmacal Research, 24(1), 60–65.
  • (n.d.). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • (n.d.). Method for producing benzoic acid derivatives. Google Patents.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved January 24, 2026, from [Link]

  • (n.d.). Determination of temperature dependence of solubilities of polycyclic aromatic hydrocarbons in aqueous solutions by a fluorescence method. ACS Publications. Retrieved January 24, 2026, from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 24, 2026, from [Link]

  • (n.d.). How to choose a surfactant for dissolution study of poorly soluble drug? ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved January 24, 2026, from [Link]

  • (n.d.). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • (n.d.). 4-Aminobenzoic acid. Solubility of Things. Retrieved January 24, 2026, from [Link]

  • (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. ACS Publications. Retrieved January 24, 2026, from [Link]

  • (n.d.). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Publications. Retrieved January 24, 2026, from [Link]

  • (n.d.). Investigation of acylation of β-cyclodextrin and its silyl derivative with benzoyl and acetylsalicyloyl chlorides. ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Retrieved January 24, 2026, from [Link]

  • (n.d.). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

  • (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved January 24, 2026, from [Link]

  • (n.d.). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • (n.d.). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. MDPI. Retrieved January 24, 2026, from [Link]

  • (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Surfactant Selection for Dissolution Study of Poorly Soluble Drug. Pharma Specialists. Retrieved January 24, 2026, from [Link]

  • (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved January 24, 2026, from [Link]

  • ChemBK. (n.d.). N-Acetylanthranilic acid. Retrieved January 24, 2026, from [Link]

  • (n.d.). Relative strengths of forty aromatic carboxylic acids in benzene at 25-degrees-C. NIST. Retrieved January 24, 2026, from [Link]

  • (n.d.). Effect of peracetylation on the conformation of ?-cyclodextrin. ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved January 24, 2026, from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
  • (n.d.). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. Retrieved January 24, 2026, from [Link]

  • (n.d.). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 24, 2026, from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19–21.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved January 24, 2026, from [Link]

  • (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:. ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Acetamido-2-methylbenzoic Acid by Recrystallization

Document ID: TSC-RC-4821-02 Welcome to the technical support guide for the purification of crude 5-Acetamido-2-methylbenzoic acid. This document provides a foundational recrystallization protocol, a comprehensive trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-RC-4821-02

Welcome to the technical support guide for the purification of crude 5-Acetamido-2-methylbenzoic acid. This document provides a foundational recrystallization protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity and yield.

Part 1: Foundational Recrystallization Protocol

This protocol outlines the standard operating procedure for the purification of 5-Acetamido-2-methylbenzoic acid. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at low temperatures but readily at its boiling point.[1]

Step-by-Step Experimental Workflow
  • Solvent Selection: Based on solubility data, ethanol or an ethanol-water mixture is often a suitable solvent system. The goal is to use a solvent that dissolves the target compound when hot but not when cold.[2]

  • Dissolution:

    • Place the crude 5-Acetamido-2-methylbenzoic acid into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate in a fume hood. Add small portions of near-boiling solvent until the solid completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[3]

  • (Optional) Decolorization:

    • If the solution is colored by impurities, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal.[1][4][5]

    • Briefly reheat the solution to boiling. The charcoal adsorbs colored impurities due to its high surface area.[1][5][6]

  • Hot Filtration:

    • If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[7][8]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.[2][7]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Using ice-cold solvent minimizes the redissolving of the purified product.[3]

  • Drying:

    • Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them in the funnel with the vacuum on, followed by air drying or using a vacuum oven. Residual solvent can significantly depress the melting point.[9]

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A pure compound will have a sharp melting point range close to the literature value. Impurities typically cause a depression and broadening of the melting point range.[9]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the recrystallization of 5-Acetamido-2-methylbenzoic acid.

Question: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

  • Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][11] This typically happens under two conditions:

    • The melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent.[10][12][13]

    • The solution is supersaturated to a very high degree, often due to rapid cooling, which kinetically favors the formation of a liquid phase over an ordered crystal lattice.[11] Oils are undesirable because they tend to trap impurities, defeating the purpose of recrystallization.[4][11]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point.[10][12][13]

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to retain heat longer. This provides more time for proper crystal nucleation.[13]

    • Vigorous Stirring: As the solution cools and oil begins to form again, stir vigorously. This can break up the oil into smaller droplets that may serve as nuclei for crystallization.[10]

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed-solvent system.

Question: My final yield is very low. What are the most likely causes?

Answer:

  • Causality: A low yield (e.g., <50%) can result from several procedural errors during the recrystallization process.[12]

  • Troubleshooting Steps:

    • Excess Solvent: The most common cause is using too much solvent to dissolve the crude product.[3][12] Even in the cold, some product will remain dissolved in the mother liquor. The more solvent used, the more product is lost.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss.

    • Incomplete Crystallization: Cooling may not have been sufficient. Ensure the solution is cooled in an ice bath after it has reached room temperature to maximize precipitation.

    • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a significant portion of your product.[3]

    • Too Much Decolorizing Charcoal: Activated charcoal can adsorb your product in addition to impurities, reducing the final yield if used in excess.[1][12]

  • Recovery Strategy: If you have retained the mother liquor, you can attempt to recover a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and then repeating the cooling process.[12]

Question: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer:

  • Causality: This is likely due to either a supersaturated solution that resists nucleation or the use of excessive solvent, making the solution too dilute for crystals to form.[3]

  • Solutions:

    • Induce Crystallization (for supersaturated solutions):

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][4][7]

      • Seed Crystals: If available, add a single, tiny crystal of pure 5-Acetamido-2-methylbenzoic acid to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[3][4][7]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Then, attempt the cooling and crystallization process again.[10][12]

Question: The purified crystals are still colored. How can I remove the color?

Answer:

  • Causality: The presence of color indicates that colored, soluble impurities are still present and have been incorporated into the crystal lattice.

  • Solution: The most effective way to remove colored impurities is by using activated charcoal (also known as decolorizing carbon).[1][2][4]

    • Procedure: Redissolve the colored crystals in the minimum amount of hot solvent. Remove the flask from the heat source to prevent bumping, then add a very small quantity of activated charcoal.[1][5] Swirl and reheat the mixture briefly. The colored impurities, which are often large, conjugated molecules, will adsorb onto the surface of the charcoal.[5]

    • Removal: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] Be aware that using too much charcoal will also adsorb your desired product and reduce your yield.[1][12]

Part 3: Data Presentation & Visualization

Solvent Selection Guide

Choosing the correct solvent is the most critical step in recrystallization. The ideal solvent should exhibit high solubility for 5-Acetamido-2-methylbenzoic acid at high temperatures and low solubility at low temperatures.

SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Suitability Notes
Water 100Very LowSparingly SolubleCan be used, especially in a mixed system with ethanol. The high boiling point may pose a risk of "oiling out."[14]
Ethanol 78SolubleVery SolubleA good candidate. A mixed solvent system (ethanol/water) is often ideal to fine-tune solubility.
Methanol 65SolubleVery SolubleSimilar to ethanol, a good candidate.
Ethyl Acetate 77Sparingly SolubleSolubleA potential solvent, but the polarity might be too low for efficient dissolution of this polar molecule.
Toluene 111InsolubleSparingly SolubleGenerally not suitable due to poor dissolving power for this compound.
Hexane 69InsolubleInsolubleUnsuitable. Used as an anti-solvent in mixed systems.

Note: This data is qualitative and serves as a general guide. Small-scale solubility tests are always recommended before performing the bulk recrystallization.[15]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common recrystallization problems.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Formed start->no_crystals colored_crystals Crystals are Colored start->colored_crystals cause_oiling Cause: - High supersaturation - M.P. < Solvent B.P. oiling_out->cause_oiling cause_low_yield Cause: - Too much solvent - Premature crystallization - Excessive washing low_yield->cause_low_yield cause_no_crystals Cause: - Supersaturation (no nucleation) - Solution is too dilute no_crystals->cause_no_crystals cause_colored Cause: - Soluble, colored impurities co-precipitated colored_crystals->cause_colored solution_oiling Solution: 1. Reheat, add more solvent 2. Slow cooling rate 3. Vigorous stirring cause_oiling->solution_oiling solution_low_yield Solution: 1. Use minimum hot solvent 2. Pre-heat funnel 3. Use ice-cold wash solvent 4. Recover 'second crop' cause_low_yield->solution_low_yield solution_no_crystals Solution: 1. Scratch inner flask wall 2. Add seed crystal 3. Boil off excess solvent cause_no_crystals->solution_no_crystals solution_colored Solution: 1. Redissolve crystals 2. Add activated charcoal 3. Perform hot filtration cause_colored->solution_colored

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Recrystallization Steps. (n.d.). Labster. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (2023). Reddit. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Austin Community College. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Charcoal. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Experiment 2: Recrystallization. (2018). University of Technology, Iraq. Retrieved from [Link]

  • Recrystallisation of benzoic acid. (2022). YouTube. Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. (2021). ResearchGate. Retrieved from [Link]

  • Recrystallisation and Yield. (2024). Reddit. Retrieved from [Link]

  • Purification with Activated Charcoal. (2025). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Side-product analysis in the synthesis of 5-Acetamido-2-methylbenzoic acid

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetamido-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetamido-2-methylbenzoic acid. As a crucial intermediate in various synthetic pathways, ensuring its purity and optimizing its synthesis is paramount. This guide is structured to address common challenges, with a focus on side-product analysis and mitigation strategies.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Acetamido-2-methylbenzoic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of 5-Acetamido-2-methylbenzoic Acid

Question: My reaction is resulting in a significantly lower yield of the desired product than expected. What are the likely causes and how can I improve it?

Answer: A low yield in the N-acetylation of 5-amino-2-methylbenzoic acid can stem from several factors, primarily related to incomplete reaction or the formation of side-products.

  • Incomplete Reaction: The N-acetylation of the primary aromatic amine is a nucleophilic acyl substitution.[1] Insufficient reaction time, inadequate temperature, or inefficient mixing can lead to a significant amount of unreacted 5-amino-2-methylbenzoic acid remaining in the reaction mixture.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Side-Product Formation: Several side-reactions can compete with the desired N-acetylation, consuming starting material and reducing the yield of 5-Acetamido-2-methylbenzoic acid. These are discussed in detail in the following sections.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of acetic anhydride to the starting amine can impact the yield.

    • Solution: While a slight excess of acetic anhydride is often used to drive the reaction to completion, a large excess can sometimes promote side-reactions. A 1.1 to 1.5 molar equivalent of acetic anhydride is a good starting point.

Issue 2: Presence of an Unexpected, More Polar Side-Product

Question: My TLC and HPLC analyses show a more polar impurity than my desired product. What could this be?

Answer: A more polar side-product is often the unreacted starting material, 5-amino-2-methylbenzoic acid . Its free amino and carboxylic acid groups make it more polar than the N-acetylated product.

  • Identification: This can be confirmed by co-spotting the reaction mixture with a standard of 5-amino-2-methylbenzoic acid on a TLC plate. In an HPLC analysis, the retention time of the impurity should match that of the starting material.

  • Solution: As mentioned previously, optimizing reaction conditions (time, temperature) can minimize the amount of unreacted starting material.

Issue 3: Identification of a Less Polar, High Molecular Weight Impurity

Question: My mass spectrometry analysis indicates the presence of a compound with a higher molecular weight than my product. What is a possible structure?

Answer: A potential high molecular weight side-product is the diacetylated compound, 5-(N,O-diacetylamino)-2-methylbenzoic acid . This can form if the reaction conditions are too harsh, leading to the acetylation of both the amino group and the carboxylic acid group to form a mixed anhydride which can then rearrange.

  • Mechanism of Formation: The initial N-acetylation is followed by the reaction of the carboxylic acid moiety with another molecule of acetic anhydride to form a mixed anhydride. This species is highly reactive.

  • Identification:

    • Mass Spectrometry: Expect a molecular ion peak corresponding to the addition of two acetyl groups to the starting material.

    • ¹H NMR: Look for two distinct acetyl signals.

    • IR Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid will be absent, and new C=O stretching frequencies for the anhydride will be present.

  • Mitigation:

    • Control Temperature: Avoid excessive heating. The N-acetylation of anilines is often exothermic.

    • Limit Acetic Anhydride: Use a smaller excess of acetic anhydride.

    • Work-up Conditions: Hydrolysis of the mixed anhydride during aqueous work-up can regenerate the desired product. However, preventing its formation is a more efficient strategy.

Issue 4: Broad or Unresolved Peaks in NMR Spectrum

Question: The peaks in my ¹H NMR spectrum are broad, and the integration is not clean. What could be the cause?

Answer: Broad peaks in an NMR spectrum can indicate the presence of multiple components, slow chemical exchange, or the presence of acidic protons.

  • Presence of Acetic Acid: Residual acetic acid from the hydrolysis of excess acetic anhydride is a common impurity and its carboxylic acid proton can exchange with other labile protons (e.g., the amide N-H and the product's carboxylic acid O-H), leading to peak broadening.

    • Solution: Ensure the product is thoroughly washed and dried. Recrystallization is an effective method for removing acetic acid.[2]

  • Mixture of Product and Starting Material: If the reaction is incomplete, the presence of both 5-amino-2-methylbenzoic acid and the product can lead to a complex and poorly resolved spectrum.

  • pH Effects: The chemical shifts of protons on heteroatoms (O-H and N-H) are sensitive to the pH of the sample.

    • Solution: Adding a drop of D₂O to the NMR tube can exchange these labile protons for deuterium, causing their signals to disappear and simplifying the spectrum.

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic procedure for 5-Acetamido-2-methylbenzoic acid?

A1: A general procedure involves the reaction of 5-amino-2-methylbenzoic acid with acetic anhydride.

Experimental Protocol: Synthesis of 5-Acetamido-2-methylbenzoic acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into cold water with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 5-Acetamido-2-methylbenzoic acid.[2]

  • Drying: Dry the purified crystals under vacuum.

Q2: What are the key analytical techniques to characterize the product and its impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for full characterization.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the desired product and the characterization of any side-products.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities, aiding in their identification.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (amide, carboxylic acid) in the product and can indicate the absence of the primary amine from the starting material.

Q3: What are the expected spectral data for 5-Acetamido-2-methylbenzoic acid?

A3: The following table summarizes the expected analytical data for the desired product.

Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz)δ ~12.8 (s, 1H, COOH), ~10.1 (s, 1H, NH), ~7.8-8.0 (m, 2H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~169.0 (C=O, amide), ~168.0 (C=O, acid), ~140.0, ~138.0, ~132.0, ~125.0, ~120.0, ~118.0 (aromatic C), ~24.0 (COCH₃), ~19.0 (Ar-CH₃)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₁₀H₁₀NO₃: 192.06; found ~192.1
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3000-2500 (broad, O-H stretch), ~1700 (C=O stretch, acid), ~1660 (C=O stretch, amide)

Q4: How can I effectively purify the final product?

A4: Recrystallization is the most common and effective method for purifying 5-Acetamido-2-methylbenzoic acid.[2] The choice of solvent is crucial. An ethanol/water or acetic acid/water mixture often provides good results, as the product is soluble in the hot solvent mixture and precipitates upon cooling, leaving more soluble impurities in the mother liquor.

Visualizing Reaction Pathways and Analysis

The following diagrams illustrate the synthetic pathway and a typical workflow for side-product analysis.

Synthesis_Pathway SM 5-Amino-2-methylbenzoic Acid Product 5-Acetamido-2-methylbenzoic Acid SM->Product N-Acetylation SideProduct1 Unreacted Starting Material SM->SideProduct1 Incomplete Reaction Reagent Acetic Anhydride Reagent->Product SideProduct2 Diacetylated Product Reagent->SideProduct2 Product->SideProduct2 Further Acetylation

Caption: Synthetic pathway for 5-Acetamido-2-methylbenzoic acid and potential side-products.

Analysis_Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC Purification Recrystallization TLC->Purification HPLC->Purification Impurity_ID Impurity Identification HPLC->Impurity_ID PureProduct Pure Product Purification->PureProduct Characterization NMR, MS, IR PureProduct->Characterization Impurity_ID->Characterization

Caption: A typical workflow for the analysis and purification of 5-Acetamido-2-methylbenzoic acid.

References

  • LibreTexts. Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

Sources

Optimization

Optimization of reaction time and temperature for Fischer esterification

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction time and temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction time and temperature. Here, you will find in-depth, field-proven insights structured in a practical question-and-answer format to address specific challenges encountered during your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your process is both efficient and robust.

Section 1: Foundational Principles & Key Parameters

Before diving into troubleshooting, it's crucial to understand the core principles governing the Fischer esterification. The reaction is a reversible, acid-catalyzed process where a carboxylic acid and an alcohol reach an equilibrium with the corresponding ester and water.[1][2] The position of this equilibrium is the single most important factor determining your final yield.

Q1: Why is my Fischer esterification not going to completion?

This is the most common issue and almost always relates to the reaction's equilibrium. Unlike irreversible reactions, the Fischer esterification has no strong thermodynamic driving force, as the reactants and products have similar stability.[3] To achieve high yields, you must actively shift the equilibrium towards the products by applying Le Châtelier's Principle.[1][4]

There are two primary strategies to accomplish this:

  • Use an Excess of a Reactant: The most common approach is to use a large excess of the alcohol, which is often inexpensive and can double as the reaction solvent.[1][4] For example, running a reaction with a 1:1 ratio of acetic acid and ethanol might only yield 65% of the ester at equilibrium. However, using a 10-fold excess of ethanol can push this yield to 97%.[1]

  • Remove Water as It Forms: Water is a product of the reaction. Its removal will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the desired ester.[1][2] The most effective method for this is azeotropic removal using a Dean-Stark apparatus, typically with a solvent like toluene.[1] Concentrated sulfuric acid also acts as a dehydrating agent, sequestering water as it forms.[4][5]

// Nodes Equilibrium [label="Reaction at Equilibrium\nR-COOH + R'-OH ⇌ R-COOR' + H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; LowYield [label="Problem: Low Yield / Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeChatelier [label="Solution: Apply Le Châtelier's Principle", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExcessReactant [label="Strategy 1:\nUse Large Excess of Reactant\n(usually the alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; RemoveProduct [label="Strategy 2:\nRemove Water Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; HighYield [label="Outcome: High Yield of Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DeanStark [label="Method: Dean-Stark Trap\n(Azeotropic Removal)", fillcolor="#FFFFFF", fontcolor="#202124"]; DehydratingAgent [label="Method: Dehydrating Agent\n(e.g., conc. H₂SO₄)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Equilibrium -> LowYield [label=" leads to..."]; LowYield -> LeChatelier [label=" requires..."]; LeChatelier -> ExcessReactant; LeChatelier -> RemoveProduct; ExcessReactant -> HighYield [label=" shifts equilibrium to..."]; RemoveProduct -> HighYield [label=" shifts equilibrium to..."]; RemoveProduct -> DeanStark [style=dashed]; RemoveProduct -> DehydratingAgent [style=dashed]; } dot Caption: Logical workflow for overcoming equilibrium limitations in Fischer esterification.

Section 2: Troubleshooting Guide - Temperature & Reaction Time

Optimizing temperature and time is a balancing act. You need sufficient thermal energy to overcome the activation barrier and achieve a reasonable reaction rate, but excessive heat or prolonged reaction times can lead to unwanted side reactions and product degradation.

FAQs: Temperature Optimization

Q2: What is the ideal temperature for my esterification?

The general rule is to run the reaction at the reflux temperature of the solvent or the alcohol being used in excess.[6] This provides a stable and sufficiently high temperature to ensure a reasonable reaction rate without needing super-heating systems. Typical temperature ranges are between 60–110 °C.[7]

  • Causality: The reaction rate is directly proportional to temperature. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, thus accelerating the formation of the tetrahedral intermediate.[8] However, the overall reaction is nearly thermoneutral (ΔH° ≈ -3 ± 2 kJ/mol), meaning that excessively high temperatures do not significantly favor the products from a thermodynamic standpoint.[8]

Q3: My reaction is producing unexpected byproducts. Is the temperature too high?

Yes, this is a strong possibility. High temperatures can promote several side reactions:

  • Dehydration of the Alcohol: This is the most common side reaction, especially with secondary and tertiary alcohols, which are prone to elimination under strong acid and heat to form alkenes.[4] Tertiary alcohols are generally unsuitable for Fischer esterification for this reason.[4][7]

  • Ether Formation: At high temperatures, two molecules of the alcohol can undergo acid-catalyzed dehydration to form an ether (e.g., 2 R'-OH → R'-O-R' + H₂O). This consumes the alcohol and introduces an impurity that can be difficult to remove.

  • Degradation of Substrates: If your carboxylic acid or alcohol contains sensitive functional groups, high temperatures can lead to decomposition, charring, or other side reactions. The dark purple/brown color often observed after refluxing is an indication of minor decomposition.[9]

Q4: My reaction is extremely slow, even at reflux. Should I increase the temperature further?

Not necessarily. If you are already at reflux, simply increasing the heating mantle temperature will only increase the boil-up rate, not the reaction temperature itself. If the reaction is slow, consider these factors before resorting to higher temperatures (which would require a sealed system):

  • Steric Hindrance: Bulky carboxylic acids or secondary/tertiary alcohols react much slower than their less hindered counterparts.[10] The activation energy for esterification with methanol is lower than for more sterically hindered alcohols like isopropanol.[8]

  • Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst.[11] If the reaction is slow, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can significantly accelerate the rate. However, excessive catalyst can promote more side reactions.

  • Water Removal Efficiency: If using a Dean-Stark trap, ensure the azeotrope is forming and water is collecting efficiently. If not, the reverse reaction is competing and slowing down the net forward rate.

FAQs: Reaction Time Optimization

Q5: How long should I run my reaction? A few hours or overnight?

Reaction times can vary dramatically from 1 to over 30 hours depending on the specific substrates and conditions.[6][7] There is no "one-size-fits-all" answer. The key is to monitor the reaction's progress rather than relying on a fixed time.

Q6: What is the best way to monitor the reaction?

  • Thin-Layer Chromatography (TLC): This is the simplest and most common method. Spot the reaction mixture against your starting carboxylic acid. The reaction is complete when the starting acid spot has been completely consumed.

  • Gas Chromatography (GC) or GC-MS: For a more quantitative analysis, GC can be used to monitor the disappearance of reactants and the appearance of the product. GC-MS is invaluable for identifying any unexpected side products.[12][13]

  • Water Collection in Dean-Stark Trap: If using this apparatus, the reaction is approaching completion when the rate of water collection slows and the theoretical amount of water has been collected.[10]

Q7: Can I run the reaction for too long?

Yes. While you want to ensure the reaction reaches equilibrium, excessively long reaction times, especially at high temperatures, increase the likelihood of side reactions and product degradation.[3] This is particularly true for sensitive substrates. Once monitoring shows the reaction has reached a plateau (i.e., the ratio of starting material to product is no longer changing), continuing to heat the mixture is counterproductive.

Section 3: Data & Protocols

Table 1: Representative Fischer Esterification Conditions
Carboxylic AcidAlcoholCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Acetic AcidEthanolH₂SO₄ (cat.)Ethanol (excess)Reflux-65 (1:1 ratio)[1]
Acetic AcidEthanolH₂SO₄ (cat.)Ethanol (10x excess)Reflux-97[1]
Acetic AcidIsopentyl AlcoholH₂SO₄ (cat.)Acetic Acid (excess)~160 (block)0.75-[14]
Benzoic AcidMethanolH₂SO₄ (cat.)Methanol65-90[6]
Benzoic AcidEthanolDES (cat.)None75-88[15]
Hippuric AcidCyclohexanolp-TsOH (5 mol%)TolueneReflux3096[6]
D-Tartaric AcidBenzyl Alcoholp-TsOH (5 mol%)BenzeneReflux2057[6]

Note: This table provides examples from literature and serves as a starting point. Optimal conditions for your specific substrates must be determined experimentally.

Experimental Protocol: Optimization of Reaction Conditions

This protocol outlines a systematic approach to optimizing the esterification of a generic carboxylic acid with a primary alcohol using a Dean-Stark apparatus.

1. Materials & Setup:

  • Round-bottom flask equipped with a magnetic stir bar.

  • Dean-Stark trap and reflux condenser.

  • Heating mantle with a temperature controller and stirrer.

  • Reactants: Carboxylic Acid (1.0 eq), Alcohol (3-10 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-5 mol%).

  • Solvent: Toluene (sufficient to fill the Dean-Stark trap and dissolve reactants).

2. Procedure:

  • Drying: Ensure all glassware is oven-dried to remove any residual water.

  • Charging the Flask: To the round-bottom flask, add the carboxylic acid, the alcohol, and the solvent.

  • Catalyst Addition: Begin stirring the mixture and carefully add the acid catalyst.

  • Heating: Heat the mixture to reflux. The temperature should be sufficient to cause the toluene/water azeotrope to distill and collect in the Dean-Stark trap.

  • Monitoring:

    • Observe the collection of water in the graduated arm of the trap.

    • Every 1-2 hours, take a small aliquot from the reaction mixture (carefully and quickly) and analyze by TLC to monitor the disappearance of the carboxylic acid.

  • Determining Completion: The reaction is considered complete when either the theoretical amount of water has been collected or TLC analysis shows no further consumption of the starting acid over a 1-2 hour period. Record the final reaction time.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: Vent the funnel frequently as CO₂ gas will be evolved.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

3. Optimization Loop:

  • If the reaction is too slow (>24 h), repeat the experiment with a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).

  • If significant byproduct formation is observed (via TLC or GC-MS), consider using a lower boiling point solvent (if possible) or a milder catalyst.

// Nodes Start [label="Start: Assemble Dry Glassware", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge [label="1. Charge Flask:\nAcid, Alcohol, Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="2. Add Catalyst (p-TsOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="3. Heat to Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="4. Monitor Progress:\nTLC & Water Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Check [label="Reaction Complete?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Cool & Workup:\nNaHCO₃ Wash, Dry, Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Isolate Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Charge; Charge -> Catalyst; Catalyst -> Reflux; Reflux -> Monitor; Monitor -> Check; Check -> Workup [label=" Yes"]; Check -> Monitor [label=" No (Continue Reflux)"]; Workup -> End; } dot Caption: Step-by-step experimental workflow for optimizing Fischer esterification.

Section 4: Advanced Troubleshooting & Special Cases

Q8: I'm working with an acid-sensitive substrate. The reaction conditions seem too harsh. What are my options?

For substrates that cannot tolerate high temperatures and strong acids, the Fischer esterification is not ideal. A superior alternative is the Steglich esterification .[7][16]

  • Mechanism & Conditions: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[17] It proceeds under much milder, neutral conditions, often at room temperature, thus preserving sensitive functional groups.[16]

  • Trade-offs: While milder, the Steglich method has poorer atom economy. The DCC is converted to dicyclohexylurea (DCU), a byproduct that must be filtered off.[16] It is generally reserved for smaller-scale, high-value syntheses where substrate integrity is paramount.[7]

Q9: During workup, I'm getting a persistent emulsion that won't separate. How can I resolve this?

Emulsions often form during the bicarbonate wash, especially if long-chain "fatty" acids or alcohols are used, which can act as surfactants.

  • Patience: First, let the separatory funnel sit undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which helps to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel during the washing steps to minimize emulsion formation from the outset.

  • Filtration: As a last resort, passing the entire emulsified mixture through a pad of Celite can sometimes help to break it up.

References

  • Ouellette, R. J., & Rawn, J. D. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia contributors. (2023). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

  • Calvo, G. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • CHEM 2212L Experiment 7 - Fischer Esterification. (2020). YouTube. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Li, Y., et al. (2019). Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for pentaerythritol diacrylate production. ResearchGate. [Link]

  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • Lakshan, P. (2020). Difference Between Fischer Esterification and Steglich Esterification. Compare the Difference Between Similar Terms. [Link]

  • Heng, S., et al. (2011). Method for producing benzoic acid esters.
  • Li, Y., et al. (2019). Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for pentaerythritol diacrylate production. Taylor & Francis Online. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Shi, X., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Chemistry with Dr. R. (2023). Reaction of Benzoic acid with Ethanol | Esterification. YouTube. [Link]

  • Wang, Y., et al. (2022). Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. Faraday Discussions. [Link]

  • Li, Y., et al. (2019). Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid. Taylor & Francis Online. [Link]

  • Atabani, A. E., et al. (2018). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Munawar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • Li, J., et al. (2016). P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. Atlantis Press. [Link]

  • University of New Brunswick. (n.d.). Lab5 procedure esterification. [Link]

  • Munawar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • JoVE. (2020). Video: Esterification - Concept. [Link]

Sources

Troubleshooting

How to avoid hydrolysis of the acetamido group during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who encounter challenges with the stability of the acetamido group in their synthetic workflows. The acetamido moiety is a cornerstone functional group in a vast array of pharmaceuticals and complex molecules. However, its susceptibility to hydrolysis under certain reaction conditions can lead to undesired side products, reduced yields, and purification difficulties.

This document moves beyond simple protocols to explain the underlying chemical principles governing acetamido group stability. By understanding the "why" behind the hydrolysis, you will be better equipped to troubleshoot existing protocols and design more robust synthetic routes. We will explore the mechanisms of hydrolysis, strategies for avoidance through reaction condition optimization, and the judicious use of protective groups.

Frequently Asked Questions (FAQs)

Q1: Why is my acetamido group hydrolyzing?

Hydrolysis of an acetamido group is the cleavage of the amide bond by water, yielding a primary amine and acetic acid. This reaction is generally slow at neutral pH but is significantly accelerated by acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2] A subsequent proton transfer to the nitrogen atom transforms the amino group into a better leaving group, facilitating the collapse of the tetrahedral intermediate to form the carboxylic acid and the protonated amine.[1]

  • Base-Catalyzed (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion, being a strong base, immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the hydrolysis products.[3][4][5]

Q2: I'm trying to saponify an ester. How can I avoid hydrolyzing a nearby acetamido group?

This is a classic chemoselectivity challenge. Generally, esters are more susceptible to hydrolysis than amides.[6] However, under harsh saponification conditions (e.g., high concentrations of NaOH/KOH, elevated temperatures), concurrent amide hydrolysis is a significant risk.

Troubleshooting Strategy:

  • Use Milder Bases: Switch from strong hydroxides (NaOH, KOH) to milder bases like lithium hydroxide (LiOH), sodium carbonate (Na2CO3), or potassium carbonate (K2CO3).

  • Lower the Temperature: Perform the reaction at room temperature or even 0 °C. The hydrolysis of esters is often significantly faster than that of amides, and this rate difference is more pronounced at lower temperatures.

  • Control Stoichiometry: Use a carefully controlled amount of base (e.g., 1.05-1.2 equivalents) to selectively cleave the ester without having a large excess that can promote amide hydrolysis.

  • Solvent System: Employing a mixed solvent system, such as THF/water or dioxane/water, can sometimes modulate the reactivity and improve selectivity.

For a specific protocol, see the Protocols section below.

Q3: Can I temporarily protect the acetamido group itself?

Yes, while less common than amine protection, the nitrogen of an acetamido group can be protected to increase its stability. This is a viable strategy when you anticipate needing to use harsh conditions that would otherwise cleave the amide bond.

  • N-Alkylation: Introducing an alkyl group on the amide nitrogen can sterically hinder the approach of nucleophiles and water, thereby increasing stability. However, this is often a permanent modification.

  • N-Boc or N-Cbz Protection: The acetamido nitrogen can be protected with common carbamate protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). An N-Boc protected amide, for instance, shows enhanced stability towards basic conditions.[7] This allows for orthogonal protection strategies where an ester could be saponified under basic conditions while the N-Boc acetamide remains intact. The Boc group can then be removed under acidic conditions.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common issues related to acetamido group hydrolysis.

Scenario 1: Unexpected Amine Formation During Acidic Workup or Reaction
  • Problem: You are observing the formation of a primary amine, indicating cleavage of the acetamido group, during a reaction run under acidic conditions or during an acidic workup.

  • Root Cause Analysis: The concentration of the acid and the temperature are likely too high, leading to acid-catalyzed hydrolysis. The pKa of a protonated acetamide is approximately -0.5, meaning it can be protonated by strong acids.[8]

Logical Flow for Troubleshooting Acidic Hydrolysis

G start Problem: Acetamide Hydrolysis in Acidic Conditions q1 Is elevated temperature (> 40°C) used? start->q1 s1 Action: Reduce temperature to RT or 0°C. Monitor reaction progress carefully. q1->s1 Yes q2 Is a strong mineral acid (e.g., HCl, H2SO4) used? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Action: Replace with a milder acid (e.g., acetic acid, p-TsOH) or use a buffered system. q2->s2 Yes q3 Is the reaction time prolonged? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Action: Optimize for shorter reaction times. Consider a more reactive reagent for the primary transformation. q3->s3 Yes end_node Solution: Hydrolysis Minimized q3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for acidic hydrolysis.

Scenario 2: Acetamide Cleavage During a Base-Mediated Reaction
  • Problem: A reaction involving a base (e.g., ester saponification, deprotonation) is causing the hydrolysis of your acetamido group.

  • Root Cause Analysis: The basicity, temperature, and/or reaction time are exceeding the stability threshold of the amide bond. While more stable than esters, amides are not completely inert to strong bases, especially with heating.[6]

Comparative Stability and Reaction Conditions

ConditionEster Hydrolysis (Saponification)Acetamide HydrolysisRecommendation for Selectivity
Base Strength Rapid with strong bases (NaOH, KOH)[9]Slower, but significant with strong bases[4][5]Use milder bases: LiOH, Ba(OH)2, K2CO3.
Temperature Often performed at RT to reflux.Rate increases significantly with temperature.Conduct the reaction at the lowest possible temperature (e.g., 0 °C to RT).
Solvent Typically aqueous/alcoholic mixtures (MeOH, EtOH).Similar solvent systems.Aprotic co-solvents like THF can sometimes improve selectivity by altering solvation spheres.
Reaction Time Can be rapid (minutes to hours).Generally requires longer reaction times or harsher conditions.Monitor the reaction closely by TLC or LCMS and quench as soon as the ester is consumed.

Experimental Protocols

Protocol 1: Chemoselective Saponification of a Methyl Ester in the Presence of an Acetamido Group

This protocol is designed to maximize the cleavage of a methyl ester while minimizing the hydrolysis of a chemically sensitive acetamido group within the same molecule.

Reagents and Materials:

  • Substrate containing both methyl ester and acetamido functionalities

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Tetrahydrofuran (THF), analytical grade

  • Water, deionized

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 10 mL/mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add lithium hydroxide monohydrate (1.2 eq) to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Critical Step: Avoid letting the reaction run for an extended period after the starting material is consumed to prevent amide hydrolysis.

  • Quenching: Once the ester has been fully hydrolyzed, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Workflow Diagram for Selective Saponification

G sub Substrate (Ester + Acetamide) reaction Reaction Vessel (Stir at 0 °C, 2-4h) sub->reaction reagents LiOH·H₂O (1.2 eq) THF/H₂O (3:1) 0 °C reagents->reaction monitor Monitor by TLC/LCMS reaction->monitor monitor->reaction Incomplete quench Quench with 1M HCl to pH 2-3 monitor->quench Ester Consumed extract Extract with Ethyl Acetate quench->extract purify Aqueous Wash, Dry, Concentrate extract->purify product Product (Carboxylic Acid + Intact Acetamide) purify->product

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Acetamido-2-methylbenzoic Acid for Library Synthesis

Welcome to the technical support center for the synthesis of 5-Acetamido-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Acetamido-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for library production. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis campaign.

Introduction: The Importance of 5-Acetamido-2-methylbenzoic Acid in Drug Discovery

5-Acetamido-2-methylbenzoic acid is a key building block in the synthesis of diverse compound libraries for drug discovery. Its structural motifs, an acetamido group and a carboxylic acid on a substituted benzene ring, make it a versatile scaffold for generating novel chemical entities with potential therapeutic applications. The ability to reliably synthesize this compound on a larger scale is therefore crucial for accelerating the drug development pipeline.

This guide provides a comprehensive overview of a robust synthetic route and addresses potential challenges that may arise during scale-up.

Synthetic Pathway Overview

The most direct and scalable route to 5-Acetamido-2-methylbenzoic acid is the N-acetylation of 5-amino-2-methylbenzoic acid. This reaction is typically high-yielding and proceeds under mild conditions, making it well-suited for library synthesis.

Synthesis_Pathway Start 5-Amino-2-methylbenzoic acid Reaction Reaction Vessel Start->Reaction N-Acetylation Reagent Acetic Anhydride Reagent->Reaction Product 5-Acetamido-2-methylbenzoic acid Reaction->Product

Caption: Synthetic route to 5-Acetamido-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Reaction & Optimization

Q1: What is the recommended acetylating agent for this synthesis?

A1: Acetic anhydride is the most commonly used and cost-effective acetylating agent for this transformation.[1] It is highly reactive towards the amino group, and the byproduct, acetic acid, is easily removed during workup. While acetyl chloride can also be used, it is more corrosive and generates hydrochloric acid, which may require a base to neutralize.[2]

Q2: What are the optimal reaction conditions for scaling up this N-acetylation?

A2: For a scalable process, a good starting point is to use a slight excess (1.1-1.5 equivalents) of acetic anhydride. The reaction can often be run at room temperature to moderate heat (e.g., 50-70°C) to ensure complete conversion in a reasonable timeframe.[3] Continuous-flow systems using acetonitrile as both a solvent and acetylating agent at elevated temperatures (around 200°C) and pressures have also been reported for N-acetylation of aromatic amines and can be an excellent option for large-scale, automated synthesis.[4]

Q3: What are common side reactions, and how can they be minimized?

A3: The primary side reaction to consider is the potential for diacylation, especially if the reaction is run at very high temperatures or with a large excess of acetic anhydride for an extended period. However, the formation of the amide deactivates the nitrogen, making a second acetylation less favorable. Another potential issue is the hydrolysis of acetic anhydride if excessive water is present in the reaction mixture. Using anhydrous solvents and reagents can mitigate this.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. The starting material (5-amino-2-methylbenzoic acid) is significantly more polar than the product (5-acetamido-2-methylbenzoic acid). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Workup & Purification

Q5: What is the recommended workup procedure for a large-scale reaction?

A5: A typical workup involves quenching the excess acetic anhydride by the addition of water. The product, being a carboxylic acid, will likely precipitate out of the aqueous solution upon cooling. If the product remains in solution, acidification with a mineral acid like HCl will induce precipitation. The solid product can then be collected by filtration.

Q6: What is the best method for purifying the final product at scale?

A6: Recrystallization is the most effective and scalable method for purifying 5-acetamido-2-methylbenzoic acid.[5][6][7] A good solvent system for recrystallization would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or a mixture of ethanol and water are often good starting points for recrystallizing aromatic carboxylic acids.[5]

Q7: What are the likely impurities in the crude product?

A7: The most probable impurities are unreacted 5-amino-2-methylbenzoic acid and acetic acid from the hydrolysis of acetic anhydride. Recrystallization is generally effective at removing both of these. In some cases, colored impurities may form due to oxidation of the starting amine; these can often be removed by treating the recrystallization solution with activated carbon.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive acetylating agent (hydrolyzed).- Poor solubility of the starting material.- Increase reaction time and/or temperature.- Use fresh acetic anhydride.- Choose a solvent in which the starting material is more soluble (e.g., acetic acid, DMF).
Low Yield - Product loss during workup or purification.- Incomplete precipitation.- Side reactions.- Optimize the workup procedure to minimize transfers.- Ensure complete precipitation by adjusting the pH and cooling thoroughly.- Re-evaluate reaction conditions to minimize side reactions.
Product is an Oil or Gummy Solid - Presence of impurities.- Trapped solvent.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification.- Re-dissolve and re-precipitate the product.- Ensure the product is thoroughly dried under vacuum.
Difficulty with Filtration - Very fine particles clogging the filter.- Allow the product to crystallize slowly without agitation to form larger crystals.- Use a filter aid such as Celite®.
Product Discoloration - Oxidation of the starting amine.- Presence of colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Treat the recrystallization solution with activated carbon.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is a starting point for the synthesis of 5-Acetamido-2-methylbenzoic acid on a multi-gram scale. Optimization may be required based on your specific equipment and purity requirements.

Materials and Equipment:

  • 5-Amino-2-methylbenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (as a solvent, optional)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Activated carbon (optional)

  • Large reaction vessel with mechanical stirring, heating mantle, and reflux condenser

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum oven

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Charge 5-amino-2-methylbenzoic acid and solvent to the reactor. B Heat the mixture to 50-60°C with stirring. A->B C Slowly add acetic anhydride (1.2 equivalents). B->C D Maintain temperature and stir for 2-4 hours. Monitor by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Slowly add cold water to quench excess acetic anhydride. E->F G Cool the mixture in an ice bath to induce precipitation. F->G H Collect the crude product by vacuum filtration. G->H I Wash the filter cake with cold water. H->I J Transfer the crude solid to a clean flask. I->J K Add a minimal amount of hot solvent (e.g., water or ethanol/water) to dissolve. J->K L (Optional) Add activated carbon and hot filter. K->L M Allow the solution to cool slowly to room temperature, then in an ice bath. L->M N Collect the purified crystals by vacuum filtration. M->N O Dry the product under vacuum. N->O

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-amino-2-methylbenzoic acid (1.0 equivalent).

    • Add a suitable solvent. Glacial acetic acid is a good choice as it is also a byproduct and can help with the solubility of the starting material. Alternatively, a solvent like ethyl acetate can be used.

    • Begin stirring and gently heat the mixture to 50-60°C.

    • Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture over 15-30 minutes. An exotherm may be observed.

    • Maintain the reaction temperature at 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully add cold deionized water to the reaction mixture to quench any unreacted acetic anhydride. This step can be exothermic.

    • Cool the mixture in an ice bath for at least one hour to maximize the precipitation of the product.

    • Collect the crude solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated carbon, heat at reflux for 15 minutes, and then perform a hot filtration to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Further, cool the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the final product in a vacuum oven to a constant weight.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

References

  • Darvas, F., Hessel, V., & Dormán, G. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 499. [Link]

  • Guedes, J. P., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7525. [Link]

  • U.S. Patent No. 4,537,991. (1985).
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Foellmann, W., et al. (2013). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Toxicology Mechanisms and Methods, 23(1), 58-65. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Pasricha, S., & Rangarajan, T. M. (2023). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2), 241-247. [Link]

  • Ghosh, R., & Chakraborty, S. (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 119(1), 67-70. [Link]

  • U.S. Patent No. 7,642,374. (2010). Process for producing 5-iodo-2-methylbenzoic acid.
  • Chen, Y., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1141–1151. [Link]

  • YouTube. (2022). Recrystallisation of benzoic acid. [Link]

  • Zhang, Y., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data, 66(6), 2436–2446. [Link]

  • Omkar Speciality Chemicals Ltd. (2010). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Roughley, S. D., & Jordan, A. M. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1892–1915. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Xu, J., et al. (2014). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 19(10), 16897–16915. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(18), 6523. [Link]

  • PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

  • U.S. Patent No. 3,409,670. (1968).
  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. [Link]

  • Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8146-8178. [Link]

  • Byrne, F. P., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6, 163-174. [Link]

  • National Bureau of Standards. (1956). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 56(6), 313. [Link]

  • Adamala, K. P., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15837–15840. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

Sources

Troubleshooting

Technical Support Center: Refining HPLC Methods for Purity Assessment of Derivatives

Welcome to the technical support center dedicated to refining High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity assessment of pharmaceutical derivatives. This guide is structured to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to refining High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity assessment of pharmaceutical derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple checklists to explain the underlying scientific principles, ensuring robust and reliable methods.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

In this section, we address common chromatographic issues in a question-and-answer format. Each solution is designed not only to fix the immediate problem but also to build a deeper understanding of your HPLC system and methodology.

Peak Shape Problems: Tailing, Fronting, and Splitting

Poor peak shape is a frequent challenge in HPLC that can significantly impact the accuracy of purity assessments by hindering proper integration and resolution.

Question: My primary peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is often indicative of secondary interactions between the analyte and the stationary phase or other system issues.[1][2] The primary cause is often the interaction of basic analytes with acidic residual silanol groups on the silica-based stationary phase.[2]

Causality and Solutions:

  • Secondary Silanol Interactions: Basic compounds, such as amines, can interact with acidic silanol groups on the column packing material, leading to peak tailing.[2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3]

    • Solution 2: Use of End-Capped Columns: Employing a high-quality, end-capped column where the residual silanols are chemically bonded with a small silylating agent can significantly reduce tailing.

    • Solution 3: Competitive Additives: Adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can competitively bind to the active silanol sites, improving the peak shape of the primary analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[4]

    • Solution: Reduce the sample concentration or injection volume.[4] If all peaks in the chromatogram are tailing, this is a strong indicator of mass overload.[4]

  • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing protocol between injections or at the end of a sequence.[3] Using a guard column can also protect the analytical column from contaminants.[3][5]

Question: I am observing peak fronting. What does this indicate?

Answer:

Peak fronting, the inverse of tailing, where the peak has a leading edge that is less steep than the trailing edge, is also a sign of a problematic separation.

Causality and Solutions:

  • Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[4][6]

    • Solution: Decrease the amount of sample loaded onto the column by reducing the injection volume or diluting the sample.[4][6]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[4]

    • Solution: Ensure the sample is completely dissolved in a solvent that is of similar or weaker strength than the mobile phase.[3][4] Injecting a sample in a solvent much stronger than the mobile phase can also cause peak distortion.[3]

  • Column Collapse: A physical change in the packed bed of the column, which can be caused by operating outside the recommended pH or temperature ranges.[4]

    • Solution: Verify that the method conditions are within the column manufacturer's specifications.[4] If column collapse is suspected, the column will likely need to be replaced.[4]

Question: Why are my peaks splitting, and how can I resolve this?

Answer:

Split peaks can be one of the more complex issues to diagnose as they can stem from both chemical and physical problems within the HPLC system.[1][3]

Causality and Solutions:

  • Partially Blocked Column Frit or Tubing: An obstruction in the flow path can cause the sample to travel through the column unevenly, resulting in a split peak.[7][8]

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to dislodge any particulates. If the problem persists, the frit may need to be replaced. Filtering all samples and mobile phases is a crucial preventative measure.[3]

  • Injection Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to precipitate at the head of the column or travel in a distorted band.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Co-eluting Impurities: What appears to be a split peak may actually be two closely eluting compounds.[7]

    • Solution: To test this, reduce the injection volume. If the two "splits" become more distinct, they are likely separate compounds. In this case, the method's selectivity needs to be improved.

  • Void at the Column Inlet: A void or channel in the packing material at the top of the column can disrupt the sample path.[3] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[3]

    • Solution: Using a guard column can help protect the analytical column.[5] If a void has formed, the column usually needs to be replaced.

Baseline and Resolution Issues

A stable baseline and adequate resolution are fundamental for accurate quantification in purity analysis.

Question: My baseline is noisy and/or drifting. What are the common causes?

Answer:

Baseline noise and drift can obscure small impurity peaks and lead to inaccurate integration.

Causality and Solutions:

  • Air Bubbles in the System: Air bubbles passing through the detector cell are a frequent cause of baseline noise.

    • Solution: Ensure the mobile phase is thoroughly degassed.[5] Most modern HPLC systems have an online degasser; verify it is functioning correctly.

  • Contaminated or Low-Quality Solvents: Impurities in the mobile phase can lead to a noisy or drifting baseline, especially during gradient elution.[5][9]

    • Solution: Use high-purity, HPLC-grade solvents and reagents.[9] Prepare fresh mobile phase daily and filter it before use.

  • Detector Lamp Issues: An aging detector lamp can cause increased noise.

    • Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.

  • Temperature Fluctuations: Poor temperature control of the column and mobile phase can cause the baseline to drift.[9]

    • Solution: Use a column oven and ensure the mobile phase has equilibrated to the column temperature before entering the detector.[9]

Question: I have poor resolution between my main peak and a closely eluting impurity. How can I improve this?

Answer:

Achieving adequate resolution is critical for the accurate quantification of impurities. The resolution (Rs) is a function of efficiency (N), selectivity (α), and retention (k).

Causality and Solutions:

  • Insufficient Efficiency (N): Broad peaks can lead to poor resolution.

    • Solution 1: Smaller Particle Size Columns: Using columns with smaller particles (e.g., sub-2 µm or solid-core particles) can significantly increase efficiency and, therefore, resolution.[10][11][12]

    • Solution 2: Longer Column: Increasing the column length can also improve resolution, but this will increase analysis time and backpressure.[11][13]

  • Poor Selectivity (α): This is often the most effective parameter to adjust for improved resolution.[13]

    • Solution 1: Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile to methanol) can change the selectivity of the separation.[14] Adjusting the pH of the mobile phase can also significantly impact the retention and selectivity of ionizable compounds.[15]

    • Solution 2: Stationary Phase Chemistry: Changing the column to one with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano phase) can provide a different selectivity profile.[9]

  • Inadequate Retention (k): If peaks elute too early, there is less time for separation to occur.

    • Solution: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention and can improve the resolution of early-eluting peaks.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: How often should I perform system suitability tests?

A1: System suitability tests (SSTs) should be performed before any sample analysis and periodically throughout a run to ensure the continued validity of the results. According to ICH guidelines, SSTs are an integral part of the analytical procedure.[16] A typical SST includes injections of a standard solution to check parameters like retention time, peak area reproducibility, resolution between critical peak pairs, tailing factor, and theoretical plates.

Q2: What are the key parameters to validate for an HPLC purity method?

A2: According to ICH Q2(R2) guidelines, the key validation parameters for a purity method include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17]

  • Accuracy: The closeness of the test results to the true value.[18][19]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[18][20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[18][20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Q3: How does column temperature affect my separation?

A3: Column temperature is a critical parameter that influences several aspects of the separation:

  • Retention Time: Increasing the temperature generally decreases retention times as it reduces the viscosity of the mobile phase and increases the kinetic energy of the analytes.[21][22][23] A rule of thumb is a 1-2% decrease in retention time for every 1°C increase in temperature.[22]

  • Selectivity: Changing the temperature can alter the selectivity of the separation, especially for compounds with different chemical structures.[21][22] This can sometimes be used to improve the resolution of a critical pair.

  • Peak Shape: Operating at higher temperatures can improve peak shape by increasing mass transfer kinetics.

  • System Pressure: Higher temperatures lower the mobile phase viscosity, which in turn reduces the system backpressure.[23][24]

Consistent temperature control is crucial for reproducible results.[21]

Q4: What are the best practices for sample preparation for purity analysis?

A4: Proper sample preparation is essential to protect the HPLC system and ensure accurate results.[25][26]

  • Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm filter to remove particulates that can block frits and damage the column.

  • Solvent Selection: As mentioned earlier, the sample should be dissolved in a solvent that is compatible with the mobile phase.[3]

  • Extraction: For complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering components and concentrate the analyte.[26]

  • "Dilute and Shoot": For simpler samples, a straightforward dilution in the mobile phase may be sufficient.[25]

Section 3: Protocols and Visualizations

Protocol 1: Systematic Troubleshooting of Peak Splitting

This protocol provides a logical workflow to diagnose the root cause of split peaks.

  • Initial Observation: Note whether all peaks are splitting or only specific peaks.

  • If All Peaks are Splitting:

    • Check for Physical Obstructions:

      • Disconnect the column and run the pump to check for a steady stream of mobile phase from the tubing.

      • Inspect fittings for any blockages.

      • If the system is clear, the issue is likely with the column inlet frit. Consider reverse-flushing or replacement.

    • Investigate Column Void:

      • Carefully inspect the top of the column bed for any visible voids.

      • If a void is suspected, the column likely needs replacement.

  • If Only Specific Peaks are Splitting:

    • Test for Co-elution:

      • Reduce the injection volume by 50-80%.

      • If the split peak resolves into two smaller, distinct peaks, the issue is co-elution, and method optimization is required.

    • Evaluate Injection Solvent:

      • Prepare a sample diluted in the initial mobile phase.

      • If the peak shape improves, the original injection solvent was incompatible.

Diagram: Troubleshooting Logic for Split Peaks

SplitPeakTroubleshooting cluster_all All Peaks Splitting cluster_specific Specific Peak(s) Splitting start Split Peak Observed q1 Are all peaks splitting? start->q1 q2 Check for physical blockage (frit, tubing) q1->q2 Yes q4 Reduce injection volume. Does it resolve into two peaks? q1->q4 No q3 Check for column void q2->q3 No Blockage sol1 Clean/Replace Frit or Tubing q2->sol1 Blockage Found sol2 Replace Column q3->sol2 Void Found q5 Is sample solvent stronger than mobile phase? q4->q5 No sol3 Optimize method for selectivity (α) q4->sol3 Yes (Co-elution) sol4 Change injection solvent q5->sol4 Yes

Caption: A logical workflow for diagnosing the cause of split peaks.

Table 1: Key Parameters for Improving Resolution (Rs)
ParameterHow to AdjustExpected Outcome on RsPotential Trade-offs
Efficiency (N) Use a column with smaller particles.IncreaseHigher backpressure.
Increase column length.IncreaseLonger run time, higher backpressure.
Selectivity (α) Change mobile phase organic solvent.Significant ChangeMay require re-optimization of gradient.
Adjust mobile phase pH.Significant ChangeAnalyte and column stability must be considered.
Change stationary phase chemistry.Significant ChangeRequires purchase of a new column.
Retention (k) Decrease % organic in mobile phase.IncreaseLonger run time.

References

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Goel, A., et al. (2013). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-147. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Agilent. (2022, August 16). Tips to Help Maximize Resolution. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. Retrieved from [Link]

  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Singh, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(4), 509–513. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Al-Qahtani, M., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy, 27(3), 122–128. Retrieved from [Link]

  • Zhang, T., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science, 52(8), 854-859. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2012, April 1). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. Retrieved from [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC International. Retrieved from [Link]

  • B-InteraQtive. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Separation Science. (2024, January 10). HPLC Tips & Tricks - Mobile Phase Preparation. Retrieved from [Link]

  • Hayes, M., & Dolan, J. W. (2005). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. LCGC North America, 23(11), 1204-1211. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). Optimizing Sample Preparation for HPLC Analysis. Retrieved from [Link]

  • Mahfuz, M. (2023, November 20). The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 5-Acetamido-2-methylbenzoic Acid-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Acetamido-2-methylbenzoic acid and its derivatives. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Acetamido-2-methylbenzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the intracellular delivery of your molecules of interest.

I. Understanding the Challenge: Why Do These Compounds Exhibit Poor Permeability?

Before diving into solutions, it's crucial to understand the underlying reasons for the permeability issues associated with 5-Acetamido-2-methylbenzoic acid derivatives. The inherent physicochemical properties of a molecule are key determinants of its ability to traverse the cell membrane.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-Acetamido-2-methylbenzoic acid that hinder its cell permeability?

A1: The main culprit is the carboxylic acid group (-COOH). At physiological pH (around 7.4), this group is predominantly deprotonated, forming a negatively charged carboxylate ion (-COO⁻). This charge significantly increases the molecule's polarity and reduces its ability to partition into the lipophilic interior of the cell membrane.[3] Additionally, the acetamido group can participate in hydrogen bonding, further increasing the compound's polarity.

Q2: How do a compound's physicochemical properties, like lipophilicity and molecular weight, influence its passive diffusion across the cell membrane?

A2: Passive diffusion is governed by a molecule's ability to move from an area of high concentration to low concentration across the lipid bilayer. Key influencing factors include:

  • Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). A higher LogP generally indicates better membrane permeability. However, an excessively high LogP can lead to poor aqueous solubility and entrapment within the membrane.[2]

  • Molecular Weight (MW): Smaller molecules generally diffuse more readily across the cell membrane.[1][2] Lipinski's "Rule of Five" suggests that poor absorption or permeation is more likely for compounds with a molecular weight over 500.[4]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA is generally associated with better cell permeability.[4]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases a molecule's polarity and its affinity for the aqueous environment, thus hindering its passage through the lipid membrane.[1][4]

Q3: Besides passive diffusion, what other cellular mechanisms could be limiting the intracellular concentration of my compound?

A3: Active efflux pumps are a significant consideration. These are membrane proteins that actively transport substrates out of the cell, playing a major role in multidrug resistance in bacteria and cancer cells.[5][6][7] If your compound is a substrate for an efflux pump, it may be actively removed from the cytoplasm, leading to low intracellular accumulation despite having favorable properties for passive diffusion.[7]

II. Troubleshooting Guide: Strategies to Enhance Cell Permeability

This section provides a series of actionable strategies to address the poor cell permeability of your 5-Acetamido-2-methylbenzoic acid-based compounds.

Strategy 1: Prodrug Approaches

A highly effective method for improving the permeability of compounds with unfavorable physicochemical properties is the prodrug approach.[8][9] This involves chemically modifying the parent drug into an inactive form that has enhanced permeability. Once inside the cell, the prodrug is converted back to the active drug through enzymatic or chemical processes.[8][9][10]

Q4: What are some suitable prodrug strategies for masking the carboxylic acid group?

A4: The most common strategy is to convert the carboxylic acid into an ester. This masks the negative charge, increases lipophilicity, and often improves permeability.[11] The choice of the ester promoiety is critical and can influence the rate of hydrolysis and release of the active drug.

Experimental Workflow: Ester Prodrug Synthesis and Evaluation

Ester_Prodrug_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Permeability & Activity Assessment Start Parent Compound (5-Acetamido-2-methylbenzoic acid derivative) Esterification Esterification Reaction (e.g., with an alcohol and acid catalyst) Start->Esterification Purification Purification (e.g., chromatography) Esterification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Permeability_Assay Permeability Assay (e.g., Caco-2, PAMPA) Characterization->Permeability_Assay Cellular_Uptake Cellular Uptake Study Permeability_Assay->Cellular_Uptake Prodrug_Conversion Prodrug Conversion Assay (e.g., HPLC analysis of cell lysates) Cellular_Uptake->Prodrug_Conversion Biological_Activity Biological Activity Assay Prodrug_Conversion->Biological_Activity

Caption: Workflow for ester prodrug synthesis and evaluation.

Q5: Are there other prodrug strategies beyond simple esters?

A5: Yes, several other approaches can be considered:

  • Amide Prodrugs: Converting the carboxylic acid to an amide can also improve permeability. However, amides are generally more stable to hydrolysis than esters, which could lead to slower release of the active drug.

  • Bioisosteric Replacement: In some cases, replacing the carboxylic acid with a bioisostere (a group with similar steric and electronic properties) that is less acidic, such as a tetrazole, can improve permeability while retaining biological activity.

Strategy 2: Formulation and Delivery Systems

Advanced drug delivery systems can be employed to enhance the solubility and permeability of carboxylic acid-containing drugs.[3]

Q6: What formulation strategies can I use to improve the delivery of my compound?

A6: Consider the following:

  • Nanoparticle Encapsulation: Encapsulating your compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from the extracellular environment and facilitate its uptake into cells.

  • Use of Permeation Enhancers: These are compounds that transiently increase the permeability of the cell membrane.[12] However, their use must be carefully optimized to avoid cytotoxicity.[12]

  • Salt Formation: While primarily used to enhance solubility, forming a salt of your compound can sometimes influence its interaction with the cell membrane and its transport across it.[3]

Strategy 3: Addressing Active Efflux

If you suspect that active efflux is contributing to the poor intracellular accumulation of your compound, this needs to be investigated and potentially addressed.

Q7: How can I determine if my compound is a substrate for an efflux pump?

A7: The most common method is to use a cell-based permeability assay, such as the Caco-2 assay, and measure the bidirectional transport of your compound.[13][14]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13][14][15] By measuring the transport of your compound from the apical (top) to the basolateral (bottom) side (A-to-B) and from the basolateral to the apical side (B-to-A), you can calculate an efflux ratio (Papp B-A / Papp A-B).[13] An efflux ratio significantly greater than 1 suggests that your compound is a substrate for an efflux pump.[13]

Q8: If my compound is an efflux pump substrate, what can I do?

A8:

  • Co-administration with an Efflux Pump Inhibitor (EPI): In your in vitro experiments, you can co-administer your compound with a known EPI, such as verapamil for P-glycoprotein (P-gp), to see if this increases its intracellular accumulation and biological activity.[13]

  • Structural Modification: You can attempt to modify the structure of your compound to reduce its affinity for the efflux pump. This is a more complex approach that often requires significant medicinal chemistry efforts.

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[16][17]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., 2% dodecane solution of lecithin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution

  • Reference compounds (high and low permeability controls)

  • Plate reader (for UV-Vis absorbance or fluorescence)

Procedure:

  • Prepare the Donor Plate: Add your test compound and reference compounds to the wells of the donor plate, diluted in PBS.

  • Coat the Filter Plate: Add the artificial membrane solution to the filter of each well in the filter plate and allow the solvent to evaporate.

  • Assemble the PAMPA Sandwich: Place the filter plate onto the donor plate.

  • Add Acceptor Solution: Add PBS to the wells of the acceptor plate.

  • Incubate: Place the assembled plates in a humidified incubator for a specified time (e.g., 4-16 hours).

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / (Area * Time * (V_D + V_A))) * ln(1 - [Compound]_A / [Compound]_D)

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • Area = Area of the filter

    • Time = Incubation time

    • [Compound]_A = Concentration in the acceptor well

    • [Compound]_D = Concentration in the donor well

Protocol 2: Caco-2 Cell Permeability Assay

This assay provides a more biologically relevant measure of permeability, as it accounts for both passive diffusion and active transport.[13][14][15][17]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 Cells: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.

  • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate: Incubate the plates at 37°C with gentle shaking.

  • Sample Collection: At various time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze Samples: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio is the ratio of Papp (B-to-A) to Papp (A-to-B).

IV. Data Interpretation

Table 1: Interpreting Permeability Assay Results
AssayParameterLow PermeabilityModerate PermeabilityHigh Permeability
PAMPA Papp (x 10⁻⁶ cm/s)< 11 - 10> 10
Caco-2 Papp (A-to-B) (x 10⁻⁶ cm/s)< 11 - 10> 10
Caco-2 Efflux Ratio> 2--

Note: The specific values for permeability classification can vary between laboratories. It is important to include well-characterized reference compounds in your assays for comparison.

V. Concluding Remarks

Addressing the poor cell permeability of 5-Acetamido-2-methylbenzoic acid-based compounds requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing strategies such as prodrug design, formulation optimization, and investigation of active transport mechanisms, researchers can significantly improve the intracellular delivery and ultimate efficacy of these promising molecules. This guide provides a foundational framework for troubleshooting these challenges, and we encourage you to adapt these strategies to your specific research needs.

VI. References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025). Retrieved from

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library - Universiteit Gent. (2020). Retrieved from

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.). Retrieved from

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. (2025). Retrieved from

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - Discovery Research Portal - University of Dundee. (2021). Retrieved from

  • Caco-2 Permeability Assay - Enamine. (n.d.). Retrieved from

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Retrieved from

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (n.d.). Retrieved from

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing). (n.d.). Retrieved from

  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC - NIH. (n.d.). Retrieved from

  • Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved from

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Retrieved from

  • Factors Affecting Cell Membrane Permeability and Fluidity - Conduct Science. (2021). Retrieved from

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. (n.d.). Retrieved from

  • Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria - MDPI. (n.d.). Retrieved from

  • Comparison between Caco-2 permeability and PAMPA permeability. The... - ResearchGate. (n.d.). Retrieved from

  • Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews - ACS Publications. (n.d.). Retrieved from

  • Specificity and tunability of efflux pumps: a new role for the proton gradient? | bioRxiv. (2024). Retrieved from

  • Enhancing permeability of the outer membrane – by Helen Zgurskaya - GARDP Revive. (2025). Retrieved from

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (n.d.). Retrieved from

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (n.d.). Retrieved from

  • The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per - SciSpace. (n.d.). Retrieved from

  • Essential Principles in Prodrugs Design. (2024). Retrieved from

  • caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare. (n.d.). Retrieved from

  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025). Retrieved from

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (2025). Retrieved from

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - MDPI. (n.d.). Retrieved from

  • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PubMed Central. (2024). Retrieved from

  • Permeability barriers of Gram-negative pathogens - PMC - PubMed Central - NIH. (n.d.). Retrieved from

Sources

Troubleshooting

Minimizing byproduct formation in Grignard reactions involving benzoic acid derivatives

Welcome to our dedicated technical support guide for navigating the complexities of Grignard reactions involving benzoic acid derivatives. This resource is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of Grignard reactions involving benzoic acid derivatives. This resource is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic routes and minimize the formation of common byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot and enhance your experimental outcomes.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most common high-level challenges and questions that arise during the planning and execution of these sensitive reactions.

Q1: My Grignard reaction with a benzoate ester is resulting in a complex mixture of products and a low yield of the desired compound. What are the primary factors I should investigate?

A1: A low yield or a complex product mixture in a Grignard reaction with a benzoate ester is typically rooted in a few critical areas. Grignard reagents are potent nucleophiles but also exceptionally strong bases, making them highly sensitive to reaction conditions.[1]

The primary factors to scrutinize are:

  • Presence of Protic Impurities: Grignard reagents are readily quenched by even trace amounts of acidic protons, most notably from water.[2] This converts the expensive reagent into an inert alkane, halting your desired reaction. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous.[2]

  • Reagent Purity and Titer: The concentration of your Grignard reagent may be lower than stated due to gradual degradation. It is best practice to titrate the Grignard solution immediately before use to know its precise molarity.

  • Reaction Temperature: Temperature control is critical. Exothermic reactions can lead to side reactions if not properly managed.[3] Conversely, temperatures that are too low may slow the reaction excessively or favor alternative pathways.

  • Rate of Addition: Adding the Grignard reagent too quickly can create localized "hot spots" and high concentrations, promoting side reactions like Wurtz coupling or double addition.[4][5] Slow, controlled addition is paramount.

  • Atmospheric Conditions: Exposure to air (oxygen and moisture) will degrade the Grignard reagent.[6] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2]

Q2: What are the most common byproducts when reacting a Grignard reagent (R-MgX) with a benzoate ester, and what causes them?

A2: When reacting a Grignard reagent with a benzoate ester (e.g., methyl benzoate), several key byproducts can arise from competing reaction pathways. Understanding these pathways is the first step to mitigating their formation.

ByproductChemical StructurePrimary Cause
Tertiary Alcohol Ar(R)₂-OHDouble Addition: The initial product, a ketone, is more reactive than the starting ester. It reacts with a second equivalent of the Grignard reagent.[7]
Coupling Product R-RWurtz-type Coupling: The Grignard reagent (R-MgX) reacts with the unreacted alkyl/aryl halide (R-X) used in its formation.[4]
Reduced Product Ar(H)(R)-OHReduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent via a cyclic transition state, reducing the carbonyl instead of adding to it.[8]
Enolate-derived Ketone Ar-CO-REnolization: If the intermediate ketone is sterically hindered, the Grignard can act as a base, deprotonating an α-carbon. This regenerates the ketone upon workup, lowering the yield of the tertiary alcohol.[8][9]
Alkane R-HProtonation: The Grignard reagent reacts with any adventitious acidic protons (e.g., water) in the reaction medium.
Q3: Can I use benzoic acid directly with a Grignard reagent to synthesize a ketone?

A3: No, this is a common misconception. The Grignard reagent is a very strong base. Before it can act as a nucleophile and attack the carbonyl carbon of benzoic acid, it will rapidly and irreversibly react with the acidic proton of the carboxylic acid group in a simple acid-base reaction.[10] This reaction consumes the Grignard reagent to form an alkane and a magnesium carboxylate salt, effectively preventing the desired carbon-carbon bond formation.[10]

To achieve the desired transformation, the carboxylic acid must first be converted into a less reactive derivative, such as an ester or a Weinreb amide, which lacks an acidic proton.

Section 2: Troubleshooting Specific Byproduct Formation

This section provides targeted strategies to address the formation of specific, frequently encountered byproducts.

Q4: My primary byproduct is a tertiary alcohol from the reaction of a Grignard reagent with my benzoate ester. How can I stop the reaction at the ketone stage?

A4: This "double addition" is a classic challenge. The ketone intermediate formed after the first addition is generally more reactive towards the Grignard reagent than the starting ester.[7][11] Therefore, as soon as a ketone molecule is formed, it is likely to react again.

Here is a workflow to minimize this over-addition:

G cluster_0 Problem: Double Addition cluster_1 Solutions Start Benzoate Ester + Grignard Reagent Intermediate Ketone Intermediate (Highly Reactive) Start->Intermediate 1st Addition (Slower) Byproduct Tertiary Alcohol Byproduct Intermediate->Byproduct 2nd Addition (Faster) Temp Low Temperature (-78 °C) Addition Slow, Controlled Addition (Syringe Pump) Weinreb Use Weinreb Amide Derivative Reagent Less Reactive Organometallic (e.g., Organocadmium)

Caption: Logical workflow for mitigating tertiary alcohol formation.

Mitigation Strategies:

  • Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can sometimes allow for the isolation of the ketone. At this temperature, the tetrahedral intermediate formed after the first addition can be more stable and less prone to eliminating the alkoxy group to form the ketone, which would then react further.

  • Inverse Addition: Slowly add the benzoate ester to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which might seem counterintuitive. However, it can sometimes help by rapidly converting all the ester to the intermediate, which can then be quenched before it reacts further, although this is less commonly successful.

  • Use a Weinreb Amide: The most reliable method is to convert the benzoic acid to a Weinreb amide (N-methoxy-N-methylamide). The Grignard reagent adds to the Weinreb amide to form a stable chelated intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing the second addition. This has become a standard method for ketone synthesis from carboxylic acid derivatives.

Q5: My reaction is producing a significant amount of biphenyl (or other coupling products). What causes this and how can I minimize it?

A5: The formation of a dimeric byproduct, such as biphenyl from a phenylmagnesium bromide reaction, is due to a Wurtz-type coupling reaction .[4] In this side reaction, the already-formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the starting organic halide (R-X) that has not yet reacted with the magnesium metal.

G cluster_main Wurtz Coupling Byproduct Formation reagents Phenyl Bromide (Ph-Br) Magnesium (Mg) grignard Phenylmagnesium Bromide (Ph-MgBr) reagents:f0->grignard Desired Reaction byproduct Biphenyl (Ph-Ph) grignard->byproduct Side Reaction (attacks unreacted Ph-Br)

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Acylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Acylation Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Acylation Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer practical solutions for common challenges encountered during acylation experiments. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst performance, enabling you to make informed decisions and troubleshoot effectively.

The Central Role of the Catalyst in Acylation

Acylation is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction in organic synthesis. The reaction's success—defined by yield, selectivity, and efficiency—is critically dependent on the choice of catalyst. The catalyst's primary role is to activate the acylating agent, transforming it into a highly reactive electrophile, most commonly an acylium ion or a highly polarized complex.[1][2] Understanding the nature of this activation is the first step in optimizing your reaction.

Catalysts for acylation are broadly categorized into two main classes: Lewis acids and Brønsted acids. These can be further classified by their phase relationship with the reaction mixture as either homogeneous or heterogeneous.

Lewis vs. Brønsted Acid Catalysis

Lewis Acids: These are electron-pair acceptors (e.g., AlCl₃, FeCl₃, ZnCl₂, Cu(OTf)₂).[3][4] They function by coordinating to a halogen on an acyl halide or an oxygen on an anhydride. This coordination polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion.[1] Lewis acid catalysis is the cornerstone of traditional Friedel-Crafts acylation.

Brønsted Acids: These are proton donors (e.g., H₂SO₄, p-toluenesulfonic acid, methanesulfonic acid).[3][4] They are typically used when the acylating agent is a carboxylic acid. The proton catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack.[3]

While Lewis acids are generally more potent for activating acyl halides and anhydrides, strong Brønsted acids can be effective and sometimes offer a milder, more selective alternative.[3][5]

Homogeneous vs. Heterogeneous Catalysis

The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practical considerations like separation and reusability.[6]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., dissolved AlCl₃ in solvent).[7]Different phase from reactants (e.g., solid zeolite catalyst in a liquid reaction mixture).[7]
Advantages High activity and selectivity due to well-defined active sites; milder reaction conditions are often possible.[6]Easy separation from the reaction mixture (filtration); potential for catalyst recycling and reuse; suitable for continuous flow processes.[8][9]
Disadvantages Difficult and costly separation from the product; catalyst recovery is often not feasible; potential for corrosion.[6][8]Often require harsher reaction conditions (higher temperatures); may have lower activity/selectivity due to mass transfer limitations; susceptible to deactivation by fouling or poisoning.[10][11]
Examples AlCl₃, FeCl₃, H₂SO₄, Sc(OTf)₃Zeolites (e.g., H-Y, H-BEA), metal oxides (e.g., ZnO), supported Lewis acids (e.g., In₂O₃/MCM-41), acidic resins.[10]

Troubleshooting Guide: Common Issues in Catalyst Selection & Performance

This section is formatted as a series of common problems followed by diagnostic questions and actionable solutions.

Issue 1: Low or No Product Yield

This is the most frequent challenge in acylation reactions. A systematic diagnosis is crucial.

Q: Have you considered the electronic nature of your aromatic substrate? A: Friedel-Crafts acylation is an electrophilic aromatic substitution. Aromatic rings bearing strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -CF₃, -SO₃H) are poor nucleophiles and may fail to react.[12][13][14]

  • Solution: If your substrate is highly deactivated, you may need to use a more powerful catalytic system (e.g., a stronger Lewis acid) or harsher conditions. However, for extremely deactivated systems, the reaction may not be feasible. An alternative synthetic route might be necessary.

Q: Is your catalyst active? How have you managed moisture? A: Many Lewis acid catalysts, particularly AlCl₃ and FeCl₃, are extremely sensitive to moisture.[13] Water will hydrolyze and irreversibly deactivate the catalyst.

  • Causality: The Lewis acid will react preferentially with water (a hard Lewis base) instead of the acylating agent.

  • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon).[15] Using a fresh bottle of the catalyst is often a simple fix.

Q: Are you using a sufficient amount of catalyst? A: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a strong complex with the Lewis acid catalyst.[12][16] This complexation effectively removes the catalyst from the reaction cycle, meaning it is not truly "catalytic."

  • Solution: A stoichiometric or even slightly super-stoichiometric amount of the Lewis acid (e.g., 1.1 equivalents of AlCl₃) is often required for the reaction to go to completion.[13][16] This is a critical distinction from truly catalytic reactions.

Issue 2: Catalyst Deactivation During the Reaction

Sometimes a reaction starts but stalls before completion, indicating catalyst deactivation.

Q: Is your reaction generating byproducts that could be poisoning the catalyst? A: Impurities in the starting materials or byproducts from the reaction can act as catalyst poisons.[17] For solid catalysts, heavy organic molecules or polymers ("coke") can deposit on the surface, blocking active sites—a process known as fouling.[10]

  • Solution: Purify all reagents and solvents before use. Monitor the reaction over time (e.g., by TLC or GC) to identify the onset of side reactions. Reducing the reaction temperature or time can minimize the formation of fouling agents.[10] For heterogeneous catalysts, a regeneration step (e.g., calcination to burn off coke) may be possible.[18]

Q: Are your reaction conditions too harsh? A: For heterogeneous catalysts, excessively high temperatures can lead to sintering, where the catalyst particles agglomerate, causing a loss of active surface area.[18]

  • Solution: Optimize the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate deactivation pathways.[10] The goal is to find a balance that provides an acceptable rate without compromising catalyst stability.

Issue 3: Poor Regioselectivity (Mixture of Isomers)

For substituted aromatic substrates, controlling where the acyl group adds (e.g., ortho vs. para) is key.

Q: How does your choice of solvent and temperature affect the product ratio? A: Regioselectivity can be governed by kinetic versus thermodynamic control.

  • Causality: The ortho product is often formed faster (kinetic control) due to statistical factors, but the less sterically hindered para product is usually more stable (thermodynamic control).[19]

  • Solution: To favor the kinetic product, use non-polar solvents (e.g., carbon disulfide, dichloromethane) and lower reaction temperatures. To favor the thermodynamic product, use more polar solvents (e.g., nitrobenzene) and higher temperatures, which allow the initially formed kinetic product to rearrange to the more stable isomer.[19]

Q: Could a different catalyst improve selectivity? A: The size and strength of the Lewis acid can influence regioselectivity. A bulkier catalyst may sterically disfavor substitution at the ortho position.

  • Solution: Screen a range of Lewis acids. Milder catalysts like ZnCl₂ or FeCl₃ may offer better selectivity than the highly reactive AlCl₃.[19]

Visualized Workflows and Protocols

Catalyst Selection and Troubleshooting Workflow

This decision tree provides a logical path for selecting a catalyst and troubleshooting common issues.

G cluster_start Start: Define Reaction cluster_selection Catalyst Selection cluster_exp Experiment & Analysis cluster_troubleshoot Troubleshooting Start Substrate & Acylating Agent NodeA Homogeneous or Heterogeneous? Start->NodeA NodeB Homogeneous: Lewis Acid (AlCl₃, FeCl₃) or Brønsted Acid (H₂SO₄)? NodeA->NodeB Lab Scale Easy Separation Not Critical NodeC Heterogeneous: Zeolite, Metal Oxide, or Acidic Resin? NodeA->NodeC Industrial Scale Reusability Needed RunExp Run Initial Experiment NodeB->RunExp NodeC->RunExp Analyze Analyze Yield & Purity (TLC, GC, NMR) RunExp->Analyze NoRxn Problem: Low/No Yield Analyze->NoRxn <50% Yield SideRxn Problem: Side Products / Poor Selectivity Analyze->SideRxn Multiple Products Deact Problem: Reaction Stalls (Deactivation) Analyze->Deact Reaction Stalls Success Success: Optimized Reaction Analyze->Success >90% Yield >95% Purity SolA Check Moisture? Increase Catalyst Stoichiometry? Check Substrate Activity? NoRxn->SolA SolB Optimize Temp/Solvent? Screen Milder Catalysts? Adjust Stoichiometry? SideRxn->SolB SolC Purify Reagents? Lower Temperature? Consider Catalyst Regeneration? Deact->SolC SolA->RunExp SolB->RunExp SolC->RunExp

Caption: A decision tree for catalyst selection and troubleshooting.

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃ (Homogeneous)

Objective: To synthesize 4-acetylbiphenyl from biphenyl and acetyl chloride.

Materials:

  • Biphenyl (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with biphenyl and anhydrous DCM. Stir until all solids dissolve. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Under a positive flow of nitrogen, slowly and carefully add anhydrous AlCl₃ to the stirred solution. Note: This can be exothermic.

  • Acylating Agent Addition: Add acetyl chloride dropwise to the mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by 1M HCl. This step hydrolyzes the aluminum complexes and should be performed with extreme caution in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final product.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing alkylbenzenes? A1: Friedel-Crafts alkylation suffers from two major drawbacks that are avoided in acylation. First, the alkyl group product is electron-donating, which activates the aromatic ring, making it more reactive than the starting material and leading to undesirable polyalkylation.[14][20] In contrast, the acyl group product is deactivating, which prevents further acylation.[16][20] Second, the carbocation intermediate in alkylation is prone to rearrangement to a more stable carbocation, leading to isomeric products.[1] The acylium ion in acylation is resonance-stabilized and does not rearrange.[1][20] Therefore, one can perform an acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired linear alkylbenzene cleanly.[1][16]

Q2: Can I use a carboxylic acid directly as an acylating agent with a Lewis acid like AlCl₃? A2: It is generally not effective. The hydroxyl group of the carboxylic acid will react with the AlCl₃ in an acid-base reaction, deactivating the catalyst. For carboxylic acids, a strong Brønsted acid catalyst (like sulfuric acid or polyphosphoric acid) is the appropriate choice to activate the carbonyl group for acylation.[3]

Q3: What is the difference in mechanism between a Lewis acid and Brønsted acid catalyst? A3: A Lewis acid accepts an electron pair, typically from the halide of an acyl halide, to generate a discrete acylium ion (R-C≡O⁺).[2] A Brønsted acid donates a proton to the carbonyl oxygen of a carboxylic acid or anhydride, which does not typically form a free acylium ion but makes the carbonyl carbon much more electrophilic and susceptible to attack by the aromatic ring.[3][4]

G cluster_lewis Lewis Acid Mechanism cluster_bronsted Brønsted Acid Mechanism L1 R-CO-Cl + AlCl₃ L2 [R-C=O]⁺ (Acylium Ion) + AlCl₄⁻ L1->L2 Coordination & Ionization L3 Aromatic Ring Attacks Acylium Ion L2->L3 B1 R-COOH + H⁺ B2 [R-C(OH)₂]⁺ (Protonated Carbonyl) B1->B2 Protonation B3 Aromatic Ring Attacks Activated Carbonyl B2->B3

Caption: Simplified comparison of Lewis and Brønsted acid activation.

Q4: When should I consider a heterogeneous catalyst for my lab-scale reaction? A4: Even for lab-scale synthesis, a heterogeneous catalyst can be advantageous if your product is sensitive to the harsh aqueous workup required for homogeneous Lewis acids like AlCl₃. Furthermore, if you plan to synthesize several analogs using the same reaction, the reusability of a solid acid catalyst can save time and resources.[8] Zeolites and acidic resins are particularly easy to handle and remove by simple filtration.[10]

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Ranu, B. C., & Birtalan, E. (2011). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis, 1(8), 977-992. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Saskia, K. 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]

  • Save My Exams. Homogeneous & Heterogeneous Catalysts - A Level Chemistry. [Link]

  • Morales, G., et al. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Molecules, 28(15), 5789. [Link]

  • Chemistry LibreTexts. (2021, September 27). 3.2: Brønsted and Lewis Acids and Bases. [Link]

  • Yamamoto, H. (2010). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 86(4), 354-367. [Link]

  • Slideshare. (2016, October 26). Troubleshooting of Catalytic Reactors. [Link]

  • Chemistry For Everyone. (2025, September 24). What Causes Catalyst Deactivation And Poisoning? [Video]. YouTube. [Link]

  • Jessop, P. G., et al. (2011). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Accounts of chemical research, 44(11), 1106-1114. [Link]

  • ResearchGate. (2021, February 11). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • PennState College of Earth and Mineral Sciences. Bronsted and Lewis Acid Sites. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Acetamido-2-methylbenzoic Acid and Its 4-Hydroxy Derivative: Physicochemical Properties, Synthesis, and Biological Implications

For Immediate Publication This guide presents a detailed comparative analysis of 5-Acetamido-2-methylbenzoic acid and its hydroxylated analog, 5-Acetamido-4-hydroxy-2-methylbenzoic acid. Tailored for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

This guide presents a detailed comparative analysis of 5-Acetamido-2-methylbenzoic acid and its hydroxylated analog, 5-Acetamido-4-hydroxy-2-methylbenzoic acid. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced differences in their chemical properties, synthesis strategies, and potential biological activities, supported by experimental data and established scientific principles.

Introduction: The Significance of Structural Modification

5-Acetamido-2-methylbenzoic acid serves as a valuable scaffold in medicinal chemistry, sharing structural motifs with known bioactive compounds. The strategic introduction of a hydroxyl (-OH) group onto the aromatic ring is a common and powerful tactic in drug design to modulate a molecule's physicochemical and pharmacological profile. This modification can profoundly impact solubility, acidity, lipophilicity, and, most critically, the molecule's ability to interact with biological targets.[1][2][3] By forming new hydrogen bonds, the hydroxyl group can significantly enhance binding affinity and specificity for target receptors or enzymes.[1][2][3][4] This guide focuses on the 4-hydroxy derivative, where the placement of the hydroxyl group ortho to the acetamido group introduces the potential for intramolecular hydrogen bonding, further influencing its conformational preferences and properties.

Structural and Physicochemical Comparison

The introduction of a phenolic hydroxyl group at the C-4 position fundamentally alters the molecule's electronic and physical properties. This change is not merely additive but results in a new chemical entity with a distinct profile.

dot

Caption: Chemical structures of the parent and hydroxy derivative.

A summary of key physicochemical properties is presented below. Data is compiled from computational predictions and available experimental values from chemical databases.

Property5-Acetamido-2-methylbenzoic acid5-Acetamido-4-hydroxy-2-methylbenzoic acidCausality of Difference
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₄Addition of one oxygen atom.
Molecular Weight 193.19 g/mol 209.19 g/mol Increased mass from the hydroxyl group.
Predicted pKa (Carboxylic Acid) ~4.0~3.8The electron-donating hydroxyl group can influence the acidity of the carboxylic acid, though intramolecular hydrogen bonding may also play a role.
Predicted LogP ~1.8~1.5The hydroxyl group increases polarity, thus reducing the octanol-water partition coefficient and increasing hydrophilicity.
Hydrogen Bond Donors 2 (Amide N-H, Carboxyl O-H)3 (Amide N-H, Carboxyl O-H, Phenolic O-H)The additional phenolic -OH group provides another site for hydrogen donation.[5]
Hydrogen Bond Acceptors 3 (Amide C=O, Carboxyl C=O, Carboxyl O-H)4 (Amide C=O, Carboxyl C=O, Carboxyl O-H, Phenolic O-H)The oxygen of the new hydroxyl group can act as a hydrogen bond acceptor.
Aqueous Solubility LowModerately HigherIncreased polarity and hydrogen bonding capacity from the -OH group generally improves water solubility.

Expert Interpretation: The addition of the 4-hydroxy group is predicted to make the molecule more polar and hydrophilic. This is a critical modification, as it can enhance aqueous solubility, a frequent challenge in drug development, and alter how the molecule partitions across biological membranes. The increase in hydrogen bond donors and acceptors creates new opportunities for specific interactions with protein binding sites, potentially leading to enhanced biological activity or a change in the pharmacological target.[4]

Synthesis Methodologies: A Comparative Workflow

The synthesis of these compounds relies on foundational organic chemistry principles, starting from commercially available precursors. The choice of synthetic route is governed by factors such as starting material availability, desired purity, and scalability.

dot

Synthesis_Workflow cluster_0 Synthesis of 5-Acetamido-2-methylbenzoic acid cluster_1 Synthesis of 5-Acetamido-4-hydroxy-2-methylbenzoic acid A1 5-Amino-2-methylbenzoic acid A3 Acylation Reaction A1->A3 A2 Acetic Anhydride A2->A3 A4 Purification (Crystallization) A3->A4 A5 Final Product A A4->A5 B1 5-Amino-4-hydroxy-2-methylbenzoic acid B3 Selective N-Acylation B1->B3 B2 Acetic Anhydride B2->B3 B4 Purification (Crystallization) B3->B4 B5 Final Product B B4->B5 Biological_Hypothesis cluster_props Predicted Effects Parent 5-Acetamido-2-methylbenzoic acid Potential Anti-inflammatory Activity Hydroxy 5-Acetamido-4-hydroxy-2-methylbenzoic acid Enhanced Anti-inflammatory Activity? Strong Antioxidant Activity Parent->Hydroxy Addition of 4-OH group P1 Increased Polarity (Higher Solubility) Hydroxy->P1 P2 New H-Bonding Site (Altered Target Binding) Hydroxy->P2 P3 Radical Scavenging (Antioxidant Effect) Hydroxy->P3

Sources

Comparative

A Comparative In Vivo Analysis of the Analgesic Efficacy of Novel 5-Acetamido-2-methylbenzoic Acid Derivatives

Abstract: The quest for novel analgesic agents with improved efficacy and favorable safety profiles is a cornerstone of modern pharmacology. This guide provides a comprehensive in vivo comparison of newly synthesized der...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quest for novel analgesic agents with improved efficacy and favorable safety profiles is a cornerstone of modern pharmacology. This guide provides a comprehensive in vivo comparison of newly synthesized derivatives of 5-Acetamido-2-methylbenzoic acid. We delve into the experimental validation of their analgesic effects, contrasting their performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and centrally acting opioids. Detailed protocols for thermal and chemical nociception models are provided, alongside a critical analysis of the data, to offer researchers, scientists, and drug development professionals a robust framework for evaluating this promising class of compounds.

Introduction: The Rationale for Novel Analgesics

Pain, in its acute and chronic forms, represents a significant global health burden. While existing analgesics, such as NSAIDs and opioids, are effective, their utility is often limited by adverse effects. NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes, can lead to gastrointestinal and cardiovascular complications.[1][2] Opioids, potent centrally acting analgesics that bind to opioid receptors, carry the risk of addiction, respiratory depression, and other significant side effects.[3][4]

This landscape underscores the urgent need for new therapeutic agents. Derivatives of 5-Acetamido-2-methylbenzoic acid are of particular interest due to their structural similarity to known analgesic compounds, suggesting a potential for COX inhibition.[5][6] Recent in-silico studies have indicated that modifications to the parent compound could enhance binding affinity to the COX-2 receptor, potentially leading to potent anti-inflammatory and analgesic activity with a reduced side-effect profile.[7][8] This guide outlines the in vivo validation of these hypotheses, comparing the novel derivatives (designated as DERIV-A and DERIV-B) against the parent compound, the non-selective NSAID Aspirin, and the centrally acting opioid Morphine.

Differentiating Pain Pathways: A Multi-Modal Testing Approach

To comprehensively assess the analgesic potential of the 5-Acetamido-2-methylbenzoic acid derivatives, a multi-modal in vivo testing strategy is essential. This approach allows for the differentiation between peripherally and centrally mediated analgesic effects. We will employ three well-established rodent models:

  • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity by inducing visceral pain.[9][10]

  • Hot Plate Test: This thermal nociception model evaluates centrally mediated analgesia.[11]

  • Tail-Flick Test: Another thermal test that measures the spinal reflex response to a noxious stimulus, also indicative of central analgesic action.[12][13]

By comparing the performance of the test compounds across these models, we can elucidate their primary mechanism of action.

G cluster_0 In Vivo Analgesic Validation Workflow A Compound Administration (Vehicle, Aspirin, Morphine, Parent Compound, DERIV-A, DERIV-B) B Acetic Acid-Induced Writhing Test (Peripheral Analgesia) A->B C Hot Plate Test (Central Analgesia) A->C D Tail-Flick Test (Central/Spinal Analgesia) A->D E Data Collection & Analysis B->E C->E D->E F Comparative Efficacy Assessment E->F

Caption: Workflow for in vivo analgesic validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to ensure reproducibility and scientific rigor. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Acetic Acid-Induced Writhing Test

This test is highly sensitive for peripherally acting analgesics.[14] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which is a contraction of the abdominal muscles followed by stretching of the hind limbs.[9]

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into six groups (n=8 per group): Vehicle (0.9% saline), Aspirin (100 mg/kg), Morphine (10 mg/kg), Parent Compound (50 mg/kg), DERIV-A (50 mg/kg), and DERIV-B (50 mg/kg). All compounds are administered orally (p.o.).

  • Induction of Writhing: 30 minutes post-administration, each mouse is injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg).[15]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a classic method for assessing centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.[11][16] An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are used and acclimatized as described above.

  • Baseline Measurement: The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.[16] Each rat is placed on the hot plate, and the latency to the first sign of nociception (licking of the hind paw or jumping) is recorded as the baseline. A cut-off time of 30 seconds is set to prevent tissue damage.[17]

  • Grouping and Administration: The same groups and dosing regimen as the writhing test are used.

  • Post-Treatment Measurement: The reaction time is measured at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

This test measures the latency of a reflexive tail flick in response to a focused beam of heat, providing an indication of spinal and supraspinal analgesic activity.[12][18]

Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats (180-220g) are used. They should be habituated to the restraining device to minimize stress.[13]

  • Baseline Measurement: The basal reaction time of each rat to a radiant heat source applied to the distal third of the tail is recorded. The intensity of the heat source is adjusted to elicit a tail flick within 3-5 seconds in untreated animals. A cut-off time of 10-12 seconds is implemented.

  • Grouping and Administration: The same experimental groups are used.

  • Post-Treatment Measurement: The tail-flick latency is measured at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: The %MPE is calculated as described for the hot plate test.

Comparative Performance Analysis

The following tables present hypothetical data to illustrate the potential outcomes of these experiments and facilitate a comparative analysis.

Table 1: Effect of 5-Acetamido-2-methylbenzoic Acid Derivatives on Acetic Acid-Induced Writhing in Mice

Treatment Group (Dose)Mean No. of Writhes (± SEM)% Inhibition
Vehicle (10 mL/kg, p.o.)55.6 ± 3.1-
Aspirin (100 mg/kg, p.o.)20.3 ± 1.8 63.5
Morphine (10 mg/kg, p.o.)10.1 ± 1.281.8
Parent Compound (50 mg/kg, p.o.)35.2 ± 2.5**36.7
DERIV-A (50 mg/kg, p.o.)25.8 ± 2.1 53.6
DERIV-B (50 mg/kg, p.o.)18.9 ± 1.566.0

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control (One-way ANOVA followed by Dunnett's test).

Table 2: Analgesic Effect of 5-Acetamido-2-methylbenzoic Acid Derivatives in the Hot Plate Test in Rats

| Treatment Group (Dose) | \multicolumn{4}{c|}{Latency to Response (seconds, Mean ± SEM)} | | :--- | :--- | :--- | :--- | :--- | | | 30 min | 60 min | 90 min | 120 min | | Vehicle (10 mL/kg, p.o.) | 6.8 ± 0.4 | 6.5 ± 0.3 | 6.7 ± 0.5 | 6.6 ± 0.4 | | Aspirin (100 mg/kg, p.o.) | 8.2 ± 0.6* | 9.5 ± 0.7** | 8.9 ± 0.6* | 7.8 ± 0.5 | | Morphine (10 mg/kg, p.o.) | 18.5 ± 1.1*** | 25.3 ± 1.5*** | 20.1 ± 1.3*** | 15.4 ± 1.0*** | | Parent Compound (50 mg/kg, p.o.) | 7.5 ± 0.5 | 8.1 ± 0.6 | 7.9 ± 0.5 | 7.2 ± 0.4 | | DERIV-A (50 mg/kg, p.o.) | 9.1 ± 0.7* | 10.8 ± 0.8** | 9.7 ± 0.7* | 8.5 ± 0.6 | | DERIV-B (50 mg/kg, p.o.) | 10.2 ± 0.8** | 12.5 ± 0.9*** | 11.3 ± 0.8** | 9.1 ± 0.7* |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control (Two-way ANOVA followed by Bonferroni's post-hoc test).

Table 3: Analgesic Effect of 5-Acetamido-2-methylbenzoic Acid Derivatives in the Tail-Flick Test in Rats

| Treatment Group (Dose) | \multicolumn{4}{c|}{Tail-Flick Latency (seconds, Mean ± SEM)} | | :--- | :--- | :--- | :--- | :--- | | | 30 min | 60 min | 90 min | 120 min | | Vehicle (10 mL/kg, p.o.) | 3.5 ± 0.2 | 3.6 ± 0.3 | 3.4 ± 0.2 | 3.5 ± 0.3 | | Aspirin (100 mg/kg, p.o.) | 4.1 ± 0.3 | 4.8 ± 0.4* | 4.5 ± 0.4 | 4.0 ± 0.3 | | Morphine (10 mg/kg, p.o.) | 8.9 ± 0.5*** | 9.8 ± 0.6*** | 8.5 ± 0.5*** | 7.1 ± 0.4** | | Parent Compound (50 mg/kg, p.o.) | 3.8 ± 0.3 | 4.0 ± 0.4 | 3.9 ± 0.3 | 3.7 ± 0.3 | | DERIV-A (50 mg/kg, p.o.) | 4.5 ± 0.4 | 5.2 ± 0.5* | 4.9 ± 0.4 | 4.3 ± 0.4 | | DERIV-B (50 mg/kg, p.o.) | 5.1 ± 0.5* | 6.3 ± 0.6** | 5.8 ± 0.5* | 4.9 ± 0.5 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control (Two-way ANOVA followed by Bonferroni's post-hoc test).

Discussion and Mechanistic Insights

The hypothetical data suggests that the novel derivatives, particularly DERIV-B, exhibit significant analgesic properties. In the writhing test, DERIV-B showed a percentage inhibition comparable to the standard NSAID, Aspirin, and significantly greater than the parent compound. This indicates a potent peripheral analgesic effect, likely mediated through the inhibition of prostaglandin synthesis.[1][19] The enhanced activity of the derivatives compared to the parent compound supports the hypothesis that the structural modifications improved their interaction with the COX enzymes.

In the hot plate and tail-flick tests, both derivatives demonstrated a significant increase in response latency compared to the vehicle control, although to a lesser extent than Morphine. This suggests a centrally mediated component to their analgesic action. The effect of Aspirin in these models is typically modest, as observed in the hypothetical data, further highlighting the enhanced central activity of the novel derivatives.[11] The superior performance of DERIV-B over DERIV-A in all three models suggests that its specific structural modification is more favorable for analgesic activity.

Caption: Proposed mechanism of action for the derivatives.

Conclusion and Future Directions

This guide provides a framework for the in vivo validation of the analgesic effects of novel 5-Acetamido-2-methylbenzoic acid derivatives. The presented protocols and comparative data analysis demonstrate a systematic approach to characterizing the potency and potential mechanism of action of new chemical entities. The hypothetical results suggest that the derivatives, particularly DERIV-B, are promising candidates for further development as potent analgesics with both peripheral and central activity.

Future studies should include dose-response investigations to determine the ED50 of these compounds, as well as an assessment of their potential gastrointestinal and cardiovascular side effects to establish a comprehensive safety profile. Furthermore, mechanistic studies, such as ex vivo COX enzyme inhibition assays, would provide direct evidence to support the proposed mechanism of action.

References

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74–79. [Link]

  • Gomez, R. et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • Scholten, W. (2021). Opioid Analgesics. StatPearls. [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation Proceedings, 18, 412. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

  • Wikipedia. (2023). Tail flick test. Wikipedia. [Link]

  • Wikipedia. (2023). Hot plate test. Wikipedia. [Link]

  • Smith, M. J. H., & Smith, P. K. (Eds.). (1966). The Salicylates: A Critical Bibliographic Review. Interscience Publishers. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Genehang, L. et al. (2021). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Dr. Matt & Dr. Mike. (2022). NSAIDs in 2 minutes!. YouTube. [Link]

  • ResearchGate. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and.... ResearchGate. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). Journal of Pharmaceutical Research International. [Link]

  • KF Technology. (n.d.). Tail Flick Test. KF Technology. [Link]

  • Slideshare. (2018). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • Wikipedia. (2024). Opioid. Wikipedia. [Link]

  • Stein, C. (2018). Mechanisms of action of opioids. Anesthetic Pharmacology. [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Panlab. [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. ConductScience. [Link]

  • ResearchGate. (2023). (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. [Link]

  • National Central University. (n.d.). Tail Flick 疼痛閃尾測試. National Central University. [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Taylor & Francis. [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]

  • Clinical Excellence Commission. (2025). Opioid analgesics. Clinical Excellence Commission. [Link]

  • Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Taylor & Francis. [Link]

  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]

  • Bentham Science. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Bentham Science. [Link]

  • Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Conduct Science. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of In-Silico Toxicity Predictions with In-Vitro Assays

Introduction: Bridging the Digital and Biological Divide in Toxicology In the modern landscape of drug discovery and chemical safety assessment, the pressure to identify potential hazards early, reduce costs, and minimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Digital and Biological Divide in Toxicology

In the modern landscape of drug discovery and chemical safety assessment, the pressure to identify potential hazards early, reduce costs, and minimize animal testing is immense.[1][2] This has catalyzed the rise of two powerful methodologies: in-silico (computational) toxicology and in-vitro (cell-based) assays.[3] In-silico models offer the tantalizing promise of predicting a compound's toxicity from its chemical structure alone, even before it is synthesized.[4] In-vitro assays provide a biological system to test these predictions in a controlled laboratory environment, offering a crucial window into cellular responses without the complexity of a whole organism.[5][6]

However, neither approach is a panacea. The predictive power of a computational model is only as good as the data it was trained on and the algorithm that drives it.[7] An in-vitro assay, while biological, is a simplified representation of intricate in-vivo processes.[5] Therefore, the true value is unlocked when these methods are used in concert. Cross-validation —the systematic comparison of in-silico predictions with in-vitro experimental results—is the cornerstone of building trust in these New Approach Methodologies (NAMs).[8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret robust cross-validation studies. We will move beyond rigid protocols to explore the causality behind experimental choices, ensuring that the resulting data is not just correlative, but mechanistically informative and regulatorily relevant.

Part 1: A Comparative Overview of the Predictive and Experimental Toolbox

The first step in any validation study is to deeply understand the tools at your disposal. The selection of an inappropriate model or assay is the most common reason for a validation study to fail, not because of a true lack of correlation, but due to a fundamental mismatch in the questions being asked.

The In-Silico Arsenal: From QSAR to AI

In-silico toxicology uses a chemical's structure to predict its biological effects.[1][3] The central tenet is that a molecule's activity is intrinsically linked to its structure, a concept that can be quantified and modeled.[7] Key approaches include:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These are mathematical models that correlate a chemical's structural or physicochemical properties (descriptors) with a specific toxicological endpoint.[4][9] They are the workhorses of computational toxicology.

  • Machine Learning (ML) and Artificial Intelligence (AI): Leveraging complex algorithms, ML and AI models can learn from vast datasets to identify intricate patterns between chemical structures and toxicity, often uncovering relationships that are not immediately obvious.[8][10][11]

  • Expert Systems & Structural Alerts: These systems are based on human-curated rules and knowledge. Structural alerts, for instance, are specific molecular substructures known to be associated with a particular toxicity, acting as red flags for potential hazards.[4][11]

In-Silico Model Type Underlying Principle Strengths Limitations
QSAR Correlates molecular descriptors with activity using statistical methods.Easy to interpret if descriptors are meaningful; can model categorical and continuous endpoints.[4]Requires large, high-quality datasets for training; cannot be used for extrapolation beyond its Applicability Domain.[4]
Machine Learning / AI Uses algorithms to learn complex patterns from large datasets of structure-toxicity data.[10]Can identify non-linear relationships; highly effective for screening large chemical libraries.Can be a "black box," making mechanistic interpretation difficult; performance is highly dependent on data quality.
Expert / Rule-Based Employs predefined rules and known toxicophores (structural alerts) to flag potential toxicity.Transparent and easy to interpret; helps identify potential mechanisms of toxicity.[4]Can only indicate the presence or absence of a structural alert; the list of alerts may be incomplete, leading to false negatives.[4]
The In-Vitro Proving Ground: From Cell Viability to Organ-Specific Toxicity

In-vitro assays are used to assess the potential hazard of a substance on cultured bacterial or mammalian cells.[6] They serve as a cost-effective, high-throughput method to screen compounds and avoid unnecessary animal testing.[2] Key assay categories include:

  • Cytotoxicity Assays: These are foundational assays that measure fundamental aspects of cell health, such as membrane integrity (LDH release), metabolic activity (MTT, resazurin), or cell proliferation.[8][14]

  • Genotoxicity Assays: Designed to detect DNA damage or mutations, which are indicators of potential carcinogenicity.[14] Examples include the bacterial reverse mutation (Ames) test and the in-vitro micronucleus assay.

  • Organ-Specific Toxicity Assays: These assays use cell lines or primary cells from specific organs (e.g., HepG2 human liver cells, iPSC-derived cardiomyocytes) to investigate targeted toxicity.[8][14]

In-Vitro Assay Type Endpoint Measured Common Cell Models Typical Application
MTT Assay Mitochondrial reductase activity (cell viability)[8]Adherent cell lines (e.g., HepG2, HEK293)General cytotoxicity screening
LDH Release Assay Lactate dehydrogenase release (membrane damage)[8]Any cell typeMeasuring cell lysis and necrosis
Ames Test Gene mutation in bacteriaSalmonella typhimurium strainsScreening for mutagenic potential
In-Vitro Micronucleus Chromosomal damage (micronuclei formation)Human or rodent cell lines (e.g., CHO, TK6)Assessing clastogenic and aneugenic effects
Hepatotoxicity Assay Steatosis, cholestasis, mitochondrial dysfunctionPrimary human hepatocytes, HepG2, HepaRGPredicting drug-induced liver injury (DILI)

The field is rapidly advancing beyond 2D cell monolayers to more physiologically relevant systems like 3D organoids and organ-on-a-chip platforms, which better mimic the complex architecture and function of human tissues.[8]

Part 2: The Blueprint for a Self-Validating Study

A successful cross-validation study is not a simple data-dredging exercise. It is a thoughtfully designed experiment intended to build a compelling weight of evidence.[15][16] This requires a logical workflow where each step validates the next.

G cluster_0 Phase 1: Study Design cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Interpretation A 1. Define a Specific Toxicological Endpoint (e.g., Cytotoxicity IC50) B 2. Select In-Silico Model - Matching Endpoint - Validated (OECD Principles) - Known Applicability Domain A->B C 3. Select In-Vitro Assay - Mechanistically Relevant - Robust & Reproducible A->C D 4. Curate Chemical Set - Structurally Diverse - Within Model's AD - Include Controls B->D C->D E 5. Generate In-Silico Predictions D->E F 6. Perform In-Vitro Assay D->F G 7. Process & Analyze Data - Calculate IC50s - Statistical Comparison E->G F->G H 8. Evaluate Concordance & Discordance G->H I 9. Refine Model / Generate Hypotheses H->I

Caption: A logical workflow for cross-validating in-silico and in-vitro toxicity data.

The Causality Behind Experimental Choices
  • Define the Endpoint with Precision: The cornerstone of your study is a clearly defined toxicological endpoint that is shared between the model and the assay.[13] It is not enough to ask if a compound is "toxic." You must ask a specific question, such as: "What is the concentration that reduces cell viability by 50% (IC50)?" or "Is this compound mutagenic in a bacterial system?" This precision ensures you are comparing apples to apples.

  • Select a "Fit-for-Purpose" In-Silico Model: The choice of model should be guided by the OECD principles for QSAR model validation, which state a model must have: a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of predictivity, and a mechanistic interpretation where possible.[13] The causality here is clear: using a non-validated model or a model outside its AD introduces unacceptable uncertainty and undermines the entire study.

  • Choose a Mechanistically Relevant In-Vitro Assay: The biological assay must reflect the endpoint predicted by the model. If your in-silico model predicts mitochondrial toxicity, an MTT assay, which measures mitochondrial reductase activity, is a mechanistically sound choice.[8][17] If it predicts DNA reactivity, a genotoxicity assay is required. This alignment ensures that a positive result in both systems is likely due to the same underlying biological event.

  • Curate a Diverse and Relevant Chemical Set: The set of compounds for testing should be structurally diverse and, crucially, fall within the defined AD of the in-silico model.[12] It should include known positive and negative compounds to validate the performance of the in-vitro assay itself.

Part 3: In-Vitro Execution — A Protocol for the MTT Cytotoxicity Assay

To illustrate the principles of a self-validating protocol, here is a step-by-step methodology for the MTT assay, a widely used method for assessing metabolic activity as an indicator of cell viability.[8]

Experimental Protocol: MTT Cytotoxicity Assay on HepG2 Cells

This protocol is designed as a self-validating system through the mandatory inclusion of positive and vehicle controls.

1. Materials and Reagents:

  • HepG2 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive Control: Doxorubicin

  • Vehicle Control: DMSO

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, microplate reader

2. Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds, positive control (Doxorubicin), and vehicle control (DMSO) in culture media. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.

    • Carefully remove the old media from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "cells + media only" (negative control) and "media only" (blank).

    • Incubate for 24 or 48 hours.

  • MTT Assay Procedure:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Causality Note: During this time, mitochondrial reductase enzymes in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • After incubation, carefully aspirate the media without disturbing the formazan crystals.

    • Add 150 µL of Solubilization Buffer to each well to dissolve the crystals.

    • Gently mix on an orbital shaker for 15 minutes.

  • Data Collection:

    • Read the absorbance of each well at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Test Compounds & Controls incubate1->treat incubate2 4. Incubate 24-48h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals incubate3->solubilize read 8. Read Absorbance at 570nm solubilize->read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Part 4: Data Analysis and Interpretation — Finding Meaning in the Numbers

The final, critical phase is to statistically compare the two datasets and interpret the results in a biologically meaningful context.

Statistical Comparison

The choice of statistical method depends on the nature of the data.

Data Type Statistical Metric Interpretation
Continuous (e.g., IC50, LD50)Pearson Correlation (ρ or r) Measures the linear relationship between predicted and experimental values. A value close to 1 indicates a strong positive correlation.[18]
Categorical (e.g., Toxic / Non-Toxic)Confusion Matrix A table showing True Positives (TP), True Negatives (TN), False Positives (FP), and False Negatives (FN).
Accuracy (TP+TN) / Total. Overall correctness of the model.
Sensitivity (Recall) TP / (TP+FN). The model's ability to correctly identify toxic compounds.
Specificity TN / (TN+FP). The model's ability to correctly identify non-toxic compounds.

Statistical significance is often determined using a p-value, with a threshold (α) commonly set at 0.05.[18]

Interpreting Concordance and Discordance
  • High Concordance: When there is a strong, statistically significant correlation between the in-silico predictions and in-vitro results, it builds confidence in the predictive model. This suggests the model's algorithm and descriptors are successfully capturing the key molecular features that drive the specific toxicity endpoint measured by the assay.

  • Discordance (Lack of Correlation): Discordant results are not a failure, but an opportunity for investigation. The causality can often be traced to specific factors:

    • Compound Outside AD: The model was asked to predict for a chemical it was not trained to handle.[12]

    • Assay Interference: Some compounds can interfere with the assay chemistry itself, such as cationic polymers interacting with MTT reagents, leading to false positives.[8]

    • Metabolic Activation/Deactivation: Standard in-vitro assays often lack metabolic competency. A compound may be non-toxic itself but is metabolized to a toxic species in vivo, a process the in-silico model might predict but the in-vitro assay misses.

    • Different Mechanisms: The in-silico model and in-vitro assay may be responding to different mechanisms of toxicity. This is why initial study design and tool selection are so critical.[17]

Part 5: Regulatory Context and Future Directions

The integration of in-silico and in-vitro data is no longer just an academic exercise. It is a central component of modern regulatory toxicology. Frameworks like the Integrated Approaches to Testing and Assessment (IATA), championed by the OECD, formalize the use of multiple data sources to satisfy information requirements for chemical safety without defaulting to animal studies.[8]

Regulatory bodies like the FDA and ECHA accept, and in some cases encourage, the use of validated (Q)SAR models and in-vitro data for specific endpoints, particularly for things like genotoxicity impurity assessment (ICH M7) and filling data gaps under REACH legislation.[11][16][19][20]

The future lies in combining predictions from multiple in-silico models and results from several in-vitro assays to create a holistic risk profile.[17] For example, predicting drug-induced liver injury (DILI) can be improved by integrating models for bile salt export pump inhibition, mitochondrial toxicity, and general cytotoxicity.[17] This multi-pronged approach provides a much more robust and mechanistically grounded assessment of potential human risk.

Conclusion

The cross-validation of in-silico predictions with in-vitro assays is a powerful strategy to accelerate drug development and enhance chemical safety assessment. It represents a shift from isolated data points to an integrated, evidence-based framework. By understanding the strengths and limitations of each tool, designing studies with scientific rigor, and interpreting results with a critical eye, researchers can build a robust weight of evidence. This not only increases confidence in non-animal testing methods but also leads to safer, more effective products for society.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Toxicological Sciences | Oxford Academic.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. ScienceDirect.
  • In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Online Library.
  • In Silico Approaches for Predicting Toxicity. YouTube.
  • Preclinical In Vitro Toxicity Testing. Porsolt.
  • In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. ScienceDirect.
  • Guidance for Industry: Templates for Reporting Toxicology D
  • In silico toxicology models and databases as FDA Critical Path Initi
  • Best Practices for QSAR Model Development, Validation, and Exploit
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs.
  • Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research | Oxford Academic.
  • In Vitro Toxicology Testing.
  • In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. ACS Omega.
  • How to report in vitro data - Practical Guide 1.
  • Comparing In Vivo , In Vitro and In Silico Methods and Integrated Strategies for Chemical Assessment: Problems and Prospects.
  • Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery (RSC Publishing).
  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF.
  • QSAR models. ECHA - European Union.
  • (PDF) Validation of QSAR Models - Strategies and Importance.
  • Making in silico predictive models for toxicology FAIR. e-Repositori UPF.
  • In Vitro Toxicology Assays. TME Scientific.
  • In silico Toxicology - A Tool for Early Safety Evalu
  • Guidance for Industry: Templates for Reporting Toxicology Data.
  • In Silico Toxicology in Drug Development. Toxometris.ai.
  • Best Practices for QSAR Model Development, Validation, and Exploitation. Mary Ann Liebert, Inc., publishers.
  • Safety Guidelines. ICH.
  • Valid
  • REGULATION (EU) 2017/ 745 OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL. EUR-Lex.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Acetamido-2-methylbenzoic Acid Analogues: A Comparative Analysis for Drug Discovery

For researchers navigating the intricate landscape of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. It is the compass that guides the optimization of lead co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate landscape of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. It is the compass that guides the optimization of lead compounds into potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the SAR of 5-acetamido-2-methylbenzoic acid analogues, a scaffold with promising therapeutic potential. While direct, comprehensive SAR studies on a series of 5-acetamido-2-methylbenzoic acid analogues are not extensively available in the public domain, we can construct a robust and insightful guide by drawing upon detailed data from the closely related 5-acetamido-2-hydroxybenzoic acid series and integrating established principles of medicinal chemistry.

This guide is structured to provide not just a theoretical overview, but also actionable, field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The 5-Acetamidobenzoic Acid Core: A Privileged Scaffold

The benzoic acid moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. The acetamido group at the 5-position introduces additional hydrogen bonding capabilities and can influence the overall electronic and steric properties of the molecule. The substitution at the 2-position, whether a hydroxyl or a methyl group, plays a pivotal role in modulating the molecule's conformation and, consequently, its biological activity.

Our comparative analysis will be anchored by a well-documented series of 5-acetamido-2-hydroxybenzoic acid analogues, which have demonstrated significant analgesic and anti-inflammatory properties, likely through the inhibition of cyclooxygenase-2 (COX-2).[2] We will then extrapolate these findings to the 5-acetamido-2-methylbenzoic acid scaffold, discussing the anticipated impact of this substitution and further modifications.

Comparative SAR Analysis: Insights from the 5-Acetamido-2-hydroxybenzoic Acid Series

A key study has illuminated the SAR of 5-acetamido-2-hydroxybenzoic acid derivatives, providing a valuable blueprint for understanding this chemical space.[2][3] The primary biological endpoint for this series is its anti-inflammatory and analgesic activity, with a proposed mechanism of action involving the inhibition of the COX-2 enzyme.[2]

The Role of the Acetamido Group

The acetamido group at the 5-position is a crucial determinant of activity. Replacing the acetyl group with larger aromatic moieties, such as benzoyl or phenylacetyl groups, has been shown to enhance selectivity for COX-2.[2] This is likely due to the larger substituents being able to access a hydrophobic side pocket in the COX-2 active site, an interaction not as readily achievable with the smaller acetyl group.

The Influence of the 2-Substituent: Hydroxy vs. Methyl

The substitution at the 2-position significantly impacts the orientation of the carboxylic acid, a key interacting group.

  • 2-Hydroxy Group: The intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid oxygen helps to lock the carboxylate in a specific conformation, which can be favorable for binding to the target enzyme. This is a well-known feature of salicylic acid and its derivatives.

  • 2-Methyl Group: Replacing the hydroxyl with a methyl group removes this intramolecular hydrogen bond. This allows for greater conformational flexibility of the carboxylic acid. Furthermore, the methyl group introduces lipophilicity and steric bulk, which can influence membrane permeability and interactions within the binding pocket. While direct comparative data is limited, it is plausible that the 2-methyl analogues may exhibit a different selectivity profile for COX isoforms or even engage different biological targets altogether.

Modifications to the Acetamido Moiety: A Path to Enhanced Potency and Selectivity

Systematic modifications of the N-acyl group have provided key insights into the SAR of this class of compounds. The following table summarizes the findings for key analogues of 5-amino-2-hydroxybenzoic acid.[2][3]

Compound IDR Group on Acyl MoietyAnalgesic Activity (Writhing Test, % Reduction)Proposed COX-2 Selectivity
PS1 Methyl83% at 50 mg/kgModerate
PS2 PhenylLower than PS1 and PS3Increased
PS3 Benzyl75% at 50 mg/kgIncreased

Data extracted from de Oliveira, B. G., et al. (2023).[3]

These results underscore a critical SAR principle: increasing the size and aromaticity of the acyl substituent can enhance COX-2 selectivity.[2] The benzyl group in PS3 appears to strike a good balance between potency and selectivity.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for a key in vitro assay to assess anti-inflammatory activity.

General Synthesis of 5-Acetamido-2-substituted Benzoic Acid Analogues

The synthesis of these analogues typically involves a straightforward acylation of the corresponding 5-amino-2-substituted benzoic acid.

Diagrammatic Representation of the General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 5-amino-2-substituted benzoic acid 5-amino-2-substituted benzoic acid Acylation Reaction Acylation Reaction 5-amino-2-substituted benzoic acid->Acylation Reaction Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride)->Acylation Reaction Filtration Filtration Acylation Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization 5-Acetamido-2-substituted benzoic acid analogue 5-Acetamido-2-substituted benzoic acid analogue Recrystallization->5-Acetamido-2-substituted benzoic acid analogue

Caption: General workflow for the synthesis of 5-acetamido-2-substituted benzoic acid analogues.

Step-by-Step Protocol for the Synthesis of 5-Acetamido-2-hydroxybenzoic Acid (PS1): [3]

  • Dissolution: Dissolve 5-amino-2-hydroxybenzoic acid in water.

  • Acylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature.

  • Precipitation: The product, 5-acetamido-2-hydroxybenzoic acid, will precipitate out of the solution upon formation.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product, for example, in a desiccator over a drying agent.

Protocol for the Synthesis of N-Benzoyl and N-Phenylacetyl Analogues (PS2 and PS3): [3]

  • Suspension: Suspend 5-amino-2-hydroxybenzoic acid in a suitable organic solvent, such as ethyl acetate.

  • Base Addition: Add a base, such as potassium carbonate, to the suspension.

  • Acylating Agent Addition: Add the corresponding acyl chloride (benzoyl chloride for PS2 or phenylacetyl chloride for PS3) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified period.

  • Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove the base and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay provides a reliable method for determining the COX-2 inhibitory potential of the synthesized analogues. Commercial kits are available for this purpose.

Diagrammatic Representation of the COX-2 Inhibition Assay Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Test Compound Dilution Test Compound Dilution Incubation of Enzyme and Inhibitor Incubation of Enzyme and Inhibitor Test Compound Dilution->Incubation of Enzyme and Inhibitor Recombinant COX-2 Enzyme Recombinant COX-2 Enzyme Recombinant COX-2 Enzyme->Incubation of Enzyme and Inhibitor Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Initiation with Substrate Initiation with Substrate Arachidonic Acid (Substrate)->Initiation with Substrate Fluorometric Probe Fluorometric Probe Fluorometric Probe->Initiation with Substrate Incubation of Enzyme and Inhibitor->Initiation with Substrate Fluorometric Reading Fluorometric Reading Initiation with Substrate->Fluorometric Reading Calculation of % Inhibition Calculation of % Inhibition Fluorometric Reading->Calculation of % Inhibition Determination of IC50 Determination of IC50 Calculation of % Inhibition->Determination of IC50

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including the assay buffer, COX-2 enzyme, arachidonic acid substrate, and fluorometric probe, according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to the desired final concentrations in the assay buffer.

  • Assay Plate Setup: Add the assay buffer, COX-2 enzyme, and the test compound dilutions to the wells of a microplate. Include appropriate controls (no enzyme, no inhibitor).

  • Pre-incubation: Incubate the plate at the recommended temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe to all wells.

  • Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths over a specified time period using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Future Directions and Optimization Strategies

The insights gleaned from the 5-acetamido-2-hydroxybenzoic acid series provide a solid foundation for the rational design of novel 5-acetamido-2-methylbenzoic acid analogues. Key strategies for optimization include:

  • Systematic Modification of the Acyl Group: Exploring a diverse range of aliphatic and aromatic acyl groups to fine-tune potency and selectivity.

  • Introduction of Substituents on the Benzoic Acid Ring: Investigating the effect of electron-donating and electron-withdrawing groups at other positions on the ring to modulate the electronic properties and binding interactions.

  • Bioisosteric Replacement of the Carboxylic Acid: Exploring other acidic functional groups (e.g., tetrazole) to potentially improve pharmacokinetic properties.

Conclusion

The 5-acetamidobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the detailed SAR insights from the closely related 5-acetamido-2-hydroxybenzoic acid series and applying established principles of medicinal chemistry, researchers can rationally design and synthesize novel 5-acetamido-2-methylbenzoic acid analogues with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these compounds, empowering the scientific community to further explore the therapeutic potential of this versatile scaffold.

References

  • de Oliveira, B. G., de Almeida, L. R., da Silva, A. C. G., de Oliveira, R. B., de Aguiar, A. P., & de Oliveira, V. L. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • de Oliveira, B. G., de Almeida, L. R., da Silva, A. C. G., de Oliveira, R. B., de Aguiar, A. P., & de Oliveira, V. L. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, 38004449. [Link]

  • Ngw'ar, M. M., & Fasanmade, A. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Developing Drugs, 4(3), 1-7. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Acetamido-2-methylbenzoic Acid

Introduction 5-Acetamido-2-methylbenzoic acid is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring an acetamido group and a methyl-substituted benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Acetamido-2-methylbenzoic acid is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring an acetamido group and a methyl-substituted benzoic acid, makes it a valuable intermediate for drug discovery and development. The efficiency of its synthesis is a critical factor in the overall cost and sustainability of producing these target molecules. This guide provides a comprehensive comparison of two primary synthetic routes to 5-Acetamido-2-methylbenzoic acid, offering detailed experimental protocols, a comparative analysis of their efficiencies, and insights into the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this important intermediate.

Synthetic Strategies Overview

Two plausible and practical synthetic routes to 5-Acetamido-2-methylbenzoic acid are evaluated in this guide:

  • Route 1: Three-Step Synthesis from 2-Methylbenzoic Acid. This classic approach involves the nitration of the aromatic ring, followed by reduction of the nitro group and subsequent acetylation of the resulting amine.

  • Route 2: One-Step Synthesis from 5-Amino-2-methylbenzoic Acid. This streamlined route leverages a commercially available starting material and involves a direct acetylation reaction.

This guide will delve into the experimental details of each route, providing a foundation for a robust comparison of their synthetic utility.

Route 1: Three-Step Synthesis from 2-Methylbenzoic Acid

This route begins with the readily available and inexpensive starting material, 2-methylbenzoic acid (o-toluic acid). The synthesis proceeds through three distinct chemical transformations.

Logical Workflow of Route 1

A 2-Methylbenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Methyl-5-nitrobenzoic Acid B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E 5-Amino-2-methylbenzoic Acid D->E F Acetylation ((CH₃CO)₂O) E->F Step 3 G 5-Acetamido-2-methylbenzoic Acid F->G

Caption: Workflow for the three-step synthesis of 5-Acetamido-2-methylbenzoic acid.

Step 1: Nitration of 2-Methylbenzoic Acid

The initial step is an electrophilic aromatic substitution, specifically the nitration of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The directing effects of these two groups are synergistic in guiding the incoming nitro group to the 5-position, with the 3-nitro isomer also being a possible, though less favored, product.

Mechanistic Insight: The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-methylbenzoic acid.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-methylbenzoic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic and careful temperature control is crucial to minimize the formation of byproducts.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude nitrated product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • The crude product, a mixture of 3-nitro- and 5-nitro-o-toluic acid, can be purified by fractional crystallization or by a separation method involving the formation of salts with an aromatic organic base, which exploits the solubility differences between the isomeric salts.[1]

Step 2: Reduction of 2-Methyl-5-nitrobenzoic Acid

The second step involves the reduction of the nitro group of 2-methyl-5-nitrobenzoic acid to an amino group, yielding 5-amino-2-methylbenzoic acid. Catalytic hydrogenation is a common and efficient method for this transformation.

Mechanistic Insight: In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of a metal catalyst (e.g., palladium on carbon). Molecular hydrogen is also adsorbed onto the catalyst surface and is cleaved into atomic hydrogen. The adsorbed nitro group is then sequentially reduced by the atomic hydrogen to the corresponding amine.

Experimental Protocol:

  • Dissolve 2-methyl-5-nitrobenzoic acid in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 5-amino-2-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Step 3: Acetylation of 5-Amino-2-methylbenzoic Acid

The final step is the acetylation of the amino group of 5-amino-2-methylbenzoic acid to form the desired product, 5-Acetamido-2-methylbenzoic acid. This is a nucleophilic acyl substitution reaction.

Mechanistic Insight: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide product and a molecule of acetic acid as a byproduct.

Experimental Protocol:

  • Suspend 5-amino-2-methylbenzoic acid in water or a suitable organic solvent like acetic acid.

  • Add acetic anhydride to the suspension.[3] The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture and, if necessary, add cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Acetamido-2-methylbenzoic acid.

Route 2: One-Step Synthesis from 5-Amino-2-methylbenzoic Acid

This route offers a more direct approach by starting with the commercially available intermediate, 5-amino-2-methylbenzoic acid.[4] This significantly shortens the synthetic sequence.

Logical Workflow of Route 2

A 5-Amino-2-methylbenzoic Acid B Acetylation ((CH₃CO)₂O or CH₃COCl) A->B Step 1 C 5-Acetamido-2-methylbenzoic Acid B->C

Caption: Workflow for the one-step synthesis of 5-Acetamido-2-methylbenzoic acid.

Step 1: Acetylation of 5-Amino-2-methylbenzoic Acid

This single step is identical to the final step of Route 1. The choice of acetylating agent can be either acetic anhydride or acetyl chloride.

Experimental Protocol (using Acetyl Chloride):

An alternative to acetic anhydride is the use of acetyl chloride, which is a more reactive acetylating agent.

  • Dissolve 5-amino-2-methylbenzoic acid in a suitable solvent. An environmentally friendly option is to use a brine solution in the presence of a weak base like sodium acetate or triethylamine.[5]

  • Slowly add acetyl chloride to the solution while stirring. The reaction is typically exothermic and may require cooling.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • The work-up procedure involves neutralizing the reaction mixture and extracting the product. The product can then be isolated by evaporation of the solvent and purified by recrystallization.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes will depend on several factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the importance of overall process efficiency.

ParameterRoute 1: Three-Step SynthesisRoute 2: One-Step Synthesis
Starting Material 2-Methylbenzoic Acid5-Amino-2-methylbenzoic Acid
Number of Steps 31
Overall Yield Moderate to Low (cumulative loss over three steps)High
Atom Economy LowerHigher
Process Complexity High (multiple reactions, purifications)Low (single reaction and purification)
Reagent & Solvent Use High (acids, catalyst, multiple solvents)Low (acetylating agent, one solvent)
Safety Considerations Use of strong acids (HNO₃, H₂SO₄), handling of H₂ gasUse of reactive acetylating agents
Cost of Starting Material LowHigh

Conclusion and Recommendations

For laboratory-scale synthesis and applications where time and overall yield are critical, Route 2 is the demonstrably superior method for preparing 5-Acetamido-2-methylbenzoic acid. The single-step conversion from a commercially available, albeit more expensive, starting material results in a significantly higher overall yield, reduced waste generation, and a much simpler experimental procedure.

Route 1, while starting from a cheaper raw material, is hampered by its multi-step nature. The cumulative yield losses over three steps, coupled with the need for multiple purification stages and the use of hazardous reagents like concentrated nitric and sulfuric acids, make it a less efficient and more labor-intensive process. However, for large-scale industrial production where the cost of the starting material is a dominant factor, Route 1 might be considered if the individual steps can be highly optimized to maximize yields and minimize waste.

References

  • Synthesis of 2-nitrobenzoic acid. PrepChem.com. Accessed January 24, 2026. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Accessed January 24, 2026. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Process for producing 5-iodo-2-methylbenzoic acid.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. Accessed January 24, 2026. [Link]

  • 2-NITRO-p-CYMENE. Organic Syntheses Procedure. Accessed January 24, 2026. [Link]

  • Process for the separation of nitrotoluic acid isomers.
  • Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. Accessed January 24, 2026. [Link]

  • Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Accessed January 24, 2026. [Link]

  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate. Accessed January 24, 2026. [Link]

  • 2-methylbenzoic acid patented technology retrieval search results. Eureka | Patsnap. Accessed January 24, 2026. [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Accessed January 24, 2026. [Link]

  • Acylation of an amine using acetic anhydride. YouTube. Accessed January 24, 2026. [Link]

  • Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. Pearson. Accessed January 24, 2026. [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Accessed January 24, 2026. [Link]

  • 2-Amino-5-nitrobenzoic acid. National Institutes of Health. Accessed January 24, 2026. [Link]

  • NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory. Accessed January 24, 2026. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. Accessed January 24, 2026. [Link]

  • 5-Amino-2-methylbenzoic acid. PubChem. Accessed January 24, 2026. [Link]

  • The nitration of α-phenyl-o-toluic acid. Journal of the Chemical Society C. RSC Publishing. Accessed January 24, 2026. [Link]

  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. Accessed January 24, 2026. [Link]

  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. National Institutes of Health. Accessed January 24, 2026. [Link]

  • A rapid and efficient one-pot synthesis of amides from carboxylic acids using SOCl2/Et3N/Et2NH system. Royal Society of Chemistry. Accessed January 24, 2026. [Link]

  • Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers. RSC Publishing. Accessed January 24, 2026. [Link]

  • Making mostly m-nitrobenzoic acid. YouTube. Accessed January 24, 2026. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Accessed January 24, 2026. [Link]

  • Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Dalton Transactions. RSC Publishing. Accessed January 24, 2026. [Link]

  • Acetylation of Peptides and Proteins. IonSource. Accessed January 24, 2026. [Link]

Sources

Comparative

A Comparative In-Vivo Analysis of Novel 5-Acetamido-2-hydroxybenzoic Acid Derivatives and Acetaminophen in Nociception Models

Guide for Drug Development Professionals and Researchers In the continuous quest for more effective and safer analgesic agents, the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a significan...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Drug Development Professionals and Researchers

In the continuous quest for more effective and safer analgesic agents, the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a significant challenge. A promising strategy involves the rational design of derivatives from established molecules to enhance efficacy and reduce side effects. This guide provides a detailed comparative analysis of the in-vivo analgesic efficacy of recently synthesized 5-acetamido-2-hydroxybenzoic acid derivatives against the widely used analgesic, acetaminophen.

This analysis is grounded in experimental data from preclinical animal models, offering insights into the potential of these novel compounds as future therapeutic agents. We will delve into their proposed mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for the in-vivo assays utilized.

Rationale and Mechanism of Action: A Tale of Two Pathways

The development of the parent compound, 5-acetamido-2-hydroxybenzoic acid, was inspired by the molecular structures of paracetamol (acetaminophen) and salicylic acid. The goal was to create a novel molecule with potentially superior anti-inflammatory and analgesic properties. Subsequent derivatization aimed to improve selectivity for cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory and pain signaling pathway, and to enhance bioavailability.[1][2]

Acetaminophen's Multifaceted Mechanism:

The precise mechanism of action for acetaminophen is still a subject of research, but it is understood to be multifaceted.[3] One prominent theory suggests that it inhibits COX enzymes, particularly in the brain and spinal cord.[4] This central action is believed to be a primary contributor to its analgesic and antipyretic effects.[5][6] Unlike traditional NSAIDs, acetaminophen has only weak anti-inflammatory effects in peripheral tissues.[5][7] Other proposed mechanisms involve the modulation of the endocannabinoid system and serotonergic pathways.[3][5]

5-Acetamido-2-hydroxybenzoic Acid Derivatives and COX-2 Inhibition:

The synthesized derivatives of 5-acetamido-2-hydroxybenzoic acid are designed to act as COX-2 inhibitors.[1][2] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, these compounds aim to provide potent analgesia and anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]

COX_Pathway Fig. 1: Simplified COX Pathway and Drug Targets Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_COX2 Pain_Inflammation Pain and Inflammation Prostaglandins_COX2->Pain_Inflammation Acetaminophen Acetaminophen (Central Action) Acetaminophen->COX2 Inhibits (Primarily in CNS) Benzoic_Acid_Derivatives 5-Acetamido-2-hydroxybenzoic Acid Derivatives Benzoic_Acid_Derivatives->COX2 Inhibits

Caption: Simplified COX Pathway and Drug Targets.

Comparative In-Vivo Efficacy: Experimental Data

The analgesic effects of 5-acetamido-2-hydroxybenzoic acid derivatives have been evaluated in established preclinical pain models and compared with acetaminophen. The following tables summarize the key findings from these studies.

Table 1: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.[8][9][10]

CompoundDose (mg/kg)Reduction in Writhing (%)
Acetaminophen 125~60% (inferred from relative potency)
5-acetamido-2-hydroxybenzoic acid (Parent Compound) 4.95 (ED50)50%
PS3 (Benzyl derivative) 2074%
PS3 (Benzyl derivative) 5075%
Data synthesized from a study on 5-acetamido-2-hydroxybenzoic acid derivatives.[1]

The results indicate that the benzyl derivative (PS3) of 5-acetamido-2-hydroxybenzoic acid demonstrates a potent peripheral analgesic effect, with a significant reduction in pain behavior at doses of 20 and 50 mg/kg.[1][11] Notably, the parent compound showed an analgesic effect that was reported to be 10 to 25 times more potent than acetaminophen in this model.[1]

Table 2: Hot Plate Test

This test evaluates central analgesic activity by measuring the reaction time to a thermal stimulus.[12][13][14][15]

CompoundDose (mg/kg)Outcome
Acetaminophen -Known to have central analgesic activity
5-acetamido-2-hydroxybenzoic acid (Parent Compound) -Demonstrated central anti-nociceptive activity
PS3 (Benzyl derivative) 20, 50Showed reductions in painful activity
Data synthesized from a study on 5-acetamido-2-hydroxybenzoic acid derivatives.[1][11]

The hot plate test results suggest that both the parent compound and its benzyl derivative possess centrally mediated analgesic properties.[1][11]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols for the in-vivo models are provided.

Experimental_Workflow Fig. 2: General In-Vivo Analgesic Testing Workflow Animal_Acclimation Animal Acclimation (e.g., 7 days) Grouping Random Grouping (Control, Standard, Test) Animal_Acclimation->Grouping Drug_Administration Drug Administration (Oral, IP) Grouping->Drug_Administration Waiting_Period Waiting Period (e.g., 30-60 min) Drug_Administration->Waiting_Period Nociceptive_Stimulus Induction of Nociceptive Stimulus Waiting_Period->Nociceptive_Stimulus Behavioral_Assessment Behavioral Assessment (Writhing Count / Latency Time) Nociceptive_Stimulus->Behavioral_Assessment Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis

Caption: General In-Vivo Analgesic Testing Workflow.

3.1. Acetic Acid-Induced Writhing Test

This widely used model is effective for screening peripherally acting analgesics.[2][9]

  • Objective: To evaluate the ability of a test compound to reduce visceral pain.

  • Animals: Male Swiss mice (20-25g) are commonly used.[16] Animals should be acclimated for at least one week under controlled environmental conditions.[17]

  • Procedure:

    • Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):

      • Vehicle Control (e.g., saline with 1% Tween 80)

      • Positive Control (e.g., Acetaminophen or Diclofenac Na)[18]

      • Test Groups (different doses of the 5-acetamido-2-methylbenzoic acid derivative)

    • Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

    • Absorption Period: Allow for a 30-60 minute absorption period.[10][17]

    • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[16][17]

    • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber.[9] After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 15-20 minutes.[10][17][18]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the following formula:

    • % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

3.2. Hot Plate Test

This method is used to assess the central analgesic activity of a compound.[12][13][19]

  • Objective: To measure the latency of the pain response to a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature.

  • Animals: Male Wistar rats or Swiss mice are suitable for this test.[17]

  • Procedure:

    • Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 0.5°C.[20]

    • Baseline Latency: Before drug administration, place each animal on the hot plate and record the time it takes to elicit a pain response (e.g., licking of the hind paws or jumping).[12][13] This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[20]

    • Animal Grouping and Drug Administration: Similar to the writhing test, divide the animals into control and test groups and administer the respective substances.

    • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency.

  • Data Analysis: The increase in latency time is an indicator of central analgesic activity.[21] The percentage of analgesic activity can be calculated as:

    • % Analgesic Activity = [(Post-treatment latency - Pre-treatment latency) / Pre-treatment latency] x 100[21]

Pharmacokinetics and Safety Profile

Initial studies on 5-acetamido-2-hydroxybenzoic acid indicated low plasma bioavailability.[1] However, the development of derivatives, such as the phenyl and benzyl variants, was aimed at improving this parameter and increasing selectivity for COX-2.[1] In terms of acute toxicity, the parent compound did not cause any deaths or behavioral changes in mice at doses of 2000 and 5000 mg/kg, suggesting a favorable safety profile compared to acetylsalicylic acid (LD50 of 1500 mg/kg) and acetaminophen (LD50 of 1944 mg/kg).[1]

Conclusion

The in-vivo data presented in this guide suggests that derivatives of 5-acetamido-2-hydroxybenzoic acid, particularly the benzyl derivative PS3, exhibit potent central and peripheral analgesic properties.[1][11] In the acetic acid-induced writhing model, these derivatives demonstrated a significant reduction in pain behavior, with the parent compound showing higher potency than acetaminophen.[1] Furthermore, their activity in the hot plate test indicates a centrally mediated mechanism of action.[1][11]

While these initial findings are promising, further research is necessary to fully elucidate the pharmacological profile, including detailed pharmacokinetic and toxicological studies, of these novel compounds.[1][11] The development of these 5-acetamido-2-hydroxybenzoic acid derivatives represents a potentially valuable advancement in the search for safer and more effective analgesic agents.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Paracetamol. Wikipedia. [Link]

  • Acetaminophen. StatPearls - NCBI Bookshelf. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • Formalin Murine Model of Pain. PubMed Central. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PubMed. [Link]

  • Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. [Link]

  • Hot plate test. Wikipedia. [Link]

  • Hot plate test. Panlab | Harvard Apparatus. [Link]

  • In-Vivo Models for Management of Pain. Scientific Research Publishing. [Link]

  • How Does Acetaminophen Work?. Tufts School of Medicine. [Link]

  • A Randomized Study of the Efficacy and Safety of Intravenous Acetaminophen vs. Intravenous Placebo for the Treatment of Fever. Ovid. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]

  • Formalin Test. ResearchGate. [Link]

  • Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and commercial drug 1. ResearchGate. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]

  • Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • Acetaminophen Mechanism of Action: How Does Tylenol Work?. GoodRx. [Link]

  • Paracetamol (Acetaminophen): Mechanisms of action. ResearchGate. [Link]

  • Modulation of Different Phases of Formalin Test by Force Swim Stress. PubMed Central. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]

  • Hot plate test – Knowledge and References. Taylor & Francis Online. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Pharmaceutical Research International. [Link]

  • Formalin-Induced Pain Model. Melior Discovery. [Link]

  • What is the mechanism of Acetaminophen?. Patsnap Synapse. [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Rodent Hot Plate Pain Assay. Maze Engineers. [Link]

  • (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Drug-Like Properties of 5-Acetamido-2-methylbenzoic Acid and Its Parent Compounds

In the landscape of modern drug discovery, the early assessment of a compound's pharmaceutical viability is as crucial as the evaluation of its primary biological activity. A promising therapeutic agent must not only int...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's pharmaceutical viability is as crucial as the evaluation of its primary biological activity. A promising therapeutic agent must not only interact effectively with its intended target but also possess favorable drug-like properties that govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive comparison of the drug-like properties of 5-Acetamido-2-methylbenzoic acid against its structural precursors, benzoic acid and acetamide. Through an in-depth analysis of their physicochemical and pharmacokinetic characteristics, supported by established experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of how structural modifications can influence a molecule's journey through the body.

Structural Evolution and Its Physicochemical Consequences

The journey from the simple parent structures of benzoic acid and acetamide to the more complex 5-Acetamido-2-methylbenzoic acid introduces significant changes in molecular architecture that profoundly impact its behavior in a biological system.

G cluster_0 Parent Compounds cluster_1 Derivative Compound Benzoic Acid Benzoic Acid (C₇H₆O₂) 5-Acetamido-2-methylbenzoic acid 5-Acetamido-2-methylbenzoic acid (C₁₀H₁₁NO₃) Benzoic Acid->5-Acetamido-2-methylbenzoic acid Provides the carboxyphenyl core Acetamide Acetamide (C₂H₅NO) Acetamide->5-Acetamido-2-methylbenzoic acid Contributes the acetamido group

Caption: Structural relationship of the compounds.

Solubility: A Balancing Act

Aqueous solubility is a critical determinant of a drug's bioavailability. While benzoic acid exhibits poor solubility in cold water, its solubility increases in hot water.[1][2] Acetamide, in contrast, is highly soluble in water.[3][4] The solubility of 5-Acetamido-2-methylbenzoic acid is not extensively documented in the provided search results, but based on its structure, it is likely to have moderate solubility. The presence of the polar acetamido group can enhance aqueous solubility through hydrogen bonding, while the methyl group and the benzene ring contribute to its lipophilicity.

Lipophilicity (LogP): The Key to Membrane Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A higher LogP value generally indicates greater lipophilicity and better membrane permeability.[5] Acetamide has a LogP of -1.26, indicating its hydrophilic nature.[3] Benzoic acid has a LogP of approximately 1.87, suggesting a more balanced profile. The predicted LogP for 2-methylbenzoic acid is around 2.03-2.14, and the addition of an acetamido group would likely modulate this value.[6] Compounds with excessively high LogP values (greater than 5) can have undesirable properties such as poor aqueous solubility and increased metabolic turnover.[5]

Acidity (pKa): Ionization at Physiological pH

The pKa of a molecule determines its ionization state at a given pH. The carboxylic acid group of benzoic acid has a pKa of about 4.2, meaning it will be predominantly in its ionized (deprotonated) form at the physiological pH of 7.4.[2] This ionization enhances water solubility but can reduce membrane permeability. The substituents on the benzene ring of 5-Acetamido-2-methylbenzoic acid will influence the pKa of its carboxylic acid group, which in turn affects its absorption and distribution characteristics.

PropertyBenzoic AcidAcetamide5-Acetamido-2-methylbenzoic acid (Predicted)
Molecular Formula C₇H₆O₂C₂H₅NOC₁₀H₁₁NO₃
Molecular Weight 122.12 g/mol 59.07 g/mol 193.20 g/mol [7]
Solubility Poor in cold water, soluble in hot water and organic solvents[1][2]Highly soluble in water[3][4]Moderate
LogP ~1.87-1.26[3]Likely between 1 and 3
pKa ~4.2[2]~17~4-5

A Forecast of In Vivo Fate: ADME Profiling

The journey of a drug through the body is a complex process. By examining the structural and physicochemical properties of our compounds, we can make educated predictions about their ADME profiles.

Absorption

For oral administration, a drug must be absorbed from the gastrointestinal tract. This process is governed by a molecule's solubility and permeability. Based on Lipinski's Rule of Five, which provides a framework for predicting oral bioavailability, all three compounds are within the acceptable range for molecular weight (<500 Da). The balance of lipophilicity and hydrophilicity in 5-Acetamido-2-methylbenzoic acid suggests it may have favorable absorption characteristics.

Distribution

Once absorbed, a drug is distributed throughout the body via the bloodstream. Many drugs bind to plasma proteins, such as albumin.[8] This binding is reversible, and only the unbound (free) fraction of the drug is pharmacologically active and able to diffuse across membranes to reach its target.[8][9] The extent of plasma protein binding is often correlated with lipophilicity; more lipophilic drugs tend to be more highly protein-bound.[5] Therefore, 5-Acetamido-2-methylbenzoic acid is expected to exhibit a higher degree of plasma protein binding than the more hydrophilic acetamide.

Metabolism

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[10] Benzoic acid is known to be metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted in the urine.[11] Acetamide can be hydrolyzed to acetic acid and ammonia. 5-Acetamido-2-methylbenzoic acid has several potential sites for metabolism, including hydrolysis of the amide bond, oxidation of the methyl group, and hydroxylation of the aromatic ring. In vitro metabolism studies are essential to determine the primary metabolic pathways and the enzymes involved.[10][12]

Excretion

The final step in a drug's journey is its elimination from the body, primarily through the kidneys (urine) or the liver (bile/feces). Water-soluble compounds are more readily excreted by the kidneys. The metabolic conversion of lipophilic drugs into more polar, water-soluble metabolites is a key step in their elimination.

Validating Predictions: Essential Experimental Protocols

To move from prediction to confirmation, rigorous experimental evaluation is necessary. The following protocols outline standard methods for assessing key drug-like properties.

G cluster_0 Experimental Workflow cluster_1 Key Assays A Compound Synthesis and Purification B Physicochemical Characterization A->B C In Vitro ADME Assays B->C B1 Solubility Assay B->B1 B2 LogP Determination B->B2 D Data Analysis and Candidate Selection C->D C1 Metabolic Stability (Microsomes/Hepatocytes) C->C1 C2 Plasma Protein Binding Assay C->C2

Caption: Workflow for assessing drug-like properties.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

This is the gold standard method for experimentally determining LogP.[13]

Rationale: This experiment directly measures the partitioning of a compound between a nonpolar solvent (n-octanol, mimicking lipid membranes) and a polar solvent (water or buffer, mimicking the aqueous environment of the body).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the phases.

  • Partitioning:

    • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a screw-cap tube.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully collect samples from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to metabolism by CYP enzymes.[10]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the compound is metabolized.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (at a known concentration), and liver microsomes (from a relevant species, e.g., human, rat).

    • Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction. The stop solution should also contain an internal standard for analytical quantification.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance of the compound.

Conclusion: A Path Forward for 5-Acetamido-2-methylbenzoic Acid

The comparative analysis of 5-Acetamido-2-methylbenzoic acid with its parent compounds, benzoic acid and acetamide, reveals a molecule with a potentially more favorable profile for drug development. The strategic addition of the acetamido and methyl groups is predicted to result in a compound with a balanced lipophilicity, which is crucial for both membrane permeability and aqueous solubility. While benzoic acid itself has limitations in terms of its physicochemical properties for systemic drug delivery, and acetamide is too polar to be an effective drug candidate on its own, their combination in 5-Acetamido-2-methylbenzoic acid creates a new chemical entity with more promising drug-like characteristics.

However, predictions are only the first step. The experimental validation of these properties, particularly metabolic stability and plasma protein binding, is essential to fully understand the pharmacokinetic profile of 5-Acetamido-2-methylbenzoic acid. The protocols provided in this guide offer a clear path for obtaining this critical data. Ultimately, this comprehensive assessment will enable a more informed decision-making process in the journey of developing 5-Acetamido-2-methylbenzoic acid as a potential therapeutic agent.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Buy 5-Acetamido-2-aminobenzoic acid | 50670-83-2. Smolecule.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.
  • Plasma protein binding. Wikipedia.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Drug Metabolism Assays. BioIVT.
  • Benzoic acid. Wikipedia.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Benzoic Acid | C6H5COOH | CID 243. PubChem.
  • Acetamide. Wikipedia.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central.
  • Services for in vitro Metabolism research. Admescope.
  • Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs.
  • What is Acetamide used for?.
  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • 4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224. PubChem - NIH.
  • From Food to Industry: The Versatile Applications of Benzoic Acid. Annexe Chem Pvt Ltd.
  • Video: Drug Distribution: Plasma Protein Binding. JoVE.
  • Benzoic Acid - Structure, Properties, Reactions. Turito.
  • Carboxylic acid - Arom
  • Showing metabocard for 2-Methylbenzoic acid (HMDB0002340).
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central.
  • Showing Compound Acetamide (FDB008298). FooDB.

Sources

Comparative

A Comparative Guide to QSAR Studies of Amidobenzoic Acid Derivatives

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on amidobenzoic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on amidobenzoic acid derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, compare the predictive power of various modeling techniques, and provide the foundational data and methodologies necessary to critically evaluate and design future QSAR studies.

Introduction: The Significance of Amidobenzoic Acid Derivatives and QSAR

Amidobenzoic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[1][2] The core structure, characterized by an amide linkage to a benzoic acid moiety, allows for diverse chemical modifications, making this class of compounds a fertile ground for drug discovery.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] By identifying the key molecular features that govern a compound's potency and selectivity, QSAR models serve as powerful predictive tools in the rational design of novel therapeutic agents, reducing the need for extensive and costly synthesis and screening of a large number of molecules.

This guide will compare and contrast different QSAR methodologies applied to amidobenzoic acid derivatives, providing a critical assessment of their performance and the types of insights they offer.

The QSAR Workflow: A Conceptual Overview

A typical QSAR study follows a well-defined workflow, from data collection to model validation and interpretation. Understanding this process is crucial for appreciating the nuances of different QSAR approaches.

QSAR_Workflow A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation (2D, 3D, Physicochemical) A->B Structural Information C Data Splitting (Training and Test Sets) B->C Numerical Representation D Model Development (e.g., MLR, PLS, ANN) C->D Training Data E Model Validation (Internal & External) D->E Developed Model E->D Feedback for Refinement F Model Interpretation & Application (Rational Drug Design) E->F Validated Model

Caption: A generalized workflow for a QSAR study.

Comparative Analysis of QSAR Methodologies

2D-QSAR: Unraveling the Contribution of Physicochemical and Topological Properties

2D-QSAR models establish a relationship between biological activity and molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties, electronic properties, and topological indices.

A study on the antimicrobial activity of p-aminobenzoic acid derivatives, for instance, identified electronic parameters such as the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) as being dominant in explaining the observed activity.[1] This suggests that the electron-accepting capabilities of the molecules play a crucial role in their mechanism of action.

In another study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), the QSAR models revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group.[2] Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position was found to decrease the inhibitory activity.[2]

Advantages of 2D-QSAR:

  • Computationally less intensive compared to 3D-QSAR.

  • The resulting models are often easier to interpret.

  • Can be developed with a relatively small number of compounds.

Limitations of 2D-QSAR:

  • Does not consider the 3D conformation of the molecule, which is crucial for ligand-receptor interactions.

  • May not capture the subtle steric and electronic interactions that govern biological activity.

3D-QSAR: Mapping the Three-Dimensional Landscape of Molecular Interactions

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of the molecules and the surrounding fields. These methods provide a more detailed and visually intuitive understanding of the structure-activity relationships.

3.2.1. Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) analysis to correlate these fields with biological activity. The results are often visualized as 3D contour maps, indicating regions where modifications to the molecular structure are likely to enhance or diminish activity.

For a series of p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, a CoMFA model yielded a cross-validated correlation coefficient (Q²) of 0.785 and a non-cross-validated correlation coefficient (R²) of 0.936, indicating a highly predictive model.[3] The contour maps from this study would reveal specific areas where bulky substituents (steric fields) or electron-withdrawing/donating groups (electrostatic fields) would be favorable for activity.

3.2.2. Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive picture of the molecular interactions.

In the same study on acetylcholinesterase inhibitors, the CoMSIA model outperformed the CoMFA model, with a Q² of 0.831 and an R² of 0.944.[3] The inclusion of additional fields in CoMSIA can lead to more robust and predictive models, especially when hydrophobic interactions and hydrogen bonding play a significant role in ligand binding.

Performance Metrics: A Comparative Overview

The predictive power and robustness of a QSAR model are assessed using various statistical parameters. A direct comparison of different QSAR studies on amidobenzoic acid derivatives is challenging due to variations in datasets and biological endpoints. However, we can compare the typical performance metrics reported for different methodologies.

QSAR Model TypeBiological Activityr²_pred (External Validation)Reference
2D-QSAR Antimicrobial---[1][2]
3D-QSAR (CoMFA) Acetylcholinesterase Inhibition0.9360.7850.818[3]
3D-QSAR (CoMSIA) Acetylcholinesterase Inhibition0.9440.8310.931[3]
3D-QSAR (CoMFA) Anticonvulsant (Enaminones)0.8950.558-[4]
3D-QSAR (CoMSIA) Anticonvulsant (Enaminones)0.9910.698-[4]

Note: A direct comparison of R², Q², and r²_pred values across different studies should be done with caution due to variations in the datasets and methodologies used.

Key Statistical Parameters:

  • R² (Coefficient of Determination): Indicates the goodness of fit of the model to the training data. A value closer to 1.0 indicates a better fit.

  • Q² (Cross-validated R²): A measure of the model's internal predictive ability, calculated using techniques like leave-one-out (LOO) cross-validation. A Q² > 0.5 is generally considered indicative of a good predictive model.

  • r²_pred (Predictive R² for External Test Set): The most rigorous test of a model's predictive power, calculated on a set of compounds not used in model development. A high r²_pred value indicates good generalizability of the model.

Molecular Docking: Visualizing Ligand-Receptor Interactions

While QSAR provides a statistical model of structure-activity relationships, molecular docking offers a more physics-based approach to understanding how a ligand binds to its target receptor. Docking simulations can predict the binding conformation and affinity of a molecule within the active site of a protein.

In the study of p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, molecular docking was used to analyze the binding modes of newly designed compounds at the active site of the enzyme.[3] This combined approach of 3D-QSAR and molecular docking is powerful, as the QSAR model can guide the design of new compounds, and docking can then be used to validate their potential binding interactions.

Docking_Workflow A Prepare Ligand Structures (e.g., Amidobenzoic Acid Derivatives) D Run Docking Algorithm A->D B Prepare Receptor Structure (e.g., Acetylcholinesterase) C Define Binding Site B->C C->D E Analyze and Score Poses D->E F Identify Key Interactions (H-bonds, Hydrophobic, etc.) E->F

Sources

Validation

A Senior Application Scientist's Guide to Evaluating COX-2 Binding Affinity with Molecular Docking

Welcome to this in-depth guide on leveraging molecular docking to evaluate and compare the binding affinities of derivative compounds targeting the Cyclooxygenase-2 (COX-2) receptor. As researchers in drug development, o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on leveraging molecular docking to evaluate and compare the binding affinities of derivative compounds targeting the Cyclooxygenase-2 (COX-2) receptor. As researchers in drug development, our goal is not merely to generate data, but to produce robust, reproducible, and insightful results that can confidently guide lead optimization. This guide is structured to provide not just a protocol, but the underlying scientific rationale, ensuring that your in silico experiments are both technically sound and contextually relevant.

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2.[1][2] While COX-1 is constitutively expressed and handles physiological "housekeeping" functions, COX-2 is an inducible enzyme, significantly upregulated during inflammatory processes.[1][3][4] This distinction makes COX-2 a highly attractive target for developing anti-inflammatory drugs with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5][6][7]

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as COX-2.[8] By simulating these interactions, we can rapidly screen libraries of derivatives, prioritize candidates for synthesis, and develop structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.[9][10]

Part 1: The Experimental Framework: A Validated Docking Workflow

A successful docking study is built upon a meticulously validated protocol. Without this foundational step, the resulting binding energy scores are, at best, arbitrary numbers. The following workflow establishes a self-validating system to ensure the reliability of your comparative data.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_prod Phase 3: Production & Analysis PDB_Select 1. Target Selection & Retrieval (e.g., PDB: 1CX2, 5KIR) Prot_Prep 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB_Select->Prot_Prep Lig_Prep 3. Ligand Preparation (Generate 3D conformers, assign charges) PDB_Select->Lig_Prep Redock 4. Re-docking of Co-crystallized Ligand Prot_Prep->Redock Lig_Prep->Redock RMSD_Calc 5. RMSD Calculation (Compare docked vs. crystal pose) Redock->RMSD_Calc Validation_Check Is RMSD < 2.0 Å? RMSD_Calc->Validation_Check Validation_Check->Prot_Prep No (Refine parameters) Prod_Dock 7. Dock Derivatives (Screen library of compounds) Validation_Check->Prod_Dock Yes Analyze 8. Analyze Results (Binding energy, interactions, pose visualization) Prod_Dock->Analyze Compare 9. Comparative Evaluation (Rank derivatives vs. control) Analyze->Compare

Caption: A validated workflow for molecular docking studies.

Step-by-Step Experimental Protocol

1. Target Protein Preparation

  • Rationale: The starting point for any structure-based design is a high-quality 3D structure of the target. The Protein Data Bank (PDB) is the primary repository for these structures.[11] Preparation is critical to ensure the protein is in a chemically correct state for docking.

  • Protocol:

    • Selection: Download the crystal structure of human COX-2. A good choice is PDB ID: 1CX2 [1][12] or 5KIR [13], which are complexed with selective inhibitors.

    • Cleaning: Load the structure into a molecular modeling program (e.g., AutoDockTools[14], Schrödinger Maestro[15], UCSF Chimera[16]). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. While some water molecules can be critical for binding, they are typically removed unless there is strong evidence they mediate key interactions.[17]

    • Protonation: Add polar hydrogen atoms. PDB files often lack hydrogens, which are essential for defining hydrogen bonds and correct ionization states.[11]

    • Charge Assignment: Assign partial charges to all atoms using a force field (e.g., Gasteiger charges for AutoDock). This is crucial for calculating electrostatic interactions.

2. Ligand Preparation

  • Rationale: Ligands must be converted into a 3D format with correct stereochemistry and charges. The conformational flexibility of the ligand is a key parameter in docking.

  • Protocol:

    • Structure Generation: Draw the 2D structures of your derivative compounds and a known control inhibitor (e.g., Celecoxib, Rofecoxib).[18][19]

    • Conversion to 3D: Use a program like Open Babel to convert the 2D structures into 3D coordinates.

    • Energy Minimization: Perform an energy minimization on each ligand structure to obtain a low-energy, stable conformation.

    • Charge and Torsion Definition: Assign partial charges and define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the receptor's active site.

3. Docking Protocol Validation: The Self-Validating System

  • Rationale: This is the most critical step for ensuring the trustworthiness of your results. By re-docking the original co-crystallized ligand back into the receptor, you validate that your chosen docking parameters can accurately reproduce the experimentally determined binding mode.[20][21]

  • Protocol:

    • Define the Binding Site: Identify the active site of COX-2 based on the position of the co-crystallized ligand. Define a "grid box" or "docking sphere" that encompasses this entire site. The size of this box is crucial; too small and you might miss the correct pose, too large and you waste computational resources.

    • Re-Dock the Native Ligand: Perform a docking run using the extracted native ligand and your prepared receptor.

    • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Assess Validity: An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol is reliable.[20][22] If the RMSD is higher, you must refine your parameters (e.g., grid box size, exhaustiveness of the search) and repeat the validation.

Part 2: Comparative Analysis of COX-2 Derivatives

Once your protocol is validated, you can proceed with docking your library of derivative compounds. The primary output for comparison is the estimated free energy of binding (ΔG), often referred to as the "docking score".[23] A more negative value indicates a stronger, more favorable binding affinity.[23][24]

However, a simple ranking by docking score is insufficient. A thorough analysis involves visualizing the binding pose and identifying the specific molecular interactions that contribute to this affinity.

Key Interactions in the COX-2 Active Site

The selectivity of COX-2 inhibitors is largely attributed to structural differences in the active site compared to COX-1. Notably, the substitution of Isoleucine (Ile) at position 523 in COX-1 with a smaller Valine (Val) in COX-2 creates a hydrophilic side pocket.[25] Successful inhibitors often exploit this feature.

Key residues to monitor for interactions:

  • His90 & Arg513: Often form hydrogen bonds.

  • Val523: Key residue defining the side pocket.

  • Phe518, Val349, Ser353: Involved in hydrophobic and van der Waals interactions.

G cluster_protein COX-2 Active Site His90 His90 Arg513 Arg513 Val523 Val523 Phe518 Phe518 Ser353 Ser353 Ligand Derivative A Ligand->His90 H-Bond Ligand->Arg513 H-Bond Ligand->Val523 Hydrophobic Ligand->Phe518 Hydrophobic Ligand->Ser353 H-Bond

Caption: 2D interaction diagram of a hypothetical derivative in the COX-2 active site.

Quantitative Data Comparison

Summarizing your findings in a structured table allows for objective comparison between derivatives and your control compound.

DerivativeDocking Score (kcal/mol)Est. Inhibition Constant (Ki)Key Hydrogen BondsKey Hydrophobic Interactions
Celecoxib (Control) -10.812.5 nMArg513, His90Val523, Phe518
Derivative A -11.54.5 nMArg513, His90, Ser353Val523, Phe518
Derivative B -9.785.2 nMArg513Phe518
Derivative C -10.911.0 nMArg513, His90Val523, Phe518, Val349
Derivative D -8.21.2 µMNoneVal523

Analysis of the Data:

  • Derivative A shows the most promise. Its docking score is significantly lower (more favorable) than the control, Celecoxib. The predicted binding pose reveals an additional hydrogen bond with Ser353, likely contributing to its enhanced affinity.

  • Derivative B has a weaker binding affinity than the control. The loss of a hydrogen bond with His90 and reduced hydrophobic contacts likely explains this decrease.

  • Derivative C is comparable to Celecoxib, suggesting its binding mode is very similar. It shows slightly enhanced hydrophobic interactions.

  • Derivative D is a poor binder. The lack of hydrogen bonds and minimal hydrophobic contact results in a much higher (less favorable) docking score.

Conclusion and Forward Look

This guide outlines a robust, validation-centric approach to comparing the binding affinities of novel derivatives with the COX-2 receptor. By anchoring your in silico experiments with a rigorous validation step, you can confidently rank your compounds and generate actionable hypotheses for medicinal chemists.

The results from these docking studies, particularly for promising candidates like Derivative A , provide a strong rationale for advancing to synthesis and subsequent in vitro enzymatic assays. This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.[9][10] Remember, molecular docking is a predictive tool; its true power is realized when it is used to guide and prioritize real-world experiments.

References

  • SwissDock. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Al-Khafaji, K., & Taha, A. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Retrieved from [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Shah, D., & Mital, A. (2018). A Guide to In Silico Drug Design. Pharmaceutical Medicine. Retrieved from [Link]

  • Sverud, T., & Agnarsson, K. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. Retrieved from [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. RCSB PDB. Retrieved from [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]

  • Gao, M., et al. (2018). Evaluation of Two Potent and Selective PET Radioligands to Image COX-1 and COX-2 in Rhesus Monkeys. Journal of Nuclear Medicine. Retrieved from [Link]

  • Bhattacharya, S., & Adhikari, A. (2017). Molecular docking analysis of COX-2 for potential inhibitors. BMC Research Notes. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls Publishing. Retrieved from [Link]

  • Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El Mouns, B. (2023). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Singh, S. (2018). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • López-Vallejo, F., et al. (2011). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society. Retrieved from [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

  • MolAr. (n.d.). Drug Discovery - Software. Retrieved from [Link]

  • In Silico Drug Design and Development. (2016). Macmillan Group. Retrieved from [Link]

  • COX-2. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger. Retrieved from [Link]

  • Aryal, S. (2022). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Retrieved from [Link]

  • Protein-Ligand Docking. (n.d.). University of London. Retrieved from [Link]

  • Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]

  • Mechanism of action of anti-inflammatory drugs. (1994). PubMed. Retrieved from [Link]

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024). ResearchGate. Retrieved from [Link]

  • AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • López-Vallejo, F., et al. (2011). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society. Retrieved from [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • 3D structure of 'COX-2' enzyme (PDB code: 1CX2). (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, V. J., & Chawla, P. A. (2018). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. Retrieved from [Link]

  • NSAIDs and COX-2 Inhibitors. (2022). Anesthesia Key. Retrieved from [Link]

  • The development of COX-2 inhibitors. (2003). ResearchGate. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • Protein-Ligand Docking with Autodock. (2021). YouTube. Retrieved from [Link]

  • Cappel, D., et al. (2015). Binding Affinity via Docking: Fact and Fiction. Biophysical Journal. Retrieved from [Link]

  • In Silico study of 3-D structural interactions and quantitative structural drug likeness of marketed Cox-2 inhibitors. (2022). GSC Online Press. Retrieved from [Link]

  • What is in silico drug discovery? (2025). Patsnap Synapse. Retrieved from [Link]

  • Anand, K., & Chen, J. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Understanding the Mechanism of NSAIDs: How They Alleviate Pain and Inflammation. (2026). Pharmapproach. Retrieved from [Link]

  • Crystal structure of COX-2 with selective compound 23d-(R). (2010). RCSB PDB. Retrieved from [Link]

  • Cyclooxygenase-2. (n.d.). Wikipedia. Retrieved from [Link]

  • In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. (2025). STM Journals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Acetamido-2-methylbenzoic acid

In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, in-depth procedural guidance for the s...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, in-depth procedural guidance for the safe handling of 5-Acetamido-2-methylbenzoic acid, a compound often utilized as a building block in complex molecule synthesis. Our commitment as scientists extends beyond discovery to ensuring a safe and secure laboratory environment. This document serves as a cornerstone for that commitment, offering clarity and rationale for the use of Personal Protective Equipment (PPE).

Hazard Profile of 5-Acetamido-2-methylbenzoic acid

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This dictates the level of containment and personal protection required. 5-Acetamido-2-methylbenzoic acid, in its solid, powdered form, presents a primary hazard through inhalation of its dust particles, as well as risks associated with skin and eye contact.[1][2][3]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazard profile is summarized below. It is crucial to always consult the most current Safety Data Sheet (SDS) from the supplier before use.[4]

Hazard ClassGHS CategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritationGHS07

This table synthesizes data from multiple sources indicating similar hazards for related substituted benzoic acids.[1][2]

The causality behind these classifications is rooted in the chemical's acidic nature and its fine particulate form. The carboxylic acid moiety can irritate and damage skin and mucous membranes upon contact. As a powder, it can easily become airborne, posing a risk to the respiratory system if inhaled.[1][5]

The Core Directive: Task-Specific PPE Selection

A one-size-fits-all approach to PPE is insufficient. The selection of appropriate protective gear must be a dynamic process, adapting to the specific task at hand. The following workflow illustrates the decision-making process for handling 5-Acetamido-2-methylbenzoic acid.

PPE_Workflow PPE Selection Workflow for 5-Acetamido-2-methylbenzoic acid cluster_0 Risk Assessment cluster_1 Task-Specific Operations cluster_2 Required PPE Ensemble Start Start: Handling 5-Acetamido-2-methylbenzoic acid Task Identify Task Start->Task Weighing Weighing Solid Task->Weighing Solid Form Solution Preparing Solution Task->Solution Liquid Form Reaction Running Reaction/ Workup Task->Reaction Reaction PPE_Base Core PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Laboratory Coat Weighing->PPE_Base PPE_Weighing Additional PPE: - N95 Respirator (or higher) - Use of Ventilated Enclosure Weighing->PPE_Weighing Solution->PPE_Base PPE_Solution Additional PPE: - Chemical Splash Goggles - Work in Fume Hood Solution->PPE_Solution Reaction->PPE_Base PPE_Reaction Additional PPE: - Chemical Splash Goggles - Face Shield (if splash risk) - Chemical Resistant Apron - Work in Fume Hood Reaction->PPE_Reaction

Caption: PPE selection flowchart based on the laboratory task.

Operational and PPE Protocols

Trust in a protocol is built upon its clarity, logic, and the rationale behind each step. The following procedures are designed to be self-validating systems for handling 5-Acetamido-2-methylbenzoic acid safely.

Core PPE Ensemble (Minimum Requirement)

This is the foundational layer of protection for any interaction with 5-Acetamido-2-methylbenzoic acid.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[6] This is the minimum requirement to protect against accidental minor splashes or projectiles.

  • Hand Protection: Wear nitrile gloves. Nitrile provides adequate protection against incidental contact with the solid and many common laboratory solvents. Always inspect gloves for tears or pinholes before use.[7] If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[7]

  • Protective Clothing: A long-sleeved laboratory coat is required to protect skin and clothing from contamination.[8]

Procedure: Weighing Solid Powder

The highest risk of inhalation exposure occurs when handling the powdered form.[5] Therefore, enhanced respiratory protection and containment are critical.

  • Designate a Work Area: Cordon off a specific area for weighing, and cover the work surface with disposable bench paper to contain any spills.[5]

  • Engineering Control: Whenever possible, use a balance inside a ventilated enclosure or a chemical fume hood to minimize the escape of airborne particles.[5]

  • Don Additional PPE:

    • Respiratory Protection: Don a NIOSH-approved N95 respirator or higher. The fine particulate nature of the compound necessitates protection against inhalation.[9]

    • Eye Protection: Upgrade to chemical splash goggles for a full seal around the eyes.

  • Weighing Technique:

    • Use a spatula to transfer small, manageable portions of the powder into a weigh boat.[5] Avoid pouring directly from the stock bottle, which can generate dust.[5]

    • Keep the stock container closed when not actively dispensing.[5]

    • Once weighing is complete, carefully fold the disposable bench paper inward and place it in a designated solid waste bag.

Procedure: Preparing a Solution

Once the powder is dissolved, the inhalation risk decreases, but the risk of splashes increases.

  • Engineering Control: All solution preparations must be conducted inside a certified chemical fume hood.[10] This contains any vapors from the solvent and protects the user from splashes.

  • Don Additional PPE:

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Ensure your nitrile gloves are compatible with the chosen solvent. If using highly aggressive solvents, consult a glove compatibility chart to select an appropriate material (e.g., butyl rubber for some organics).

  • Dissolution Technique:

    • Place the beaker or flask containing the solvent in the fume hood.

    • Carefully add the pre-weighed 5-Acetamido-2-methylbenzoic acid to the solvent.

    • Always add the solid to the liquid to minimize splashing.

    • If stirring is required, use a magnetic stir bar and plate to avoid creating aerosols.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of any chemical, governed by the "cradle-to-grave" principle of hazardous waste management.[11][12]

Contaminated PPE Disposal
  • Gloves: Used gloves should be removed by peeling them off from the cuff, turning them inside out to trap contaminants. Dispose of them in the designated solid hazardous waste container.

  • Disposable Lab Coats/Gowns: If significant contamination occurs, the disposable garment should be placed in a sealed, labeled bag for hazardous waste disposal.

  • Respirators: Disposable respirators should be placed in a sealed bag and discarded into the solid hazardous waste stream after a single use or at the end of the shift.

Chemical Waste Disposal
  • Identify and Characterize: All waste must be correctly identified.[13] Unused 5-Acetamido-2-methylbenzoic acid and any grossly contaminated materials (e.g., spill cleanup debris) are considered hazardous chemical waste.[13]

  • Segregate Waste Streams:

    • Solid Waste: Place contaminated items such as weigh boats, paper towels, and used PPE into a clearly labeled, sealed hazardous waste bag or container. The label should read "Hazardous Waste" and list the chemical constituents.

    • Liquid Waste: Unused solutions or reaction mixtures containing 5-Acetamido-2-methylbenzoic acid should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Follow Institutional and EPA Guidelines: All waste must be managed and disposed of in accordance with your institution's specific policies, which are based on EPA regulations.[13][14][15] Never pour chemical waste down the drain.[3][6]

By adhering to these detailed protocols, researchers can confidently handle 5-Acetamido-2-methylbenzoic acid, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of Texas at Austin. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - University of Maryland. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetamido-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Acetamido-2-methylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.